molecular formula C34H67NO4 B11936655 CER8-d9

CER8-d9

Numéro de catalogue: B11936655
Poids moléculaire: 563.0 g/mol
Clé InChI: CAXCJECPKVAJKC-NPZBHXLWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

CER8-d9 is a useful research compound. Its molecular formula is C34H67NO4 and its molecular weight is 563.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C34H67NO4

Poids moléculaire

563.0 g/mol

Nom IUPAC

13,13,14,14,15,15,16,16,16-nonadeuterio-N-[(E,2S,3R,6R)-1,3,6-trihydroxyoctadec-4-en-2-yl]hexadecanamide

InChI

InChI=1S/C34H67NO4/c1-3-5-7-9-11-13-15-16-17-19-21-23-25-27-34(39)35-32(30-36)33(38)29-28-31(37)26-24-22-20-18-14-12-10-8-6-4-2/h28-29,31-33,36-38H,3-27,30H2,1-2H3,(H,35,39)/b29-28+/t31-,32+,33-/m1/s1/i1D3,3D2,5D2,7D2

Clé InChI

CAXCJECPKVAJKC-NPZBHXLWSA-N

SMILES isomérique

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](/C=C/[C@@H](CCCCCCCCCCCC)O)O

SMILES canonique

CCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CC(CCCCCCCCCCCC)O)O

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Biosynthesis of CER8-d9 Ceramide (N-palmitoyl(d9)-6R-hydroxysphingosine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of CER8-d9 ceramide, a deuterated form of N-palmitoyl-6R-hydroxysphingosine. It delves into the biosynthetic pathways of its core components, the 6-hydroxysphingosine backbone and the palmitoyl (B13399708) chain, and explores the enzymatic processes involved in their assembly. While the existence of a specific "Ceramide Synthase 8" (CERS8) is not supported by current literature, this guide discusses the roles of the known six mammalian ceramide synthases (CERS1-6) and their substrate specificities, hypothesizing the likely involvement of CERS5 or CERS6 in the acylation of 6-hydroxysphingosine with palmitoyl-CoA. Detailed methodologies for the chemical synthesis of deuterated ceramides (B1148491) and state-of-the-art experimental protocols for the extraction and quantitative analysis of 6-hydroxylated ceramides using liquid chromatography-tandem mass spectrometry (LC-MS/MS) are presented. Furthermore, this guide includes quantitative data on the abundance of related ceramides in human tissues and provides visual representations of the relevant biochemical pathways and experimental workflows to facilitate a deeper understanding of this important class of sphingolipids.

Introduction to 6-Hydroxylated Ceramides

Ceramides are a class of sphingolipids composed of a sphingoid base and an N-acylated fatty acid. They are integral structural components of cellular membranes and act as critical signaling molecules in a myriad of cellular processes, including apoptosis, cell proliferation, and differentiation.[1] The diversity of ceramide species arises from variations in both the sphingoid base and the fatty acid chain length, saturation, and hydroxylation.

One such variation is the presence of a hydroxyl group at the 6th position of the sphingoid base, forming 6-hydroxysphingosine. Ceramides containing this modified base, such as N-palmitoyl-6R-hydroxysphingosine, are particularly abundant in the stratum corneum of the human epidermis, where they play a crucial role in maintaining the skin's permeability barrier.[2][3] Altered levels of 6-hydroxylated ceramides have been associated with skin disorders like atopic dermatitis.[1]

The deuterated form, this compound (N-palmitoyl(d9)-6R-hydroxysphingosine), serves as an invaluable internal standard for accurate quantification of its endogenous counterpart in biological samples by mass spectrometry.[2] This guide will elucidate the synthesis and biosynthetic pathways related to this specific deuterated ceramide.

Biosynthesis of N-palmitoyl-6R-hydroxysphingosine

The biosynthesis of N-palmitoyl-6R-hydroxysphingosine occurs primarily in the endoplasmic reticulum and involves two key processes: the formation of the 6-hydroxysphingosine backbone and its subsequent N-acylation with palmitic acid.

De Novo Synthesis of the Sphingoid Backbone

The de novo synthesis of sphingoid bases begins with the condensation of L-serine and palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT).[4] This initial step is followed by a series of enzymatic reactions to produce dihydrosphingosine (sphinganine). The introduction of the double bond to form sphingosine (B13886) is catalyzed by dihydroceramide (B1258172) desaturase 1 (DEGS1).

The Unidentified 6-Hydroxylase

The specific enzyme responsible for the hydroxylation of the sphingoid base at the 6-position has not yet been definitively identified in the scientific literature. This hydroxylation is a critical step in the formation of 6-hydroxysphingosine-containing ceramides. Further research is required to isolate and characterize the "6-hydroxylase" enzyme.

N-Acylation by Ceramide Synthases (CERS)

Once the 6-hydroxysphingosine backbone is formed, it is N-acylated with a fatty acid, in this case, palmitic acid (C16:0), to form the ceramide. This reaction is catalyzed by a family of six ceramide synthases (CERS1-6), each exhibiting specificity for fatty acyl-CoAs of different chain lengths.[5]

While a "Ceramide Synthase 8" is not described in the current literature, the existing CERS enzymes are responsible for the diversity of ceramide species. Based on their known substrate specificities, CERS5 and CERS6 , which preferentially utilize palmitoyl-CoA (C16:0-CoA), are the most likely candidates for the synthesis of N-palmitoyl-6-hydroxysphingosine.

Biosynthesis of N-palmitoyl-6R-hydroxysphingosine cluster_de_novo De Novo Synthesis of Sphingoid Base cluster_acylation N-Acylation L-Serine L-Serine SPT SPT L-Serine->SPT Palmitoyl-CoA Palmitoyl-CoA Palmitoyl-CoA->SPT 3-Ketosphinganine 3-Ketosphinganine KSR 3-KSR 3-Ketosphinganine->KSR Sphinganine Sphinganine DEGS1 DEGS1 Sphinganine->DEGS1 Sphingosine Sphingosine Hydroxylase 6-Hydroxylase (Putative) Sphingosine->Hydroxylase 6-Hydroxysphingosine 6-Hydroxysphingosine CERS CERS5/6 (Hypothesized) 6-Hydroxysphingosine->CERS SPT->3-Ketosphinganine KSR->Sphinganine DEGS1->Sphingosine Hydroxylase->6-Hydroxysphingosine Palmitoyl-CoA_2 Palmitoyl-CoA Palmitoyl-CoA_2->CERS N-palmitoyl-6R-hydroxysphingosine N-palmitoyl-6R-hydroxysphingosine CERS->N-palmitoyl-6R-hydroxysphingosine

Hypothesized biosynthesis pathway of N-palmitoyl-6R-hydroxysphingosine.

Chemical Synthesis of this compound Ceramide

Deuterated ceramides like this compound are chemically synthesized for use as internal standards in quantitative mass spectrometry. The synthesis of N-palmitoyl(d9)-6R-hydroxysphingosine involves the coupling of a protected 6R-hydroxysphingosine backbone with a deuterated palmitic acid derivative.

A common synthetic strategy involves:

  • Synthesis of the 6R-hydroxysphingosine backbone: This can be achieved through various stereoselective synthetic routes, often starting from chiral precursors.

  • Synthesis of deuterated palmitic acid: Deuterium atoms are introduced into the palmitic acid molecule, typically at the terminal methyl and adjacent methylene (B1212753) groups, to create the d9 variant.

  • Coupling Reaction: The protected 6R-hydroxysphingosine is coupled with the activated deuterated palmitic acid to form the amide bond.

  • Deprotection: The protecting groups on the hydroxyl functionalities of the sphingoid backbone are removed to yield the final this compound product.

Quantitative Data

Quantitative analysis of 6-hydroxylated ceramides is crucial for understanding their physiological and pathological roles. The following table summarizes the levels of N-palmitoyl-6-hydroxysphingosine (referred to as Cer(d18:1/16:0) NH) and related ceramides in human stratum corneum.

Ceramide SpeciesMean Concentration (pmol/µg protein) in Human Stratum CorneumReference
N-palmitoyl-6-hydroxysphingosine (Cer(d18:1/16:0) NH)1.2 ± 0.4[2]
N-stearoyl-6-hydroxysphingosine (Cer(d18:1/18:0) NH)0.8 ± 0.2[2]
N-lignoceroyl-6-hydroxysphingosine (Cer(d18:1/24:0) NH)3.1 ± 0.8[2]
N-palmitoyl-sphingosine (Cer(d18:1/16:0) NS)0.5 ± 0.1[2]
N-palmitoyl-phytosphingosine (Cer(t18:0/16:0) NP)4.3 ± 1.1[2]

Experimental Protocols

Accurate quantification of this compound and its endogenous counterparts requires robust experimental protocols. The following sections detail the key methodologies.

Lipid Extraction from Biological Samples (e.g., Stratum Corneum)

This protocol is adapted from the method described by Kihara et al. (2020).[2]

Materials:

Procedure:

  • Place the tape strip in a glass tube containing 400 µL of methanol.

  • Spike the sample with a known amount of the deuterated internal standard mixture, including this compound.

  • Add 800 µL of chloroform and 240 µL of water to the methanol extract.

  • Vortex the mixture thoroughly for 2 minutes.

  • Centrifuge at 3,000 x g for 10 minutes to induce phase separation.

  • Carefully collect the lower organic phase containing the lipids.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).

Quantitative Analysis by LC-MS/MS

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions (Example):

  • Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 0.2% formic acid and 2 mM ammonium (B1175870) formate.

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.2% formic acid.

  • Gradient: A suitable gradient to separate the ceramide species.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for each analyte and its corresponding deuterated internal standard. For N-palmitoyl-6-hydroxysphingosine, a characteristic transition would involve the precursor ion [M+H]+ and a fragment ion corresponding to the loss of water molecules from the sphingoid base.

  • Quantification: The concentration of the endogenous ceramide is determined by comparing the peak area ratio of the analyte to its deuterated internal standard against a calibration curve constructed with known concentrations of the non-deuterated standard and a fixed concentration of the deuterated internal standard.

Experimental Workflow for Ceramide Quantification Sample Biological Sample (e.g., Stratum Corneum) Spike Spike with This compound Internal Standard Sample->Spike Extract Lipid Extraction (Bligh & Dyer) Spike->Extract Dry Dry Down & Reconstitute Extract->Dry LCMS LC-MS/MS Analysis (MRM Mode) Dry->LCMS Data Data Analysis (Quantification) LCMS->Data Result Quantitative Results Data->Result

A typical experimental workflow for quantifying ceramides using a deuterated internal standard.

Conclusion

This compound, or N-palmitoyl(d9)-6R-hydroxysphingosine, is a vital tool for the accurate quantification of its endogenous counterpart, a key lipid in maintaining skin barrier function. While the complete biosynthetic pathway of 6-hydroxylated ceramides is still under investigation, particularly the identification of the 6-hydroxylase enzyme, current knowledge points to the involvement of the established de novo ceramide synthesis pathway and acylation by known ceramide synthases, likely CERS5 or CERS6. The detailed experimental protocols provided in this guide offer a robust framework for researchers to precisely measure these important sphingolipids, paving the way for a deeper understanding of their role in health and disease and for the development of novel therapeutic strategies.

References

An In-depth Technical Guide on the Function of Ceramide Synthases in Cellular Processes

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: Initial searches for "CER8-d9" did not yield specific results in publicly available scientific literature. It is possible that this is a novel, proprietary, or misidentified term. However, the nomenclature "CER" is closely associated with two distinct protein families:

  • In mammalian systems, "CERS" refers to Ceramide Synthases , a family of six enzymes (CERS1-6) central to sphingolipid metabolism and of significant interest in drug development.

  • In plant biology, specifically in Arabidopsis thaliana, "CER8" is a known gene that encodes the Long-Chain Acyl-CoA Synthetase 1 (LACS1) , an enzyme involved in the synthesis of plant wax and cutin.[1][2][3][4]

Given the target audience of researchers, scientists, and drug development professionals, this guide will focus on the mammalian Ceramide Synthase (CERS) family , as their roles in cellular signaling and disease pathology are of high therapeutic relevance.

Core Function of Mammalian Ceramide Synthases (CERS)

Ceramide Synthases (CerS) are a family of six integral membrane proteins located in the endoplasmic reticulum.[5] They are the central enzymes in sphingolipid metabolism, catalyzing the N-acylation of a sphingoid base with a fatty acyl-CoA to form ceramide.[6] This function is critical for both the de novo synthesis of sphingolipids and the recycling of sphingosine (B13886) through the salvage pathway.[6][7][8]

A defining characteristic of the mammalian CERS family is the high specificity of each of the six isoforms (CERS1-6) for fatty acyl-CoAs of particular chain lengths.[5][6] This specificity results in the production of distinct ceramide species (e.g., C18-ceramide, C16-ceramide), which are not functionally redundant and can have different, sometimes opposing, roles in cellular processes.[7][8]

Role in Cellular Processes and Signaling Pathways

Ceramides (B1148491) generated by CERS are not just structural components of membranes but are also potent bioactive signaling molecules that regulate a multitude of cellular processes.

  • Apoptosis and Cell Growth: CERS-mediated ceramide production is implicated in programmed cell death. For instance, CERS1 has been shown to sensitize cancer cells to chemotherapeutic agents by modulating ceramide levels.[9]

  • Metabolic Regulation: Specific ceramide species play a critical role in metabolic diseases. C16 ceramides, produced by CERS6, are linked to insulin (B600854) resistance, hepatic steatosis, and mitochondrial dysfunction.[7][8] Conversely, C18 ceramides from CERS1 are involved in the development of skeletal muscle insulin resistance.[7][8] The accumulation of these specific ceramides, often driven by excess dietary saturated fatty acids, can impair insulin signaling pathways, notably by decreasing the activity of the protein kinase Akt/PKB.[7][8]

  • Neurological Function: CERS1 is the primary ceramide synthase expressed in most neurons, where it synthesizes C18-ceramide.[9] Dysregulation of CERS1 expression has been associated with myoclonic epilepsy.[10][11]

  • Longevity and Stress Response: The first ceramide synthase gene was identified in yeast and named Longevity Assurance Gene 1 (LAG1).[6] This reflects the deep evolutionary connection between ceramide metabolism, cellular stress responses, and aging.[9][11] In mammalian cells, CERS1 function is dynamically regulated in response to cellular stress, undergoing ubiquitination and proteasomal degradation.[9][11]

CERS as Targets for Drug Development

The isoform-specific functions of CERS and their roles in pathology make them attractive targets for therapeutic intervention.[7] Inhibiting specific CERS isoforms could offer a targeted approach to treating diseases:

  • Metabolic Diseases: Inhibiting CERS6 to reduce C16-ceramide levels is a potential strategy for treating obesity, non-alcoholic steatohepatitis (NASH), and insulin resistance.[7] Similarly, targeting CERS1 could address insulin resistance in skeletal muscle.[7]

  • Cancer Therapy: Modulating the activity of specific CERS, such as CERS1, could be a way to increase the sensitivity of cancer cells to existing chemotherapeutic drugs.[9]

Quantitative Data: CERS Substrate Specificity

The substrate specificity of each CERS isoform is a critical determinant of its biological function. The following table summarizes the preferential acyl-CoA chain lengths for each of the six mammalian Ceramide Synthases.

Ceramide Synthase IsoformGene NamePrimary Acyl-CoA SpecificityAssociated Functions & Tissues
CERS1 CERS1C18-CoABrain (neurons), skeletal muscle; apoptosis, insulin resistance, longevity.[7][8][9]
CERS2 CERS2C20 to C26-CoA (Very-long-chain)Liver, kidney; myelin maintenance, metabolic homeostasis.
CERS3 CERS3C22-CoA and longer (Ultra-long-chain)Skin (epidermis), testis; skin barrier function, spermatogenesis.[12][13]
CERS4 CERS4C18 to C20-CoASkin, leukocytes.
CERS5 CERS5C16-CoALung, various tissues; head and neck cancer.
CERS6 CERS6C14 to C16-CoAVarious tissues; insulin resistance, inflammation, fatty liver development.[7][14]

Experimental Protocols

The study of Ceramide Synthase function involves a variety of established experimental methodologies.

In Vitro Ceramide Synthase Activity Assay

This protocol measures the enzymatic activity of a specific CERS isoform.

  • Source of Enzyme: Microsomes are prepared from cells or tissues overexpressing a specific CERS isoform, or from control tissues.

  • Substrates: A sphingoid base (e.g., sphinganine) and a specific radiolabeled fatty acyl-CoA (e.g., [1-¹⁴C]stearoyl-CoA for CERS1) are used as substrates.

  • Inhibitors: Fumonisin B1, a mycotoxin, is a well-known inhibitor of ceramide synthases and can be used as a negative control.[5][9]

  • Reaction: The enzyme source is incubated with the substrates in an appropriate buffer system.

  • Lipid Extraction: The reaction is stopped, and lipids are extracted using a method such as the Bligh-Dyer procedure.

  • Analysis: The resulting radiolabeled ceramide is separated from the unreacted fatty acyl-CoA using thin-layer chromatography (TLC).

  • Quantification: The amount of radiolabeled ceramide is quantified using a phosphorimager or by scraping the corresponding TLC spot for scintillation counting.

Gene Expression Analysis

This protocol assesses the transcript levels of CERS genes in cells or tissues.

  • Sample Preparation: RNA is extracted from the biological sample of interest.

  • Reverse Transcription: The extracted RNA is converted to complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with primers specific for each CERS isoform (e.g., CERS1, CERS6).

  • Data Analysis: The expression level of each CERS gene is normalized to a housekeeping gene (e.g., GAPDH, β-actin) and can be compared across different experimental conditions (e.g., healthy vs. diseased tissue).

Lipidomics Analysis by Mass Spectrometry

This protocol quantifies the levels of different ceramide species within a biological sample.

  • Lipid Extraction: Total lipids are extracted from cells or tissues.

  • Mass Spectrometry: The lipid extract is analyzed by liquid chromatography-mass spectrometry (LC-MS/MS).

  • Quantification: Specific ceramide species (e.g., C16-ceramide, C18-ceramide) are identified and quantified based on their mass-to-charge ratio and fragmentation patterns, often using internal standards for absolute quantification.

Mandatory Visualizations

Signaling and Metabolic Pathways

Sphingolipid_Metabolism cluster_denovo De Novo Synthesis Pathway cluster_salvage Salvage Pathway cluster_downstream Downstream Fates & Signaling Serine_PalmitoylCoA Serine + Palmitoyl-CoA Sphinganine Sphinganine Serine_PalmitoylCoA->Sphinganine SPT Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide Ceramide Synthase (CERS1-6) + Fatty Acyl-CoA Ceramide Ceramide Dihydroceramide->Ceramide DES1 Ceramide_source Ceramide Pool ComplexSphingolipids Complex Sphingolipids (e.g., Sphingomyelin) Ceramide_salvage Ceramide ComplexSphingolipids->Ceramide_salvage SMase, GCase Sphingosine Sphingosine Sphingosine->Ceramide_salvage Ceramide Synthase (CERS1-6) + Fatty Acyl-CoA Ceramide_salvage->Sphingosine CDase Complex_Glyco Complex Glycosphingolipids Ceramide_source->Complex_Glyco Sphingomyelin_down Sphingomyelin Ceramide_source->Sphingomyelin_down Ceramide_1_P Ceramide-1-Phosphate Ceramide_source->Ceramide_1_P Signaling Cellular Signaling (Apoptosis, Insulin Resistance, etc.) Ceramide_source->Signaling

Caption: Central role of Ceramide Synthases (CERS) in sphingolipid metabolism.

Experimental Workflow

CERS_Workflow cluster_analysis Molecular & Cellular Analysis cluster_functional Functional Studies Hypothesis Hypothesis: CERS isoform 'X' is involved in Disease 'Y' Tissue_Analysis Analyze Patient Tissues vs. Healthy Controls Hypothesis->Tissue_Analysis Cell_Culture In Vitro Cell Model of Disease 'Y' Hypothesis->Cell_Culture qPCR CERS Gene Expression (qPCR) Tissue_Analysis->qPCR Lipidomics Ceramide Profiling (LC-MS/MS) Tissue_Analysis->Lipidomics Protein_Exp CERS Protein Expression (Western Blot) Tissue_Analysis->Protein_Exp Knockdown Genetic Manipulation (siRNA/CRISPR Knockdown of CERS 'X') Cell_Culture->Knockdown Inhibition Pharmacological Inhibition (Small Molecule Inhibitor of CERS 'X') Cell_Culture->Inhibition Conclusion Conclusion: Role of CERS 'X' in Disease 'Y' Pathophysiology qPCR->Conclusion Lipidomics->Conclusion Protein_Exp->Conclusion Phenotype Assess Cellular Phenotype (e.g., Apoptosis, Insulin Signaling) Knockdown->Phenotype Inhibition->Phenotype Phenotype->Conclusion

Caption: Conceptual workflow for investigating CERS function in disease.

References

C18:0-Ceramide (CER8-d9 as Internal Standard): An In-depth Technical Guide to its Role as a Biomarker in Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides (B1148491), a class of sphingolipids, have emerged from their structural role in cell membranes to become recognized as critical bioactive molecules involved in a myriad of cellular processes. Among the various ceramide species, C18:0-ceramide (stearoyl-ceramide) has garnered significant attention as a potential biomarker for a range of pathological conditions. Its accumulation has been linked to the pathophysiology of several diseases, including neurodegenerative disorders, autoimmune conditions, cardiovascular disease, and metabolic syndromes.[1][2][3][4] This technical guide provides a comprehensive overview of C18:0-ceramide as a biomarker, with a focus on quantitative data, detailed experimental protocols for its analysis using a deuterated internal standard (generically referred to as CER8-d9), and the signaling pathways it modulates.

Data Presentation: C18:0-Ceramide Levels in Disease

The following tables summarize quantitative findings from various studies, highlighting the association between C18:0-ceramide levels and different diseases.

Table 1: C18:0-Ceramide in Neurodegenerative and Autoimmune Diseases

DiseaseMatrixPatient GroupControl GroupKey FindingsReference(s)
Alzheimer's Disease Cerebrospinal Fluid (CSF)Elevated levels in patients with an AD CSF profile (p=0.002).Lower levels in non-AD profile group.CSF C18:0-ceramide levels are significantly associated with core AD markers (Aβ42 and T-tau) and the inflammatory marker S100B.[5][6][5][6]
Cerebrospinal Fluid (CSF)N/AN/AC18:0-ceramide positively correlated with AβX-38 (r=0.312, p=0.003) and AβX-40 (r=0.327, p=0.002).[7]
Myasthenia Gravis PlasmaHigher levels detected in MG patients compared to healthy controls.Lower levels in healthy controls.Plasma C18:0-ceramide levels are positively associated with quantitative MG scores (QMGs) and concentrations of serum interleukins.[1][8] A decrease in plasma C18:0-ceramide paralleled clinical improvement.[1][1][8]

Table 2: C18:0-Ceramide in Cardiovascular and Metabolic Diseases

Disease/ConditionMatrixPatient/Condition GroupControl/Baseline GroupKey FindingsReference(s)
Cardiovascular Disease (CVD) PlasmaElevated levels of C18:0 ceramide are associated with an increased risk of cardiovascular mortality.N/ARatios of C18:0/C24:0 are sensitive biomarkers for predicting CV-related death.[3][9][3][9]
Coronary Artery Disease (CAD) PlasmaElevated levels of C18:0 ceramide are associated with CAD.Control subjects show lower levels.C18:0 ceramide is a component of a sphingolipid score for CAD.[10]
Bed Rest (in Older Adults) PlasmaIncreased by 25% (p=0.002) on Day 4 of bed rest compared to baseline.Baseline levels.The C18:0/C24:0 ratio inversely correlated with changes in 6-minute walk test distance in older adults.[9]
Insulin (B600854) Resistance (High-Fat Diet-induced) Skeletal MuscleIncreased C18:0 ceramide content in HFD-fed animals.Standard diet-fed animals.Accumulation of stearoyl (C18:0) and oleoyl (B10858665) (C18:1) ceramide species plays a major role in suppressing muscle insulin action.[4][11][12][4][11][12]

Experimental Protocols: Quantification of C18:0-Ceramide

The gold standard for the accurate quantification of C18:0-ceramide in biological samples is liquid chromatography-tandem mass spectrometry (LC-MS/MS), utilizing a stable isotope-labeled internal standard such as C18:0-d9-ceramide (referred to here as this compound for simplicity).

Sample Preparation

a) Plasma/Serum:

  • Thaw plasma or serum samples on ice.

  • To a 50 µL aliquot of the sample in a glass tube, add a known amount of the internal standard (e.g., 50 ng of this compound).

  • Perform lipid extraction using a modified Bligh and Dyer method: add 2 mL of a chloroform (B151607)/methanol (B129727) (1:2, v/v) mixture and vortex.[13]

  • Induce phase separation by adding 0.5 mL of chloroform and 0.5 mL of water.

  • Collect the lower organic phase. Re-extract the remaining aqueous phase with 1 mL of chloroform.

  • Pool the organic extracts and dry under a stream of nitrogen.

  • For plasma samples, further purification by silica (B1680970) gel column chromatography may be required to isolate the sphingolipid fraction.[13][14]

  • Reconstitute the dried lipid extract in an appropriate solvent (e.g., methanol or an acetonitrile (B52724)/isopropanol (B130326)/water mixture) for LC-MS/MS analysis.[6]

b) Cerebrospinal Fluid (CSF):

  • Use a small volume of CSF (e.g., 2-30 µL).[6][15]

  • Add the internal standard (this compound) to the CSF sample.

  • Perform protein precipitation by adding a threefold excess of ice-cold methanol, followed by vortexing.

  • Centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant containing the lipid extract to a new tube.

  • Dry the supernatant under nitrogen.

  • Reconstitute the extract in the LC-MS/MS mobile phase.

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: A reverse-phase C8 or C18 column is typically used (e.g., ACQUITY UPLC CSH C18, 2.1 x 100 mm, 1.7 µm).[16]

    • Mobile Phase: A gradient elution is commonly employed using a binary solvent system.

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.3-0.5 mL/min.[16]

    • Injection Volume: 5-25 µL.[13][16]

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray ionization (ESI) in the positive ion mode.[16]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for both endogenous C18:0-ceramide and the this compound internal standard. The exact m/z values will depend on the adduct ion being monitored (e.g., [M+H]+).

    • Optimization: Optimize source parameters (e.g., capillary voltage, source temperature) and collision energy for each MRM transition to maximize signal intensity.

Data Analysis and Quantification
  • Integrate the peak areas for both the endogenous C18:0-ceramide and the this compound internal standard.

  • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

  • Quantify the concentration of C18:0-ceramide by comparing this ratio to a standard curve generated using known concentrations of C18:0-ceramide and a fixed concentration of the internal standard.

Signaling Pathways and Experimental Workflows

Ceramide Biosynthesis and Metabolism

Ceramide homeostasis is tightly regulated through three main pathways: the de novo synthesis pathway, the sphingomyelin (B164518) hydrolysis pathway, and the salvage pathway.[18][19][20] Dysregulation of these pathways can lead to the accumulation of specific ceramide species, such as C18:0-ceramide, initiating downstream signaling events.

Ceramide_Metabolism cluster_de_novo De Novo Synthesis cluster_hydrolysis Sphingomyelin Hydrolysis cluster_salvage Salvage Pathway serine Serine + Palmitoyl-CoA keto 3-Ketosphinganine serine->keto SPT dihydrocer Dihydroceramide keto->dihydrocer KDSR ceramide Ceramide (C18:0) dihydrocer->ceramide DES sphingosine Sphingosine ceramide->sphingosine Ceramidase sm Sphingomyelin sm->ceramide SMase complex_sphingo Complex Sphingolipids complex_sphingo->sphingosine Ceramidase sphingosine->ceramide CerS1

Ceramide Biosynthesis and Metabolism Pathways
C18:0-Ceramide in Cellular Signaling

Elevated levels of C18:0-ceramide have been shown to impact several key signaling pathways, contributing to cellular dysfunction.

1. Induction of Apoptosis and Inflammation:

C18:0-ceramide can promote apoptosis by activating stress-activated protein kinases and influencing mitochondrial function.[21][22] It is also implicated in inflammatory responses through the activation of signaling cascades that lead to the production of pro-inflammatory cytokines.[23]

Apoptosis_Inflammation_Pathway c18_cer Increased C18:0-Ceramide stress_kinases Stress-Activated Protein Kinases (JNK/p38) c18_cer->stress_kinases mitochondria Mitochondrial Dysfunction c18_cer->mitochondria nfkb NF-κB Activation c18_cer->nfkb caspases Caspase Activation stress_kinases->caspases mitochondria->caspases apoptosis Apoptosis caspases->apoptosis cytokines Pro-inflammatory Cytokine Production (e.g., TNF-α) nfkb->cytokines inflammation Inflammation cytokines->inflammation

C18:0-Ceramide in Apoptosis and Inflammation

2. Impairment of Insulin Signaling:

In metabolic tissues like skeletal muscle, the accumulation of C18:0-ceramide is a key factor in the development of insulin resistance. It achieves this by inhibiting key components of the insulin signaling pathway, such as Akt/PKB.[24][25]

Insulin_Resistance_Pathway insulin Insulin ir Insulin Receptor insulin->ir pi3k PI3K ir->pi3k akt Akt/PKB pi3k->akt glut4 GLUT4 Translocation akt->glut4 glucose_uptake Glucose Uptake glut4->glucose_uptake c18_cer Increased C18:0-Ceramide pp2a PP2A c18_cer->pp2a pp2a->akt

C18:0-Ceramide and Insulin Resistance
Experimental Workflow for Biomarker Discovery and Validation

The identification and validation of C18:0-ceramide as a biomarker follows a structured workflow.

Biomarker_Workflow discovery Discovery Phase (Untargeted Lipidomics) cohort1 Patient vs. Control Cohort discovery->cohort1 data_acq1 LC-MS Data Acquisition cohort1->data_acq1 stat_analysis Statistical Analysis (e.g., Machine Learning) data_acq1->stat_analysis candidate Candidate Biomarker (C18:0-Ceramide) stat_analysis->candidate validation Validation Phase (Targeted Quantification) candidate->validation cohort2 Independent, Larger Cohort validation->cohort2 data_acq2 Targeted LC-MS/MS (with this compound) cohort2->data_acq2 roc_analysis ROC Curve Analysis data_acq2->roc_analysis validated_biomarker Validated Biomarker roc_analysis->validated_biomarker

Biomarker Discovery and Validation Workflow

Conclusion

C18:0-ceramide is a promising biomarker with demonstrated relevance in a variety of diseases. Its quantification by LC-MS/MS using a deuterated internal standard like this compound offers a robust and reliable method for its measurement in clinical and research settings. Understanding its role in key signaling pathways provides a mechanistic basis for its involvement in disease pathogenesis and opens avenues for novel therapeutic interventions. This guide provides a foundational resource for researchers and drug development professionals seeking to explore the potential of C18:0-ceramide in their respective fields.

References

Technical Guide: Physical and Chemical Properties of CER8-d9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of CER8-d9, a deuterated analog of N-palmitoyl-6R-hydroxysphingosine. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the application of stable isotope-labeled lipids in their studies.

Introduction

This compound is a synthetic, deuterated form of a naturally occurring ceramide. Ceramides (B1148491) are a class of sphingolipids that are integral structural components of cell membranes and also function as critical signaling molecules in a variety of cellular processes, including apoptosis, cell proliferation, and differentiation. Specifically, the non-deuterated counterpart of this compound, N-palmitoyl-6R-hydroxysphingosine, is found in human skin and plays a crucial role in maintaining the epidermal permeability barrier.

The incorporation of nine deuterium (B1214612) atoms into the palmitoyl (B13399708) chain of the molecule makes this compound a valuable tool for researchers. Its increased mass allows it to be distinguished from its endogenous, non-deuterated counterpart by mass spectrometry. This property makes it an ideal internal standard for accurate quantification of N-palmitoyl-6R-hydroxysphingosine in biological samples and as a tracer for metabolic flux studies of ceramide pathways.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. This information has been compiled from various chemical suppliers and databases.

PropertyValue
Systematic Name 13,13,14,14,15,15,16,16,16-nonadeuterio-N-[(E,2S,3R,6R)-1,3,6-trihydroxyoctadec-4-en-2-yl]hexadecanamide
Synonyms N-palmitoyl(d9) 6R-hydroxysphingosine, Ceramide (d18:1/C16:0)-d9
Molecular Formula C₃₄H₅₈D₉NO₄
Molecular Weight 562.96 g/mol
CAS Number 2260670-29-7
Physical Form Powder
Purity >99% (or minimum 95%, supplier dependent)
Storage Conditions -20°C, protect from light
Solubility Soluble in organic solvents such as methanol, ethanol, and chloroform.

Experimental Protocols

General Synthetic Approach for this compound

A plausible synthetic workflow is depicted below:

G d9_palmitic_acid d9-Palmitic Acid activation Activation (e.g., as acyl chloride or with carbodiimide) d9_palmitic_acid->activation activated_d9_palmitic_acid Activated d9-Palmitic Acid activation->activated_d9_palmitic_acid coupling Amide Coupling activated_d9_palmitic_acid->coupling sphingoid_base Protected 6R-hydroxysphingosine sphingoid_base->coupling protected_cer8_d9 Protected this compound coupling->protected_cer8_d9 deprotection Deprotection protected_cer8_d9->deprotection cer8_d9 This compound deprotection->cer8_d9

Caption: General synthetic workflow for this compound.

Methodology:

  • Preparation of d9-Palmitic Acid: Deuterated palmitic acid can be synthesized via methods such as catalytic H/D exchange of palmitic acid with D₂O over a platinum catalyst.

  • Activation of d9-Palmitic Acid: The deuterated fatty acid is activated to facilitate amide bond formation. This can be achieved by converting it to an acyl chloride or by using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

  • Protection of 6R-hydroxysphingosine: The amino and hydroxyl groups of the 6R-hydroxysphingosine backbone that are not involved in the amide bond formation are protected with suitable protecting groups to prevent side reactions.

  • Amide Coupling: The activated d9-palmitic acid is reacted with the protected 6R-hydroxysphingosine to form the amide bond, yielding the protected this compound.

  • Deprotection: The protecting groups are removed to yield the final product, this compound.

  • Purification: The final product is purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).

Quantification of Endogenous Ceramides using this compound as an Internal Standard by LC-MS/MS

This protocol describes a general method for the quantification of endogenous N-palmitoyl-6R-hydroxysphingosine in a biological matrix (e.g., plasma, tissue homogenate) using this compound as an internal standard.

Materials:

  • Biological sample (e.g., plasma, tissue homogenate)

  • This compound internal standard solution of known concentration

  • Extraction solvent (e.g., chloroform:methanol 2:1, v/v)

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled with a UHPLC system)

  • C18 reverse-phase column

Procedure:

  • Sample Preparation:

    • Thaw the biological sample on ice.

    • To a known volume or weight of the sample, add a known amount of the this compound internal standard solution.

    • Perform lipid extraction by adding the extraction solvent, followed by vortexing and centrifugation to separate the organic and aqueous phases.

    • Collect the organic phase containing the lipids.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto the LC-MS/MS system.

    • Separate the lipids using a C18 reverse-phase column with a gradient elution profile.

    • Detect the analytes using the mass spectrometer in positive ion mode with multiple reaction monitoring (MRM). The MRM transitions to monitor would be the precursor ion to a specific product ion for both the endogenous ceramide and this compound.

The workflow for this analytical procedure is outlined below:

G sample Biological Sample add_is Add this compound Internal Standard sample->add_is extraction Lipid Extraction add_is->extraction evaporation Solvent Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms quantification Quantification lcms->quantification

Caption: Workflow for ceramide quantification using LC-MS/MS.

Biological Context and Signaling

Ceramides, including the non-deuterated counterpart of this compound, are key players in maintaining the integrity of the skin barrier. They are synthesized in the epidermis and are crucial components of the extracellular lipid matrix in the stratum corneum. Deficiencies in ceramide levels are associated with various skin conditions, such as atopic dermatitis and psoriasis.

Beyond their structural role, ceramides are also bioactive molecules that can trigger various signaling cascades. The de novo synthesis pathway of ceramides is a central metabolic route that can be influenced by various cellular stimuli.

The following diagram illustrates a simplified overview of the de novo ceramide synthesis pathway and its central role in sphingolipid metabolism.

G cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Signaling Cellular Signaling serine Serine spt SPT serine->spt palmitoyl_coa Palmitoyl-CoA palmitoyl_coa->spt ketosphinganine 3-Ketosphinganine spt->ketosphinganine ksr KSR ketosphinganine->ksr dihydrosphingosine Dihydrosphingosine ksr->dihydrosphingosine cers CerS dihydrosphingosine->cers dihydroceramide Dihydroceramide cers->dihydroceramide des DES1 dihydroceramide->des ceramide Ceramide des->ceramide sm Sphingomyelin (B164518) ceramide->sm SMS gc Glucosylceramide ceramide->gc GCS apoptosis Apoptosis ceramide->apoptosis proliferation Cell Proliferation ceramide->proliferation differentiation Differentiation ceramide->differentiation

Caption: De novo ceramide synthesis and its role in signaling.

This pathway begins with the condensation of serine and palmitoyl-CoA in the endoplasmic reticulum, catalyzed by serine palmitoyltransferase (SPT). Through a series of enzymatic reactions, ceramide is synthesized. Ceramide can then be further metabolized in the Golgi apparatus to form more complex sphingolipids like sphingomyelin and glucosylceramide, or it can act as a signaling molecule to regulate cellular processes such as apoptosis, proliferation, and differentiation.

Conclusion

This compound is a valuable and versatile tool for researchers in the field of lipidomics and drug development. Its well-defined physical and chemical properties, coupled with its utility as an internal standard and metabolic tracer, make it an indispensable reagent for studying the complex roles of ceramides in health and disease. This guide provides a foundational understanding of this compound and offers practical insights into its application in a research setting.

An In-depth Technical Guide to the Discovery and History of Deuterated Ceramides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sphingolipids, once viewed as mere structural components of cellular membranes, are now recognized as pivotal signaling molecules implicated in a vast array of physiological and pathological processes. Among these, ceramides (B1148491) stand out as central hubs in sphingolipid metabolism, regulating cellular responses such as apoptosis, proliferation, and inflammation. The study of these complex and dynamic pathways has been significantly advanced by the use of stable isotope labeling, particularly with deuterium (B1214612). This technical guide provides a comprehensive overview of the discovery, synthesis, and history of deuterated ceramides. It details their critical role as tracers in metabolic studies, their application in quantitative mass spectrometry, and their emerging therapeutic potential based on the kinetic isotope effect. This document serves as an in-depth resource, offering detailed experimental protocols and summarizing key quantitative data to empower researchers and drug development professionals in leveraging the unique properties of deuterated ceramides.

Introduction: The Rise of Deuterated Sphingolipids

The field of sphingolipidomics, dedicated to the comprehensive analysis of sphingolipids in biological systems, has surged with the advancement of analytical technologies, most notably mass spectrometry.[1] However, to truly understand the intricate and interconnected network of sphingolipid metabolism, it is crucial to trace the fate of individual molecules and determine the flux through various metabolic pathways.[1] Stable isotope-labeled sphingolipids, especially those incorporating deuterium, have become indispensable tools for this purpose.[1]

Deuterium (²H), a stable isotope of hydrogen, offers a unique advantage. Its greater mass compared to protium (B1232500) (¹H) leads to a stronger carbon-deuterium (C-D) bond. This difference forms the basis of the "kinetic isotope effect" (KIE), where metabolic reactions involving the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond.[2][3] This property not only allows for the tracing of metabolic pathways but also opens up therapeutic avenues by enhancing the metabolic stability of bioactive molecules.[3]

This guide will delve into the history of deuterated lipids, the synthesis of deuterated ceramides, their applications in research, and their potential as a new class of therapeutics.

A Brief History: From Isotopic Tracers to Therapeutic Agents

The use of isotopes to study metabolic pathways dates back to the 1930s. In 1936, Schoenheimer and colleagues were the first to use deuterium to trace the in vivo conversion of stearic acid to oleic acid, demonstrating that organisms can synthesize unsaturated fatty acids.[4] This pioneering work laid the foundation for using stable isotopes to unravel complex metabolic networks.

The application of deuterated lipids expanded with the development of more sophisticated analytical techniques. In the 1970s, deuterium magnetic resonance spectroscopy was used to study the mobility of deuterated lipids in intact membranes, providing insights into membrane structure and dynamics.[5]

The concept of leveraging the kinetic isotope effect for therapeutic benefit emerged later. By strategically replacing hydrogen with deuterium at sites of metabolic oxidation, the rate of drug metabolism can be slowed, leading to improved pharmacokinetic profiles, such as a longer half-life and increased exposure.[6][7] This "deuterium switch" approach has led to the development of FDA-approved deuterated drugs.[6]

While the broader field of deuterated pharmaceuticals has seen significant advances, the application of this strategy to ceramides and other sphingolipids is a more recent development, driven by the growing understanding of their roles in disease.[3]

Synthesis of Deuterated Ceramides

The synthesis of deuterated ceramides can be achieved through several chemical strategies, typically involving the introduction of deuterium into either the fatty acid or the sphingoid base backbone.[8]

Synthesis via Deuterated Fatty Acids

A common method involves the coupling of a sphingoid base (e.g., sphingosine (B13886) or phytosphingosine) with a deuterated fatty acid.[8] Perdeuterated saturated fatty acids can be synthesized using methods like H/D exchange under metal-catalyzed, hydrothermal conditions with D₂O as the deuterium source.[9]

Experimental Protocol: Synthesis of a Deuterated Ceramide [8]

  • Materials:

    • Sphingosine or phytosphingosine

    • ω-deuterated or perdeuterated fatty acid

    • (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP®) as an activating agent

    • Suitable organic solvent (e.g., dichloromethane:methanol 1:1)

  • Procedure:

    • Dissolve the sphingoid base and the deuterated fatty acid in the organic solvent.

    • Add PyBOP® to the solution to activate the carboxylic acid group of the fatty acid.

    • Allow the reaction to proceed at room temperature to form the amide bond, yielding the deuterated ceramide.

    • The product can then be purified using techniques such as column chromatography.

Synthesis via Deuterated Sphingoid Base

Deuterium can also be incorporated into the sphingoid backbone.[8]

  • Deuteration at C-4 and C-5: This can be achieved through a hydrogen-deuterium exchange reaction of a β-ketophosphonate intermediate, catalyzed by ND₄Cl in a D₂O/tetrahydrofuran mixture.[8]

  • Deuteration at C-3: Sodium borodeuteride (NaBD₄) reduction of an α,β-enone intermediate can be used to introduce a deuterium atom at the C-3 position.[8]

Quantitative Analysis of Deuterated Ceramides

Deuterated ceramides are invaluable as internal standards for quantitative analysis by mass spectrometry.[10][11] Their chemical and physical properties are nearly identical to their non-deuterated counterparts, but their increased mass allows them to be distinguished, enabling accurate quantification of endogenous ceramides.[10]

Table 1: Commercially Available Deuterated Ceramide Standards for Mass Spectrometry [7][12]

Mixture ComponentMolecular Weight ( g/mol )Target Concentration (µM)
C16 Ceramide-d7 (d18:1-d7/16:0)545.9840
C18 Ceramide-d7 (d18:1-d7/18:0)574.0320
C24 Ceramide-d7 (d18:1-d7/24:0)658.1940
C24:1 Ceramide-d7 (d18:1-d7/24:1(15Z))656.1720
Experimental Protocol: LC-MS/MS for Ceramide Quantification

The following is a representative protocol for the quantification of ceramides in human plasma using deuterated internal standards.[10][13]

  • Sample Preparation:

    • Thaw plasma samples at 4°C and bring to room temperature.

    • In a 96-well plate, add 10 µL of plasma sample, calibrator, or quality control sample.

    • Add 20 µL of an internal standard mixture containing known concentrations of deuterated ceramides (e.g., C16-d7, C18-d7, C24-d7, C24:1-d7 ceramides) in methanol.

    • Add protein precipitation solvent (e.g., 600 µL of ethyl acetate (B1210297):isopropanol 2:8, v/v).

    • Mix for 10 minutes and then centrifuge for 10 minutes at 3000 x g.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Conditions:

    • LC System: Eksigent ultraLC 110 system

    • Column: Acquity BEH C18, 2.1x50 mm, 1.7 µm

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate in water with 0.1% formic acid

    • Mobile Phase B: 10 mM ammonium acetate in acetonitrile:2-propanol (4:3, v/v) with 0.1% formic acid

    • Flow Rate: 500 µL/min

    • Gradient: A typical gradient would involve starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the lipids.

    • Mass Spectrometer: SCIEX QTRAP® 6500

    • Ionization Mode: Positive ion electrospray ionization (ESI)

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both the endogenous ceramides and their deuterated internal standards.

Table 2: Example MRM Transitions for Ceramide Analysis [14]

AnalytePrecursor Ion (m/z)Product Ion (m/z)
C16 Ceramide538.5264.3
C16 Ceramide-d7545.6271.3
C18 Ceramide566.6264.3
C18 Ceramide-d7573.6271.3
C24 Ceramide650.7264.3
C24 Ceramide-d7657.7271.3
C24:1 Ceramide648.7264.3
C24:1 Ceramide-d7655.7271.3

Applications in Research

Tracing Metabolic Pathways

Deuterated precursors, such as deuterated fatty acids or sphingosine, are powerful tools for tracing the flux of molecules through the ceramide metabolic pathways.[8][15] By introducing these labeled precursors into cell cultures or animal models, researchers can follow their incorporation into ceramides and downstream sphingolipids, providing insights into the rates of synthesis, turnover, and interconversion.[8]

A study using deuterated free fatty acids in a pulse-chase experiment revealed that very-long-chain (VLC) ceramides (C24:0, C24:1) turn over more rapidly than long-chain (LC) ceramides (C16:0, C18:0).[8] This was attributed to the faster conversion of VLC-ceramides into sphingomyelin (B164518) and hexosylceramides.[8]

G Experimental Workflow for Tracing Ceramide Metabolism cluster_0 Pulse Phase (12 hours) cluster_1 Chase Phase (Variable Time Points) cluster_2 Analysis A Incubate cells with deuterated free fatty acids (e.g., C16:0-d9, C18:0-d9, C24:0-d4, C24:1-d7) B Replace media with unlabeled free fatty acids A->B C Lipid Extraction B->C D LC-MS/MS Analysis C->D E Quantify deuterated and non-deuterated ceramides, sphingomyelins, and hexosylceramides D->E

Caption: Workflow for tracing ceramide metabolism using deuterated fatty acids.

Elucidating Membrane Structure with Neutron Diffraction

Neutron diffraction is a powerful technique for studying the structure of lipid membranes. By selectively deuterating specific lipids, such as ceramides, researchers can create contrast and determine the precise location and orientation of these molecules within the lipid bilayer.[2] This has been instrumental in understanding the organization of the stratum corneum, the outermost layer of the skin, where ceramides play a crucial role in barrier function.[2]

Experimental Workflow: Neutron Diffraction of Deuterated Ceramide-Containing Membranes

  • Synthesize specifically deuterated ceramides.

  • Prepare model lipid membranes containing the deuterated ceramides along with other relevant lipids (e.g., cholesterol, free fatty acids).

  • Hydrate the lipid films to form multilamellar vesicles.

  • Perform neutron diffraction experiments at controlled temperature and humidity.

  • Analyze the diffraction patterns to determine the lamellar structure and the location of the deuterated ceramides within the bilayer.

Therapeutic Potential: The Kinetic Isotope Effect in Action

The slower metabolism of deuterated compounds due to the kinetic isotope effect presents a significant opportunity for drug development.[3] By replacing hydrogen with deuterium at metabolically labile positions in ceramides or their precursors, it is possible to increase their metabolic stability, leading to a longer half-life and enhanced therapeutic effects.[2]

While direct comparative pharmacokinetic data for deuterated versus non-deuterated ceramides is not yet widely available in the public domain, the principles established with other deuterated drugs provide a strong rationale for this approach. For example, deuterated versions of drugs have shown significant increases in half-life and overall exposure (AUC).[6]

Table 3: Projected Pharmacokinetic Improvements of a Hypothetical Deuterated Ceramide Analog

Pharmacokinetic ParameterNon-Deuterated CeramideDeuterated Ceramide (Projected)Rationale for Change
Metabolic Clearance (CL) HighLowerSlower enzymatic degradation due to the kinetic isotope effect.
Half-life (t½) ShortLongerReduced clearance leads to a longer residence time in the body.
Area Under the Curve (AUC) LowHigherIncreased exposure due to slower metabolism.
Maximum Concentration (Cmax) VariablePotentially HigherSlower first-pass metabolism can lead to higher peak concentrations.

This enhanced stability could be particularly beneficial in diseases where ceramide levels are dysregulated, such as in metabolic disorders, neurodegenerative diseases, and cancer.

Ceramide Signaling Pathways

Ceramides are central to a number of critical signaling pathways that regulate cell fate. The ability to trace the flux of deuterated ceramides and their metabolites provides a powerful tool to dissect these complex networks.

De Novo Ceramide Synthesis Pathway

This pathway begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA and proceeds through a series of enzymatic steps to produce ceramide.[16]

G De Novo Ceramide Synthesis Pathway Serine Serine SPT Serine Palmitoyltransferase (SPT) Serine->SPT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->SPT Ketosphinganine 3-Ketosphinganine SPT->Ketosphinganine KSR 3-Ketosphinganine Reductase Ketosphinganine->KSR Sphinganine Sphinganine KSR->Sphinganine CerS Ceramide Synthases (CerS1-6) Sphinganine->CerS Dihydroceramide Dihydroceramide CerS->Dihydroceramide FattyAcylCoA Fatty Acyl-CoA FattyAcylCoA->CerS DES Dihydroceramide Desaturase Dihydroceramide->DES Ceramide Ceramide DES->Ceramide

Caption: Key steps in the de novo synthesis of ceramides.

Ceramide-Mediated Apoptosis Signaling

Ceramide is a well-established pro-apoptotic lipid. It can be generated in response to various cellular stresses and can activate downstream effectors leading to programmed cell death.[4]

G Ceramide-Mediated Apoptosis Signaling Stress Cellular Stress (e.g., TNF-α, FasL) SMase Sphingomyelinase (SMase) Stress->SMase Ceramide Ceramide SMase->Ceramide PP2A Protein Phosphatase 2A (PP2A) Ceramide->PP2A JNK JNK/SAPK Ceramide->JNK Akt Akt (PKB) (Pro-survival) PP2A->Akt inhibition Apoptosis Apoptosis Akt->Apoptosis inhibition Caspases Caspase Cascade JNK->Caspases activation Caspases->Apoptosis

Caption: Simplified overview of ceramide's role in apoptosis.

Conclusion and Future Directions

Deuterated ceramides have evolved from being simple tracers in metabolic studies to holding significant promise as therapeutic agents. Their synthesis is well-established, and their utility in quantitative lipidomics is undisputed. The strategic application of the kinetic isotope effect to modulate ceramide metabolism opens up new avenues for the treatment of a wide range of diseases.

Future research should focus on obtaining direct comparative pharmacokinetic and pharmacodynamic data for deuterated versus non-deuterated ceramides to fully realize their therapeutic potential. Furthermore, the use of deuterated ceramides in sophisticated imaging and systems biology approaches will continue to unravel the complex roles of these fascinating molecules in health and disease. This technical guide provides a solid foundation for researchers and drug developers to build upon as they explore the expanding landscape of deuterated sphingolipids.

References

The Central Role of Ceramides in Lipid Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides (B1148491), a class of sphingolipids, have emerged from their structural role in cell membranes to become recognized as critical bioactive lipids that orchestrate a complex network of signaling pathways. This technical guide provides an in-depth exploration of the multifaceted role of ceramides in cellular signaling, with a focus on their involvement in apoptosis, inflammation, insulin (B600854) resistance, cell senescence, and autophagy. Dysregulation of ceramide metabolism is increasingly implicated in a range of pathologies, including cancer, neurodegenerative diseases, and metabolic disorders, making the enzymes and pathways that govern ceramide signaling attractive targets for therapeutic intervention. This document details the core metabolic pathways, downstream effector proteins, and provides a compilation of experimental protocols and quantitative data to serve as a comprehensive resource for the scientific community.

Ceramide Metabolism: A Tightly Regulated Hub

Ceramide sits (B43327) at the heart of sphingolipid metabolism, with its cellular levels being meticulously controlled through three primary pathways: the de novo synthesis pathway, the sphingomyelin (B164518) hydrolysis pathway, and the salvage pathway.[1][2][3][4]

  • De Novo Synthesis: This pathway begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA by serine palmitoyltransferase (SPT), the rate-limiting enzyme. A series of subsequent enzymatic reactions leads to the formation of dihydroceramide, which is then desaturated to produce ceramide.[1][2][3] Six distinct ceramide synthases (CerS1-6) are responsible for acylating the sphingoid backbone with fatty acids of varying chain lengths, thereby generating a diverse pool of ceramide species with potentially distinct biological functions.[5][6][7]

  • Sphingomyelin Hydrolysis: In response to a variety of extracellular stimuli, including cytokines like tumor necrosis factor-alpha (TNF-α) and Fas ligand, sphingomyelinases (SMases) are activated.[8] These enzymes hydrolyze sphingomyelin in cellular membranes to rapidly generate ceramide.[8] Acid sphingomyelinase (aSMase) and neutral sphingomyelinase (nSMase) are the major isoforms involved in this signaling cascade.[8][9]

  • Salvage Pathway: This pathway recycles sphingosine, a breakdown product of complex sphingolipids, by re-acylating it to form ceramide via the action of ceramide synthases.[4][10] This recycling mechanism is crucial for maintaining cellular ceramide homeostasis.

The intricate interplay of these pathways ensures a dynamic and responsive regulation of cellular ceramide levels, allowing for precise control over downstream signaling events.

Ceramide_Metabolism cluster_DeNovo De Novo Synthesis Pathway (ER) cluster_SM_Hydrolysis Sphingomyelin Hydrolysis Pathway cluster_Salvage Salvage Pathway Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Dihydrosphingosine Dihydrosphingosine 3-Ketosphinganine->Dihydrosphingosine Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide CerS1-6 Ceramide_DeNovo Ceramide Dihydroceramide->Ceramide_DeNovo DEGS1 Signaling Events Signaling Events Ceramide_DeNovo->Signaling Events Sphingomyelin Sphingomyelin Ceramide_SM Ceramide Sphingomyelin->Ceramide_SM SMases (aSMase, nSMase) Ceramide_SM->Signaling Events Complex Sphingolipids Complex Sphingolipids Sphingosine Sphingosine Complex Sphingolipids->Sphingosine Ceramide_Salvage Ceramide Sphingosine->Ceramide_Salvage CerS1-6 Ceramide_Salvage->Signaling Events

Figure 1: Overview of Ceramide Metabolism Pathways.

Key Ceramide Signaling Pathways

Ceramides exert their influence on cellular processes by directly interacting with and modulating the activity of a variety of downstream effector proteins, primarily protein phosphatases and protein kinases.

Ceramide-Activated Protein Phosphatases (CAPPs)

A major mechanism through which ceramides regulate cellular signaling is by activating a specific subset of serine/threonine protein phosphatases, collectively known as Ceramide-Activated Protein Phosphatases (CAPPs).[11][12] The most well-characterized CAPPs belong to the Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A) families.[10][11][12]

  • PP2A: Ceramide-mediated activation of PP2A has profound implications for cell fate. PP2A can dephosphorylate and inactivate the pro-survival kinase Akt (also known as Protein Kinase B), thereby inhibiting downstream survival signals and promoting apoptosis.[1][6][13][14] Furthermore, ceramide-activated PP2A can dephosphorylate the anti-apoptotic protein Bcl-2, leading to its inactivation and the subsequent initiation of the mitochondrial apoptotic cascade.[11]

  • PP1: Ceramide also activates PP1, which can dephosphorylate and inactivate the retinoblastoma (Rb) protein, a key regulator of the cell cycle, leading to cell cycle arrest.[15]

CAPP_Signaling cluster_PP2A PP2A Pathway cluster_PP1 PP1 Pathway Ceramide Ceramide PP2A PP2A Ceramide->PP2A activates PP1 PP1 Ceramide->PP1 activates Akt (active) Akt (active) PP2A->Akt (active) Bcl-2 (active) Bcl-2 (active) PP2A->Bcl-2 (active) Akt (inactive) Akt (inactive) Akt (active)->Akt (inactive) Dephosphorylation Apoptosis Apoptosis Akt (inactive)->Apoptosis Bcl-2 (inactive) Bcl-2 (inactive) Bcl-2 (active)->Bcl-2 (inactive) Dephosphorylation Bcl-2 (inactive)->Apoptosis Rb (phosphorylated) Rb (phosphorylated) PP1->Rb (phosphorylated) Rb (dephosphorylated) Rb (dephosphorylated) Rb (phosphorylated)->Rb (dephosphorylated) Dephosphorylation Cell Cycle Arrest Cell Cycle Arrest Rb (dephosphorylated)->Cell Cycle Arrest

Figure 2: Ceramide-Activated Protein Phosphatase (CAPP) Signaling.
Ceramide-Activated Protein Kinases (CAPKs)

In addition to phosphatases, ceramides can also directly activate specific protein kinases.

  • Atypical Protein Kinase C zeta (PKCζ): Ceramide has been shown to activate atypical PKCζ.[1][16][17] Activated PKCζ can then phosphorylate and inhibit Akt, further contributing to the pro-apoptotic effects of ceramide.[1][14][17]

  • Stress-Activated Protein Kinases (SAPK)/c-Jun N-terminal Kinases (JNK): The SAPK/JNK signaling cascade is a critical pathway activated by cellular stress. Ceramide has been identified as an upstream activator of this pathway.[18][19][20][21] Activation of JNK can lead to the phosphorylation of transcription factors such as c-Jun, which in turn regulates the expression of genes involved in apoptosis.[20][21]

CAPK_Signaling cluster_PKCzeta PKCζ Pathway cluster_JNK JNK/SAPK Pathway Ceramide Ceramide PKCζ PKCζ Ceramide->PKCζ activates JNK/SAPK JNK/SAPK Ceramide->JNK/SAPK activates Akt (active) Akt (active) PKCζ->Akt (active) Akt (inactive) Akt (inactive) Akt (active)->Akt (inactive) Phosphorylation Apoptosis Apoptosis Akt (inactive)->Apoptosis c-Jun c-Jun JNK/SAPK->c-Jun p-c-Jun p-c-Jun c-Jun->p-c-Jun Phosphorylation Apoptotic Gene Expression Apoptotic Gene Expression p-c-Jun->Apoptotic Gene Expression Apoptotic Gene Expression->Apoptosis

Figure 3: Ceramide-Activated Protein Kinase (CAPK) Signaling.

The Role of Ceramides in Pathophysiological Processes

The signaling pathways modulated by ceramides are central to a number of critical cellular processes that, when dysregulated, contribute to various diseases.

Apoptosis

Ceramide is a well-established pro-apoptotic lipid.[10][18][19][22][23] It can induce apoptosis through multiple mechanisms, including the activation of CAPPs and CAPKs, which leads to the inactivation of pro-survival proteins like Akt and Bcl-2, and the activation of pro-apoptotic pathways like the JNK cascade.[11][17][18][19] Ceramide can also directly impact mitochondrial membrane permeability, leading to the release of cytochrome c and the activation of the intrinsic apoptotic pathway.[22]

Inflammation and Insulin Resistance

Elevated levels of ceramides are strongly associated with inflammation and the development of insulin resistance.[1][6][9][14][24][25][26][27] Pro-inflammatory cytokines, such as TNF-α, can stimulate ceramide production.[9][24] Ceramides, in turn, can impair insulin signaling by inhibiting the phosphorylation and activation of Akt, a key kinase in the insulin signaling cascade.[1][4][6][14][28] This inhibition of Akt prevents the translocation of the glucose transporter GLUT4 to the cell surface, leading to decreased glucose uptake and insulin resistance.[6][14]

Insulin_Resistance_Signaling Inflammatory Stimuli (e.g., TNF-α) Inflammatory Stimuli (e.g., TNF-α) Ceramide Ceramide Inflammatory Stimuli (e.g., TNF-α)->Ceramide increases Akt (active) Akt (active) Ceramide->Akt (active) Insulin Insulin Insulin Receptor Insulin Receptor Insulin->Insulin Receptor binds Insulin Receptor->Akt (active) activates Akt (inactive) Akt (inactive) GLUT4 Translocation GLUT4 Translocation Akt (active)->GLUT4 Translocation promotes Akt (inactive)->GLUT4 Translocation Glucose Uptake Glucose Uptake GLUT4 Translocation->Glucose Uptake enables Insulin Resistance Insulin Resistance

Figure 4: Ceramide-Mediated Insulin Resistance.
Cell Senescence

Cellular senescence is a state of irreversible growth arrest. Studies have shown that endogenous ceramide levels increase significantly as cells enter senescence.[15] This increase is associated with elevated neutral sphingomyelinase activity.[15] Exogenous administration of ceramide to young cells can induce a senescent phenotype, characterized by growth arrest and the expression of senescence-associated β-galactosidase.[15][29]

Autophagy

Autophagy is a cellular process of self-digestion of cytoplasmic components. Ceramide has been identified as an activator of autophagy.[30][31][32] It can induce autophagy by inhibiting the mTOR signaling pathway, a key negative regulator of autophagy.[32] Ceramide can also promote the dissociation of the Beclin 1:Bcl-2 complex, which is an important step in the initiation of autophagy.

Quantitative Data Summary

The following tables summarize key quantitative data from the literature regarding the effects of ceramides on various cellular processes.

Table 1: Dose-Dependent Effects of Ceramide on Cell Viability and Apoptosis

Cell LineCeramide SpeciesConcentration (µM)Effect on Cell ViabilityApoptosis InductionReference
A549 (Lung Cancer)C2-Ceramide50~70% viability after 24hIncreased caspase-3 activity[33]
PC9 (Lung Cancer)C2-Ceramide50~70% viability after 24hIncreased caspase-3 activity[33]
HN9.10e (Hippocampal)C6-Ceramide13Increased viabilityNo significant apoptosis[5][13]
HL-60 (Leukemia)C2-Ceramide5N/AInduces apoptosis[20]
HMN1 (Motor Neuron)C2-CeramideN/ADecreasedInduces apoptosis[4]

Table 2: Ceramide-Induced Changes in Protein Phosphorylation

ProteinCell LineCeramide Species/TreatmentEffect on PhosphorylationFunctional ConsequenceReference
Akt (Ser473)C2C12 MyotubesC2-CeramideDecreasedInhibition of insulin signaling[28]
AktA7r5 VSMCsC6-CeramideDecreasedGrowth arrest[17]
AktHL-60CeramideDephosphorylationApoptosis[19]
JNK/SAPKHL-60C2-Ceramide (5 µM)Increased (2.7-fold)Apoptosis[20][21]
IRS1 (Ser307)C2C12 MyotubesC2-Ceramide (16h)IncreasedInhibition of insulin signaling[8]

Table 3: Activation of Ceramide-Activated Protein Phosphatases (CAPPs)

PhosphataseCeramide SpeciesEC50 (µM)Fold ActivationReference
PP1αcD-erythro-C18-ceramide8.42.37[20]
PP1γcD-erythro-C18-ceramide11.251.81[20]
PP2A (AB'C)D-erythro-C18-ceramide9.155.82[20]
PP2AcD-erythro-C18-ceramide111.72[20]

Experimental Protocols

This section provides an overview of key experimental methodologies used to study ceramide signaling.

Quantification of Ceramide Levels by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS is the gold standard for accurate and sensitive quantification of different ceramide species in biological samples.[30] The method involves lipid extraction, chromatographic separation of ceramide species, and their detection and quantification by a mass spectrometer.

Methodology:

  • Lipid Extraction: Lipids are extracted from cells or tissues using a modified Bligh and Dyer method with a chloroform/methanol/water solvent system.

  • Internal Standard: A known amount of a non-naturally occurring ceramide species (e.g., C17:0 ceramide) is added to the sample prior to extraction to serve as an internal standard for quantification.

  • Chromatographic Separation: The extracted lipids are separated using reverse-phase high-performance liquid chromatography (HPLC) with a C8 or C18 column. A gradient of solvents is used to elute the different ceramide species based on their hydrophobicity.[12]

  • Mass Spectrometry: The eluate from the HPLC is introduced into a tandem mass spectrometer. Ceramides are typically ionized using electrospray ionization (ESI) in the positive ion mode.

  • Quantification: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for each ceramide species and the internal standard are monitored. The peak area of each endogenous ceramide is normalized to the peak area of the internal standard, and the concentration is determined using a standard curve.[2][12]

Ceramide_Quantification_Workflow Biological Sample Biological Sample Lipid Extraction Lipid Extraction Biological Sample->Lipid Extraction Bligh & Dyer HPLC Separation (C18 column) HPLC Separation (C18 column) Lipid Extraction->HPLC Separation (C18 column) Internal Standard (C17-Cer) Internal Standard (C17-Cer) Internal Standard (C17-Cer)->Lipid Extraction ESI-MS/MS ESI-MS/MS HPLC Separation (C18 column)->ESI-MS/MS Quantification (MRM) Quantification (MRM) ESI-MS/MS->Quantification (MRM) Ceramide Levels Ceramide Levels Quantification (MRM)->Ceramide Levels

Figure 5: Workflow for Ceramide Quantification by LC-MS/MS.
Sphingomyelinase (SMase) Activity Assay

Principle: SMase activity is determined by measuring the rate of hydrolysis of sphingomyelin to ceramide and phosphocholine (B91661). This can be achieved using colorimetric or fluorometric assays.

Methodology (Colorimetric):

  • Sample Preparation: Homogenize tissue or lyse cells in an appropriate assay buffer.

  • Reaction Initiation: Add the sample to a reaction mixture containing sphingomyelin as the substrate in a buffer with the optimal pH for the specific SMase being assayed (e.g., pH 5.0 for acid SMase).[1][22]

  • Incubation: Incubate the reaction at 37°C for a defined period.

  • Coupled Enzyme Reaction: The phosphocholine produced is used in a series of coupled enzymatic reactions that result in the generation of a colored product.

  • Detection: The absorbance of the colored product is measured using a microplate reader at the appropriate wavelength (e.g., 570 nm).[1][22] The SMase activity is proportional to the rate of color development.

Ceramide-Induced Apoptosis Assay by Flow Cytometry

Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane of apoptotic cells and the uptake of a vital dye like propidium (B1200493) iodide (PI) by cells with compromised membrane integrity.[34]

Methodology:

  • Cell Treatment: Treat cells with the desired concentration of ceramide or a vehicle control for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend the cells in a binding buffer containing FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Western Blot Analysis of Protein Phosphorylation

Principle: Western blotting is used to detect changes in the phosphorylation state of specific proteins in response to ceramide treatment.

Methodology:

  • Cell Treatment and Lysis: Treat cells with ceramide and then lyse them in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.[3]

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-Akt Ser473).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Normalization: Strip the membrane and re-probe with an antibody that recognizes the total amount of the protein of interest to normalize for loading differences.[3]

Conclusion

Ceramides are integral signaling molecules that regulate a wide array of cellular processes, with profound implications for human health and disease. Their ability to modulate the activity of key protein kinases and phosphatases places them at the crossroads of multiple signaling pathways that control cell fate. A thorough understanding of the mechanisms governing ceramide metabolism and signaling is paramount for the development of novel therapeutic strategies targeting diseases associated with dysregulated sphingolipid metabolism. This guide provides a foundational resource for researchers, scientists, and drug development professionals, offering a comprehensive overview of ceramide signaling, along with detailed experimental approaches and a compilation of quantitative data to facilitate further investigation in this dynamic field.

References

The Role of CER8-d9's Core Compound in Apoptosis and Cell Cycle: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological activities of N-palmitoyl-6R-hydroxysphingosine, the core, non-deuterated compound of CER8-d9, with a focus on its established roles in the induction of apoptosis and regulation of the cell cycle. The deuteration in this compound is primarily for modifying its metabolic profile or for use as a tracer in research, while the fundamental biological activities are inherent to the parent molecule. This document synthesizes key findings, presents quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways.

Introduction to N-palmitoyl-6R-hydroxysphingosine (C16-6-hydroxysphingosine)

N-palmitoyl-6R-hydroxysphingosine, a C16 ceramide, belongs to the sphingolipid family, a class of lipids that are integral components of cell membranes and active participants in cellular signaling. Ceramides (B1148491), in particular, have emerged as critical second messengers in a variety of cellular processes, most notably in the regulation of cell fate, including apoptosis, cell cycle arrest, and senescence. The accumulation of intracellular ceramides, including N-palmitoylsphingosine, is a key event in the cellular response to stress signals and chemotherapeutic agents, often tipping the balance towards programmed cell death.

Quantitative Data on the Effects of C16-Ceramide

The following tables summarize the quantitative effects of C16-ceramide on cell viability, apoptosis, and cell cycle distribution in various cancer cell lines. These data highlight the potent anti-proliferative and pro-apoptotic activities of this lipid molecule.

Table 1: IC50 Values of C16-Ceramide in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Assay Method
C6Glioma32.7Not SpecifiedMTT
HT29Colon Cancer>50Not SpecifiedMTT
CCD-18Co (Normal)Colon Fibroblast56.91Not SpecifiedMTT

Data extracted from studies on C16-ceramide and its analogs. The solvent used can significantly impact IC50 values.

Table 2: Induction of Apoptosis by C16-Ceramide

Cell LineCancer TypeCeramide Conc. (µM)Apoptotic Cells (%)Time (h)Assay Method
JurkatT-cell Leukemia817.9 (Sub-G1)6Propidium Iodide Staining
A549Lung Cancer50Significantly Increased24Flow Cytometry
PC9Lung Cancer50Significantly Increased24Flow Cytometry
LNCaPProstate CancerEndogenous increaseProgressive apoptosis-PI Staining/Cell Cycle

Table 3: Effects of C16-Ceramide on Cell Cycle Distribution

Cell LineCancer TypeCeramide Conc.Effect on Cell Cycle
LNCaPProstate CancerEndogenous increaseG0/G1 phase arrest
JurkatT-cell Leukemia8 µMIncrease in Sub-G1 population

Signaling Pathways of Ceramide-Induced Apoptosis

N-palmitoyl-6R-hydroxysphingosine, like other ceramides, initiates apoptosis through a complex network of signaling pathways, primarily involving the mitochondria (the intrinsic pathway) and to some extent, death receptors (the extrinsic pathway).

The Intrinsic (Mitochondrial) Apoptosis Pathway

The intrinsic pathway is the principal mechanism through which ceramides exert their pro-apoptotic effects.

C16_Ceramide C16-Ceramide (N-palmitoyl-6R-hydroxysphingosine) Bax Bax C16_Ceramide->Bax promotes translocation Bcl2 Bcl-2 C16_Ceramide->Bcl2 inhibits Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c release Bax->Mitochondrion forms pores Bcl2->Bax inhibits Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Apoptosome Apoptosome Caspase9->Apoptosome forms Caspase3 Caspase-3 Apoptosome->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Ceramide-Induced Intrinsic Apoptosis Pathway
Involvement of the Extrinsic (Death Receptor) Pathway and Caspase-8

While the intrinsic pathway is dominant, ceramide signaling can also intersect with the extrinsic pathway, often involving the activation of initiator caspases like caspase-8 upstream of the mitochondria.

C16_Ceramide C16-Ceramide (N-palmitoyl-6R-hydroxysphingosine) Caspase2 Caspase-2 C16_Ceramide->Caspase2 activates Caspase8 Caspase-8 Caspase2->Caspase8 activates Bid Bid Caspase8->Bid cleaves tBid tBid Bid->tBid Mitochondrion Mitochondrial Pathway tBid->Mitochondrion initiates Apoptosis Apoptosis Mitochondrion->Apoptosis

Upstream Caspase Activation by Ceramide

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the effects of N-palmitoyl-6R-hydroxysphingosine on apoptosis and the cell cycle.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of N-palmitoyl-6R-hydroxysphingosine.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of N-palmitoyl-6R-hydroxysphingosine in a suitable solvent (e.g., DMSO or ethanol) and then in culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a solvent control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the solvent control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of N-palmitoyl-6R-hydroxysphingosine for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.

Workflow for Annexin V/PI Apoptosis Assay
Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest approximately 1 x 10^6 cells.

  • Washing: Wash the cells with PBS and centrifuge.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol (B145695) while vortexing gently. Fix for at least 30 minutes on ice.

  • Rehydration and RNAse Treatment: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in PBS containing RNase A (100 µg/mL).

  • Staining: Add Propidium Iodide to a final concentration of 50 µg/mL.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry, measuring the fluorescence intensity of the PI signal.

Western Blotting for Apoptosis-Related Proteins

This technique is used to measure the levels of key proteins involved in the apoptotic signaling cascade, such as Bax, Bcl-2, and cleaved caspases.

  • Protein Extraction: Treat cells with N-palmitoyl-6R-hydroxysphingosine, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin or GAPDH.

Conclusion

N-palmitoyl-6R-hydroxysphingosine, the core structure of this compound, is a potent bioactive lipid that plays a crucial role in inducing apoptosis and modulating the cell cycle in cancer cells. Its mechanism of action is multifaceted, primarily engaging the mitochondrial apoptotic pathway through the regulation of Bcl-2 family proteins and subsequent caspase activation. The quantitative data and detailed protocols provided in this guide offer a valuable resource for researchers and drug development professionals investigating the therapeutic potential of targeting sphingolipid metabolism in cancer and other diseases. The deuterated analog, this compound, likely retains these fundamental biological activities while potentially offering altered pharmacokinetic properties, making it an interesting candidate for further investigation.

Technical Guide: Endogenous C8-Ceramide and its Deuterated Analog CER8-d9

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "CER8-d9" is presumed to refer to a deuterated form of C8-ceramide (N-octanoyl-D-erythro-sphingosine), commonly used as an internal standard in mass spectrometry. This guide focuses on its endogenous, non-deuterated counterpart, C8-ceramide.

Executive Summary

Ceramides (B1148491) are a class of bioactive sphingolipids that play crucial roles in cellular processes, including apoptosis, cell cycle arrest, and senescence. While long-chain ceramides (e.g., C16, C18, C24) are well-studied and abundant in mammalian tissues, short-chain ceramides such as C8-ceramide are not typically found at significant levels endogenously. The scientific literature extensively documents the use of exogenous C8-ceramide as a tool to investigate cellular signaling, particularly apoptosis induction in cancer cells. However, there is a notable absence of quantitative data regarding the natural abundance of C8-ceramide in healthy human plasma or tissues. This guide provides an in-depth overview of the current understanding of C8-ceramide, including its established roles in signaling pathways, and presents a generalized experimental protocol for ceramide quantification that could be adapted for short-chain species.

Natural Abundance of C8-Ceramide

A comprehensive review of scientific literature and lipidomics databases reveals a significant lack of quantitative data for the natural abundance of endogenous C8-ceramide in human plasma or tissues. The focus of endogenous ceramide research has predominantly been on long-chain and very-long-chain species, as these are the most abundant and have established roles in metabolic diseases.

While some studies on specific conditions like atopic eczema report an increase in "short-chain ceramides," this often refers to ceramides with a total carbon chain length of 34 and does not provide specific concentrations for C8-ceramide[1][2]. Therefore, it is not possible to provide a table of quantitative data for the natural abundance of endogenous C8-ceramide. The absence of such data suggests that C8-ceramide is likely not a common or abundant endogenous signaling molecule in healthy individuals.

Experimental Protocols for Ceramide Quantification

The quantification of ceramides is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a generalized protocol that can be adapted for the analysis of C8-ceramide.

Sample Preparation and Lipid Extraction

Objective: To extract lipids, including ceramides, from a biological matrix (e.g., plasma, tissue homogenate).

Materials:

  • Biological sample (e.g., 100 µL plasma)

  • Internal Standard: C8-d9-ceramide solution of known concentration

  • Bligh and Dyer extraction solvents: Chloroform (B151607), Methanol (B129727), Water

  • Centrifuge

  • Evaporator (e.g., nitrogen stream)

Protocol:

  • To a 1.5 mL microcentrifuge tube, add the biological sample.

  • Spike the sample with a known amount of C8-d9-ceramide internal standard.

  • Add chloroform and methanol to the sample in a 1:2 ratio (v/v) and vortex thoroughly.

  • Add chloroform and water to the mixture to achieve a final ratio of 2:2:1.8 (chloroform:methanol:water, v/v/v) and vortex again.

  • Centrifuge at high speed to separate the phases.

  • Carefully collect the lower organic phase containing the lipids.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).

LC-MS/MS Analysis

Objective: To separate and quantify ceramide species using LC-MS/MS.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Reversed-phase C8 or C18 column

  • Tandem mass spectrometer with electrospray ionization (ESI) source

LC Method:

  • Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium (B1175870) formate

  • Mobile Phase B: Methanol/Isopropanol (or other organic solvent mixture) with 0.1% formic acid and 1 mM ammonium formate

  • Gradient: A gradient from a lower to a higher percentage of mobile phase B is used to elute ceramides based on their hydrophobicity.

  • Flow Rate: Typically 0.2-0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C).

MS/MS Method:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Analysis Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for both the endogenous C8-ceramide and the C8-d9-ceramide internal standard.

    • For C8-ceramide: The precursor ion will be [M+H]+. The product ion is typically the sphingosine (B13886) backbone fragment.

    • For C8-d9-ceramide: The precursor ion will be [M+H]+ (with a +9 Da shift compared to the endogenous version). The product ion will be the same sphingosine backbone fragment.

  • Quantification: The concentration of endogenous C8-ceramide is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of C8-ceramide standard.

Signaling Pathways of Exogenous C8-Ceramide

Exogenous, cell-permeable C8-ceramide is widely used to mimic the effects of elevated endogenous ceramide levels and has been shown to be a potent inducer of apoptosis in various cancer cell lines.

Induction of Apoptosis via Reactive Oxygen Species (ROS)

One of the primary mechanisms by which C8-ceramide induces apoptosis is through the generation of reactive oxygen species (ROS)[1][3]. This increase in ROS can lead to oxidative stress and trigger downstream apoptotic signaling.

Modulation of SOD1 and SOD2

Studies have shown that C8-ceramide treatment can cause a switch in the expression of superoxide (B77818) dismutases, with a decrease in SOD1 and an increase in SOD2. This shift is believed to contribute to the accumulation of ROS and subsequent cell cycle arrest and apoptosis[1][4].

Caspase Activation

C8-ceramide treatment has been demonstrated to lead to the activation of the caspase cascade, a key component of the apoptotic machinery[5].

Inhibition of Pro-Survival Pathways

C8-ceramide can also promote apoptosis by inhibiting pro-survival signaling pathways, such as the Akt/mTOR pathway.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue) Spike Spike with This compound Internal Std Sample->Spike Extract Lipid Extraction (Bligh & Dyer) Spike->Extract Dry Evaporation Extract->Dry Reconstitute Reconstitution Dry->Reconstitute LC LC Separation (C8/C18 Column) Reconstitute->LC MS MS/MS Detection (MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Quantify Quantification vs. Calibration Curve Integrate->Quantify signaling_pathway C8 Exogenous C8-Ceramide ROS ↑ Reactive Oxygen Species (ROS) C8->ROS Akt Akt/mTOR Pathway C8->Akt Caspase Caspase Activation C8->Caspase SOD SOD1/SOD2 Switch ROS->SOD Apoptosis Apoptosis SOD->Apoptosis Akt->Apoptosis Inhibition of pro-survival Caspase->Apoptosis

References

Methodological & Application

Application Note: Quantification of Ceramides in Biological Matrices using CER8-d9 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantification of various ceramide species in biological samples, such as plasma or serum, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol incorporates CER8-d9, a deuterated analog of Ceramide (d18:1/16:0), as an internal standard to ensure accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. The described methodology includes a straightforward protein precipitation extraction procedure followed by a rapid chromatographic separation. This method is suitable for researchers, scientists, and drug development professionals investigating the role of ceramides (B1148491) in various physiological and pathological processes.

Introduction

Ceramides are a class of sphingolipids that play crucial roles in cellular signaling, including apoptosis, cell proliferation, and stress responses.[1] Altered ceramide levels have been implicated in numerous diseases, such as diabetes, cardiovascular disease, and neurodegenerative disorders.[2][3] Consequently, the accurate quantification of ceramides in biological matrices is of significant interest.

LC-MS/MS has emerged as the gold standard for ceramide analysis due to its high sensitivity, specificity, and ability to resolve complex lipid mixtures.[4] The use of stable isotope-labeled internal standards, such as this compound, is critical for reliable quantification, as it mimics the behavior of the endogenous analytes during extraction and ionization.[5] This application note provides a comprehensive protocol for the preparation of biological samples for ceramide analysis using this compound as an internal standard.

Materials and Reagents

  • This compound (N-palmitoyl(d9)-6R-hydroxysphingosine): Purity >99%[6][7][8]

  • Biological Matrix: Human plasma, serum, or other relevant biological fluid.

  • Solvents (LC-MS Grade):

  • Ammonium (B1175870) Formate (B1220265)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator (optional)

  • LC-MS/MS system

Experimental Protocols

Preparation of Stock and Working Solutions

a. This compound Internal Standard (IS) Stock Solution (1 mg/mL):

  • Dissolve 1 mg of this compound powder in an appropriate volume of isopropanol or a mixture of isopropanol:chloroform (9:1 v/v) to achieve a final concentration of 1 mg/mL.[9]
  • Store the stock solution at -20°C.[6][7][8]

b. This compound IS Working Solution (e.g., 0.1 µg/mL):

  • Prepare a working solution by diluting the stock solution with isopropanol. The final concentration of the working solution should be optimized based on the expected endogenous ceramide levels and instrument sensitivity.

c. Calibration Standards:

  • Prepare a series of calibration standards by spiking known concentrations of non-deuterated ceramide standards into a surrogate matrix (e.g., stripped serum or a solution of bovine serum albumin).

Sample Preparation: Protein Precipitation

This protocol is a common and effective method for extracting lipids from plasma or serum.[2][3][10][11]

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 50 µL of the biological sample (plasma, serum, etc.).

  • Internal Standard Addition: Add a pre-determined volume of the this compound IS working solution to each sample, quality control (QC), and calibration standard, except for the blank.

  • Protein Precipitation: Add 400 µL of cold isopropanol containing the internal standard.[9]

  • Vortexing: Vortex the mixture vigorously for 3 minutes to ensure thorough mixing and protein precipitation.[9]

  • Incubation: Incubate the samples at -20°C for 10 minutes to enhance protein precipitation.[1]

  • Centrifugation: Centrifuge the tubes at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[1][9]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.[9]

LC-MS/MS Analysis

The following are typical starting conditions that may require optimization for your specific instrument and application.

a. Liquid Chromatography (LC) Conditions:

ParameterCondition
Column A reversed-phase C18 column (e.g., ACQUITY UPLC CSH C18, 2.1 x 100 mm, 1.7 µm) is commonly used for ceramide separation.[12]
Mobile Phase A Water with 10 mM ammonium formate and 0.1% formic acid.[12]
Mobile Phase B Isopropanol:Acetonitrile (9:1, v/v) with 10 mM ammonium formate and 0.1% formic acid.[12]
Flow Rate 0.3 mL/min.[12]
Injection Volume 5 µL.[12]
Gradient A gradient from a lower to a higher percentage of Mobile Phase B is typically used to elute the ceramides. An example gradient: Start with 65% B, ramp to 90-100% B over several minutes, hold, and then return to initial conditions for re-equilibration.[9]

b. Mass Spectrometry (MS) Conditions:

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+).[2][9]
Scan Type Multiple Reaction Monitoring (MRM).[2][9]
Precursor Ion For ceramides, the [M+H-H₂O]⁺ or [M+H]⁺ adducts are often monitored.[9]
Product Ion A common product ion for many ceramides is m/z 264, which corresponds to the sphingosine (B13886) backbone.[1][9]
Collision Energy Optimized for each specific ceramide transition.
Source Temperature Typically in the range of 150-350°C.
Desolvation Gas Flow Optimized for the specific instrument.

c. MRM Transitions for this compound:

The specific MRM transition for this compound will need to be determined empirically on your mass spectrometer. Based on its molecular weight of 562.96 g/mol [7][13][14], the precursor ion will be higher than that of its non-deuterated counterpart. The product ion resulting from the loss of the fatty acyl chain may be similar to the non-deuterated form.

Data Analysis

Quantification is achieved by calculating the peak area ratio of the endogenous ceramide to the this compound internal standard. A calibration curve is generated by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of the endogenous ceramides in the samples is then determined from this calibration curve.

Visualization of the Experimental Workflow

G Workflow for this compound Sample Preparation and LC-MS/MS Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (50 µL) Add_IS Add this compound Internal Standard Sample->Add_IS Precipitate Add Cold Isopropanol (400 µL) Add_IS->Precipitate Vortex Vortex (3 min) Precipitate->Vortex Incubate Incubate (-20°C, 10 min) Vortex->Incubate Centrifuge Centrifuge (10,000 x g, 10 min) Incubate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometry Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Area Ratios Integrate->Calculate Quantify Quantify using Calibration Curve Calculate->Quantify

Caption: Workflow for this compound Sample Preparation and LC-MS/MS Analysis.

Conclusion

The protocol described in this application note provides a reliable and high-throughput method for the quantification of ceramides in biological samples using this compound as an internal standard. The use of a simple protein precipitation step and a rapid LC-MS/MS analysis makes this method suitable for routine analysis in both research and clinical settings. Proper optimization of the LC and MS parameters for the specific instrumentation is recommended to achieve the best performance.

References

Application Notes and Protocols for CER8-d9 in Lipidomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to CER8-d9 and its Role in Lipidomics

Ceramides (B1148491) are a class of sphingolipids that play a crucial role in various cellular processes, including proliferation, differentiation, and apoptosis.[1] Altered ceramide levels have been implicated in a range of diseases such as cardiovascular disease, diabetes, and neurodegenerative disorders, making them significant biomarkers for disease diagnosis and prognosis.[1][2] Lipidomics, the large-scale study of lipids, utilizes advanced analytical techniques like mass spectrometry to quantify and identify lipid species in biological samples.[1][3]

The accuracy and reliability of quantitative lipidomics heavily depend on the use of internal standards. Stable isotope-labeled internal standards (SIL-ISs), such as this compound (N-palmitoyl(d9) 6R-hydroxysphingosine), are considered the gold standard for mass spectrometry-based quantification.[4] this compound is a deuterated form of a C16 ceramide, where nine hydrogen atoms on the N-palmitoyl chain have been replaced with deuterium. This isotopic labeling makes it chemically almost identical to its endogenous counterpart but distinguishable by its higher mass. By adding a known amount of this compound to a sample at an early stage of preparation, it can be used to correct for variability during sample extraction, processing, and instrument analysis, thereby enabling precise and accurate quantification of endogenous ceramides.[4][5]

Applications of Deuterated Ceramide Standards in Lipidomics

Deuterated ceramide standards, including those structurally similar to this compound, are essential for the quantitative analysis of ceramides in various biological matrices. A primary application is in the development and validation of diagnostic assays for cardiovascular disease (CVD).[2][6] Specific ceramide species have been identified as predictive biomarkers for CVD events and mortality.[1][2]

Key Applications Include:

  • Biomarker Discovery and Validation: Quantifying changes in ceramide profiles in disease states compared to healthy controls.

  • Clinical Diagnostics: Development of robust assays for routine clinical monitoring of disease-related ceramide biomarkers.[7][8]

  • Drug Development: Assessing the effect of therapeutic interventions on ceramide metabolism.

  • Fundamental Research: Investigating the role of specific ceramides in cellular signaling pathways.

Quantitative Data for Deuterated Ceramide Standards

Commercially available deuterated ceramide standards are often provided as a mixture to facilitate the simultaneous quantification of multiple ceramide species. The following table summarizes the composition of a commercially available deuterated ceramide lipidomix standard, which can be used to build calibration curves for quantification.

ComponentMolecular WeightTarget Concentration (µg/mL)Target Concentration (µM)
C16 Ceramide-d7 (d18:1-d7/16:0)544.94421.840
C18 Ceramide-d7 (d18:1-d7/18:0)572.99711.520
C24 Ceramide-d7 (d18:1-d7/24:0)650.11326.340
C24:1 Ceramide-d7 (d18:1-d7/24:1(15Z))655.14113.120

Data sourced from a commercially available Deuterated Ceramide LIPIDOMIX™ Mass Spec Standard.[6][9]

The following table provides typical linear ranges for calibration curves prepared using deuterated ceramide standards for the quantification of endogenous ceramides in human plasma.

AnalyteLinear Range (pmol/µL)R² Value
Cer d18:1/16:00.008 - 0.04> 0.99
Cer d18:1/18:00.008 - 0.04> 0.99
Cer d18:1/24:00.08 - 0.4> 0.99
Cer d18:1/24:10.08 - 0.4> 0.99

Data from an ultrafast SPE-MS/MS methodology for ceramide quantification.[2]

Experimental Protocols

Protocol 1: Quantification of Ceramides in Human Plasma using a Deuterated Internal Standard

This protocol describes a method for the quantitative analysis of ceramides in human plasma using a deuterated ceramide internal standard, such as this compound, and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Human plasma samples

  • This compound or other deuterated ceramide internal standard solution

  • Butanol/Methanol (1:1, v/v)

  • Formic acid

  • Milli-Q water

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Thaw human plasma samples at 4°C.

    • Spike 10 µL of plasma with a known amount of the deuterated ceramide internal standard solution (e.g., 20 µL of a cocktail containing this compound).[2] The final concentration of the internal standard should be within the linear range of the assay.

  • Lipid Extraction:

    • Add 970 µL of butanol/methanol (1:1, v/v) to the spiked plasma sample.[2]

    • Vortex the mixture thoroughly to ensure complete protein precipitation and lipid extraction.

    • Centrifuge the sample to pellet the precipitated proteins.

    • Transfer the supernatant containing the lipid extract to a clean tube.

  • LC-MS/MS Analysis:

    • Inject the lipid extract into the LC-MS/MS system.

    • Perform chromatographic separation using a suitable column (e.g., C18).

    • Analyze the eluent using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. The MRM transitions for the endogenous ceramides and the deuterated internal standard need to be optimized. For example, the quantifier MRM transitions for common ceramides and their corresponding d7-deuterated standards are:[2]

      • Cer d18:1/16:0: 538.5 > 264.3

      • D7 Cer d18:1/16:0: 545.6 > 271.3

      • Cer d18:1/18:0: 566.6 > 264.3

      • D7 Cer d18:1/18:0: 573.6 > 271.3

      • Cer d18:1/24:0: 650.6 > 264.3

      • D7 Cer d18:1/24:0: 657.6 > 271.3

      • Cer d18:1/24:1: 648.6 > 264.3

      • D7 Cer d18:1/24:1: 655.6 > 271.3

  • Data Analysis:

    • Integrate the peak areas for the endogenous ceramides and the deuterated internal standard.

    • Calculate the ratio of the peak area of the endogenous ceramide to the peak area of the internal standard.

    • Quantify the concentration of the endogenous ceramide using a calibration curve generated from standards with known concentrations.

Visualizations

Ceramide Biosynthesis and Signaling Pathway

Ceramide_Pathway cluster_synthesis De Novo Synthesis cluster_breakdown Sphingomyelin Breakdown cluster_salvage Salvage Pathway cluster_signaling Downstream Signaling Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine Dihydrosphingosine Dihydrosphingosine 3-Ketosphinganine->Dihydrosphingosine Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide Ceramide Ceramide Dihydroceramide->Ceramide Apoptosis Apoptosis Ceramide->Apoptosis Cell Cycle Arrest Cell Cycle Arrest Ceramide->Cell Cycle Arrest Inflammation Inflammation Ceramide->Inflammation Sphingomyelin Sphingomyelin Sphingomyelin->Ceramide Sphingomyelinase Complex Sphingolipids Complex Sphingolipids Sphingosine Sphingosine Complex Sphingolipids->Sphingosine Ceramide Synthase Sphingosine->Ceramide Ceramide Synthase

Caption: Simplified overview of ceramide metabolism and signaling pathways.

Experimental Workflow for Ceramide Quantification

Lipidomics_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Biological Sample (e.g., Plasma) B Spike with This compound Internal Standard A->B C Lipid Extraction (e.g., Butanol/Methanol) B->C D LC-MS/MS Analysis (MRM Mode) C->D E Peak Integration D->E F Calculate Analyte/IS Ratio E->F G Quantification using Calibration Curve F->G H H G->H Final Concentration of Endogenous Ceramides

Caption: General workflow for quantitative lipidomics using an internal standard.

References

Quantitation of Ceramides in Biological Matrices Using CER8-d9 Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Introduction

Ceramides (B1148491) are a class of bioactive sphingolipids that play a crucial role in various cellular processes, including apoptosis, cell proliferation, and inflammation.[1][2] Dysregulation of ceramide metabolism has been implicated in a range of diseases such as diabetes, cardiovascular disease, and cancer.[1] Consequently, the accurate quantitation of different ceramide species in biological samples is of significant interest to researchers and drug development professionals. This application note provides a detailed protocol for the sensitive and specific quantitation of ceramides in plasma and tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard, CER8-d9 (N-palmitoyl(d9)-6R-hydroxysphingosine). The use of a stable isotope-labeled internal standard is critical for correcting for variability in sample extraction and ionization efficiency, thereby ensuring high accuracy and precision.[3][4]

Ceramide Signaling Pathways

Ceramides are central hubs in sphingolipid metabolism and signaling. They can be generated through three major pathways: the de novo synthesis pathway, the sphingomyelin (B164518) hydrolysis pathway, and the salvage pathway.[5][6] As second messengers, ceramides can activate various downstream signaling cascades, including those involving protein kinases and phosphatases, to regulate cell fate.[2] For instance, elevated ceramide levels can activate c-Jun N-terminal kinase (JNK) and protein kinase C (PKC), leading to the induction of apoptosis.[2]

Ceramide_Signaling cluster_synthesis Ceramide Generation cluster_effects Downstream Effects De_Novo De Novo Synthesis (ER) SM_Hydrolysis Sphingomyelin Hydrolysis Ceramide Ceramide SM_Hydrolysis->Ceramide Salvage Salvage Pathway Salvage->Ceramide PP Protein Phosphatases (PP1, PP2A) Ceramide->PP PKC Protein Kinase C (PKCζ) Ceramide->PKC JNK c-Jun N-terminal Kinase (JNK) Ceramide->JNK Apoptosis Apoptosis PP->Apoptosis Inflammation Inflammation PKC->Inflammation Insulin_Resistance Insulin Resistance PKC->Insulin_Resistance JNK->Apoptosis

Caption: Overview of ceramide generation and downstream signaling pathways.

Experimental Workflow

The general workflow for ceramide quantitation involves sample preparation, including lipid extraction and internal standard spiking, followed by LC-MS/MS analysis and data processing.

Experimental_Workflow Sample Biological Sample (Plasma, Tissue Homogenate) Spike_IS Spike with this compound Internal Standard Sample->Spike_IS Extraction Lipid Extraction (e.g., Protein Precipitation or Bligh & Dyer) Spike_IS->Extraction Dry_Reconstitute Dry Down and Reconstitute in Injection Solvent Extraction->Dry_Reconstitute LC_MS LC-MS/MS Analysis (Reverse Phase Separation, MRM) Dry_Reconstitute->LC_MS Data_Analysis Data Analysis (Peak Integration, Calibration Curve, Concentration Calculation) LC_MS->Data_Analysis

Caption: General experimental workflow for ceramide quantitation by LC-MS/MS.

Detailed Protocols

Materials and Reagents
  • Ceramide standards (e.g., C16:0, C18:0, C24:0, C24:1 ceramides)

  • This compound (N-palmitoyl(d9)-6R-hydroxysphingosine) internal standard (Avanti Polar Lipids)

  • HPLC-grade methanol, chloroform (B151607), isopropanol, acetonitrile, and water

  • Formic acid

  • Bovine Serum Albumin (BSA) for surrogate matrix

  • Biological samples (e.g., human plasma, tissue homogenates)

Protocol 1: Ceramide Extraction from Plasma (Protein Precipitation)

This protocol is a high-throughput method suitable for large sample batches.[7]

  • Sample Preparation: Thaw plasma samples on ice.

  • Internal Standard Spiking: In a microcentrifuge tube, add 10 µL of plasma. Add 10 µL of the this compound internal standard working solution (concentration to be optimized based on endogenous levels, e.g., 50 nM).

  • Protein Precipitation: Add 200 µL of ice-cold methanol. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the lipid extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex to ensure complete dissolution.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Ceramide Extraction from Tissue (Bligh & Dyer Method)

This protocol is suitable for obtaining a more comprehensive lipid extract from tissue samples.[8]

  • Tissue Homogenization: Homogenize a known weight of tissue (e.g., 50 mg) in phosphate-buffered saline (PBS) on ice.

  • Internal Standard Spiking: To a known volume of the tissue homogenate, add the this compound internal standard working solution.

  • Lipid Extraction:

    • Add 3.75 volumes of a chloroform:methanol (1:2, v/v) mixture to the homogenate. Vortex thoroughly.

    • Add 1.25 volumes of chloroform and vortex.

    • Add 1.25 volumes of water and vortex.

  • Phase Separation: Centrifuge at 2,000 x g for 10 minutes to separate the aqueous and organic phases.

  • Organic Phase Collection: Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under nitrogen. Reconstitute the lipid extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Method

The following is a representative LC-MS/MS method that can be adapted and optimized for specific instrumentation.

Parameter Condition
LC System UPLC/HPLC system
Column C18 or C8 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile:Isopropanol (e.g., 60:40, v/v) with 0.1% formic acid
Flow Rate 0.3 - 0.6 mL/min
Gradient Start at 50% B, ramp to 100% B over 3-5 minutes, hold at 100% B for 5-10 minutes, then re-equilibrate.
Injection Volume 5 - 10 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions

The precursor ion for most ceramides in positive ESI mode is the [M+H]+ ion. A common product ion corresponds to the sphingoid backbone (m/z 264.3 for sphingosine).[3] The specific MRM transitions for each ceramide species, including the this compound internal standard, need to be optimized on the specific mass spectrometer used.

Analyte Precursor Ion (m/z) Product Ion (m/z)
C16:0 Ceramide538.5264.3
C18:0 Ceramide566.6264.3
C24:0 Ceramide650.6264.3
C24:1 Ceramide648.6264.3
This compound (Internal Standard) 572.0284.3 (tentative)

Note: The MRM transition for this compound is theoretical and should be empirically determined by direct infusion of the standard. The precursor ion is calculated based on its molecular formula (C34H58D9NO4), and the product ion is estimated based on the 6-hydroxysphingosine backbone.

Data Presentation and Analysis

Calibration Curve

A calibration curve should be prepared using a surrogate matrix (e.g., 5% BSA in water) spiked with known concentrations of the ceramide standards and a constant concentration of the this compound internal standard.[9] The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration. A linear regression with a weighting factor of 1/x or 1/x² is typically used.

Table 1: Representative Calibration Curve Parameters

Ceramide Species Linear Range (nM) Correlation Coefficient (r²) LLOQ (nM)
C16:0 Ceramide5 - 5000> 0.995
C18:0 Ceramide1 - 1000> 0.991
C24:0 Ceramide5 - 5000> 0.995
C24:1 Ceramide5 - 5000> 0.995
Data are illustrative and based on typical performance from literature.[7]
Method Validation

The method should be validated for linearity, accuracy, precision, recovery, and stability according to regulatory guidelines where applicable.

Table 2: Representative Method Validation Data

QC Level Accuracy (% Bias) Precision (%RSD)
Low < 15%< 15%
Medium < 15%< 15%
High < 15%< 15%
Data are illustrative and based on typical performance from literature.[7]
Sample Data

The validated method can be used to determine the concentrations of various ceramide species in biological samples.

Table 3: Example Ceramide Concentrations in Human Plasma

Ceramide Species Concentration (µM)
C16:0 Ceramide0.244 ± 0.006
C18:0 Ceramide0.084 ± 0.002
C24:0 Ceramide2.42 ± 0.04
C24:1 Ceramide0.855 ± 0.013
Data from a multi-laboratory study on human plasma reference material.[4]

Conclusion

This application note provides a comprehensive framework for the quantitation of ceramides in biological samples using a this compound spike-in internal standard and LC-MS/MS. The detailed protocols for sample preparation and the representative LC-MS/MS method parameters offer a solid starting point for researchers. The use of a stable isotope-labeled internal standard is paramount for achieving the high accuracy and precision required for meaningful biological interpretation and for potential clinical applications.

References

Application Notes and Protocols for CER8-d9 in Sphingolipid Metabolism Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing CER8-d9, a deuterated C8 ceramide, in the study of sphingolipid metabolism. This document outlines key applications, detailed experimental protocols, and data interpretation strategies to facilitate accurate and robust analysis of sphingolipid dynamics in various biological systems.

Introduction to this compound and Sphingolipid Metabolism

Sphingolipids are a class of lipids that play critical roles as both structural components of cellular membranes and as bioactive molecules involved in signaling pathways that regulate cell growth, differentiation, apoptosis, and stress responses.[1][2][3] The central molecule in sphingolipid metabolism is ceramide, which can be generated through three main pathways: the de novo synthesis pathway, the salvage pathway through the breakdown of complex sphingolipids, and the hydrolysis of sphingomyelin (B164518) by sphingomyelinases.[4][5]

Alterations in sphingolipid metabolism have been implicated in numerous diseases, including cancer, neurodegenerative disorders, cardiovascular diseases, and metabolic disorders like diabetes.[3][6][7] Therefore, the accurate quantification and dynamic analysis of sphingolipids are crucial for understanding disease pathogenesis and for the development of novel therapeutic strategies.

This compound is a synthetic, stable isotope-labeled analog of C8 ceramide. The incorporation of nine deuterium (B1214612) atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based lipidomics.[8] Its shorter acyl chain length compared to most endogenous ceramides (B1148491) also allows for clear chromatographic separation in many instances. The use of deuterated standards is considered the gold standard for quantitative mass spectrometry as they exhibit nearly identical chemical and physical properties to their endogenous counterparts, thus correcting for variability in sample extraction and instrument response.[9][10]

Key Applications of this compound

This compound is a versatile tool for sphingolipid research with several key applications:

  • Internal Standard for Quantitative Mass Spectrometry: The primary application of this compound is as an internal standard for the accurate quantification of endogenous ceramides and other sphingolipids by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9] By adding a known amount of this compound to a biological sample at the beginning of the extraction process, variations in sample handling, extraction efficiency, and instrument response can be normalized, leading to highly accurate and reproducible quantification.[11]

  • Metabolic Flux Analysis: While not a direct tracer for the entire de novo pathway due to its ceramide structure, this compound can be used in pulse-chase experiments to study the flux through specific downstream pathways of ceramide metabolism. By monitoring the appearance of deuterated downstream metabolites, researchers can investigate the activity of enzymes that utilize ceramide as a substrate.

  • Imaging Mass Spectrometry (IMS): In IMS, this compound can be used as a standard applied to the tissue section to aid in the relative quantification and validation of ceramide distribution within tissues.[12][13] This allows for the spatial localization of ceramide species in a label-free manner.

Experimental Protocols

Use of this compound as an Internal Standard for Sphingolipid Quantification by LC-MS/MS

This protocol describes the use of this compound as an internal standard for the quantification of endogenous ceramides in cultured cells.

Materials:

  • Cultured cells of interest

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (B129727) (HPLC grade)

  • Chloroform (B151607) (HPLC grade)

  • This compound stock solution (e.g., 1 mg/mL in ethanol)

  • Internal standard spiking solution (a working solution of this compound at a known concentration, e.g., 10 µM in methanol)

  • LC-MS/MS system (e.g., Triple Quadrupole or QTRAP)[14]

  • C18 reverse-phase LC column

Protocol:

  • Cell Culture and Harvesting:

    • Culture cells to the desired confluency or experimental endpoint.

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Harvest the cells by scraping into a known volume of PBS and transfer to a glass tube.

    • Determine the cell number or protein concentration for normalization.

  • Lipid Extraction:

    • To the cell suspension, add a known amount of the this compound internal standard spiking solution. The amount should be in the linear range of detection and comparable to the expected levels of endogenous ceramides.

    • Add 2 volumes of methanol and 1 volume of chloroform to the sample.

    • Vortex the mixture vigorously for 2 minutes.

    • Centrifuge at 3000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids into a new glass tube.

    • Dry the lipid extract under a stream of nitrogen gas.

    • Reconstitute the dried lipid extract in a known volume of a suitable solvent for LC-MS/MS analysis (e.g., methanol:chloroform 1:1, v/v).

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto the LC-MS/MS system.

    • Separate the lipids using a C18 reverse-phase column with a suitable gradient of mobile phases (e.g., a gradient of acetonitrile/isopropanol with 0.1% formic acid).

    • Detect the analytes using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[14] The MRM transitions for each endogenous ceramide species and for this compound will need to be optimized.

      • Example MRM transition for a C16-ceramide: Precursor ion [M+H]+ -> Product ion (characteristic fragment of the sphingoid base).

      • MRM transition for this compound: Precursor ion [M+H]+ -> Product ion (characteristic fragment of the deuterated sphingoid base). The precursor and product ions will be shifted by +9 m/z compared to the non-deuterated C8-ceramide.

  • Data Analysis:

    • Integrate the peak areas for each endogenous ceramide and for the this compound internal standard.

    • Calculate the ratio of the peak area of the endogenous ceramide to the peak area of this compound.

    • Quantify the amount of each endogenous ceramide using a calibration curve generated with known amounts of non-labeled ceramide standards and a fixed amount of this compound.

Metabolic Flux Analysis of Ceramide Metabolism

This protocol provides a framework for using this compound to trace the conversion of ceramide to downstream sphingolipids.

Materials:

  • Cultured cells

  • Cell culture medium

  • This compound stock solution

  • Materials for lipid extraction and LC-MS/MS analysis (as described in Protocol 1)

Protocol:

  • Cell Labeling (Pulse):

    • Culture cells to the desired density.

    • Prepare a working solution of this compound in the cell culture medium. The final concentration should be determined empirically but is typically in the low micromolar range to minimize toxicity.

    • Remove the existing medium and add the this compound containing medium to the cells.

    • Incubate the cells for a defined period (the "pulse," e.g., 1-4 hours).

  • Chase Period:

    • After the pulse, remove the labeling medium.

    • Wash the cells twice with fresh, pre-warmed medium.

    • Add fresh medium without this compound and incubate for various time points (the "chase," e.g., 0, 2, 6, 12, 24 hours).

  • Sample Collection and Analysis:

    • At each chase time point, harvest the cells as described in Protocol 1.

    • Perform lipid extraction and LC-MS/MS analysis.

    • In the MS analysis, monitor for the appearance of deuterated downstream metabolites, such as d9-sphingomyelin, d9-glucosylceramide, etc. The MRM transitions for these deuterated metabolites will need to be predicted and confirmed.

  • Data Analysis:

    • Quantify the amount of this compound and its deuterated metabolites at each time point.

    • Plot the abundance of each deuterated species over time to determine the rate of conversion and the flux through different branches of ceramide metabolism.

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Quantification of Endogenous Ceramides in HT-29 Cells using this compound as an Internal Standard.

Ceramide SpeciesConcentration (pmol/10^6 cells)Standard Deviation
C16:0-Ceramide15.21.8
C18:0-Ceramide8.70.9
C24:0-Ceramide25.43.1
C24:1-Ceramide12.11.5

Table 2: Metabolic Flux of this compound into Downstream Sphingolipids in MCF-7 Cells.

Time (hours)This compound (pmol/10^6 cells)d9-Sphingomyelin (pmol/10^6 cells)d9-Glucosylceramide (pmol/10^6 cells)
050.00.00.0
235.28.52.1
618.920.15.8
128.128.49.3
242.532.111.2

Visualizations

Visual representations of metabolic pathways and experimental workflows can greatly enhance understanding.

Sphingolipid_Metabolism Serine_PalmitoylCoA Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine_PalmitoylCoA->Ketosphinganine SPT Sphinganine Sphinganine (dihydrosphingosine) Ketosphinganine->Sphinganine 3-KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS Sphingosine Sphingosine Ceramide->Sphingosine CDase Complex_GSL Complex Glycosphingolipids Glucosylceramide->Complex_GSL Sphingosine->Ceramide CerS S1P Sphingosine-1-Phosphate Sphingosine->S1P SPHK S1P->Sphingosine SGPP Salvage Salvage Pathway (from complex sphingolipids) Salvage->Ceramide

Caption: Overview of the major pathways in sphingolipid metabolism.

LCMS_Workflow Sample Biological Sample (Cells, Tissue, etc.) Spike Spike with This compound Internal Standard Sample->Spike Extraction Lipid Extraction (e.g., Bligh-Dyer) Spike->Extraction LC Liquid Chromatography (C18 Separation) Extraction->LC MS Tandem Mass Spectrometry (MRM Detection) LC->MS Data Data Analysis (Peak Integration, Quantification) MS->Data

Caption: Experimental workflow for sphingolipid quantification using this compound.

Metabolic_Flux_Workflow Cells Cultured Cells Pulse Pulse with this compound (1-4 hours) Cells->Pulse Chase Chase with Fresh Medium (Time course: 0, 2, 6, 12, 24h) Pulse->Chase Harvest Harvest Cells at Each Time Point Chase->Harvest Analysis Lipid Extraction & LC-MS/MS Analysis Harvest->Analysis Flux Determine Flux Rates Analysis->Flux

References

Application Notes and Protocols for Lipid Extraction Methods Compatible with CER8-d9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate quantification of ceramides (B1148491) is crucial for understanding their role in cellular signaling, disease pathology, and for the development of novel therapeutics. The use of deuterated internal standards, such as CER8-d9, is essential for precise and reliable quantification by mass spectrometry, as they correct for variations in sample preparation and analysis. The choice of lipid extraction method is a critical step that significantly impacts the recovery of ceramides and the overall quality of the analytical data. This document provides detailed application notes and protocols for lipid extraction methods compatible with this compound, designed to guide researchers in selecting and implementing the most suitable procedure for their specific experimental needs.

Application Notes: Comparison of Lipid Extraction Methods

Several methods are commonly employed for the extraction of lipids from biological matrices. The compatibility and efficiency of these methods for ceramide analysis, particularly when using a deuterated internal standard like this compound, are summarized below.

Method Principle Advantages Disadvantages Compatibility with this compound
Folch Method Utilizes a chloroform (B151607):methanol (B129727) (2:1, v/v) mixture to create a monophasic system that solubilizes lipids. Subsequent addition of an aqueous salt solution induces phase separation, with lipids partitioning into the lower chloroform phase.[1][2]"Gold standard" for lipid extraction, effective for a broad range of lipids, including ceramides.[3][4] Well-established and widely documented.Use of chloroform, a toxic and environmentally hazardous solvent. The lower organic phase can be more difficult to collect without contamination from the upper aqueous phase.[5]High. The method's broad lipid extraction capabilities ensure co-extraction of this compound with endogenous ceramides, allowing for accurate normalization.
Bligh and Dyer Method A modification of the Folch method that uses a smaller volume of chloroform:methanol (1:2, v/v) and is suitable for samples with high water content.[2][6]Faster than the Folch method and requires less solvent.[7] Suitable for dilute samples like cell culture media.[6]May result in lower recovery of total lipids compared to the Folch method, especially in lipid-rich samples.[6]High. Similar to the Folch method, it effectively co-extracts the internal standard with the target analytes.
Methyl-tert-butyl ether (MTBE) Method Employs MTBE as a less toxic alternative to chloroform. Lipids are extracted into a one-phase system of MTBE and methanol, followed by phase separation with water.[5][8]MTBE is less dense than water, so the lipid-containing organic phase forms the upper layer, simplifying its collection and reducing contamination risk.[5][8] Amenable to high-throughput automation.[9]May have lower recovery for some polar lipid classes compared to the Folch method.[10]High. Studies have shown this method is suitable for the extraction of a broad range of lipids, including ceramides, and is compatible with the use of internal standards.[3][10][11]
Butanol/Methanol (BuMe) Method A single-phase extraction method using a 1:1 (v/v) mixture of butanol and methanol.[12]Simple, rapid, and does not require a phase separation step, making it suitable for high-throughput applications.[13] Uses less toxic solvents than chloroform-based methods.May not be as exhaustive as two-phase extraction methods for all lipid classes.High. A study specifically mentions the use of deuterated ceramide standards with this method for quantifying ceramides in human plasma.[12]

Experimental Workflow for Lipid Analysis

The general workflow for lipid extraction and analysis using an internal standard like this compound is depicted below.

G General Lipid Analysis Workflow Sample Biological Sample (e.g., Plasma, Tissue, Cells) Add_IS Add Internal Standard (this compound) Sample->Add_IS Extraction Perform Lipid Extraction (e.g., Folch, Bligh & Dyer, MTBE) Add_IS->Extraction Phase_Separation Phase Separation (Centrifugation) Extraction->Phase_Separation Collect_Organic Collect Lipid-Containing Organic Phase Phase_Separation->Collect_Organic Evaporation Evaporate Solvent Collect_Organic->Evaporation Reconstitution Reconstitute in LC-MS Grade Solvent Evaporation->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Quantification Quantification LC_MS->Quantification

Caption: General workflow for lipid extraction and analysis.

Experimental Protocols

Protocol 1: Modified Folch Method for Lipid Extraction

This protocol is a widely used method for the extraction of total lipids from various biological samples.

Materials:

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution (w/v) in water (LC-MS grade)

  • Homogenizer (for tissue samples)

  • Glass centrifuge tubes with PTFE-lined caps

  • Centrifuge

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Sample Homogenization (for tissue): Homogenize the tissue sample (e.g., 100 mg) in 20 volumes of chloroform:methanol (2:1, v/v) (e.g., 2 mL).[1] For liquid samples (e.g., 100 µL of plasma), add 20 volumes of the solvent mixture.

  • Internal Standard Spiking: Add a known amount of this compound internal standard solution to the homogenate.

  • Extraction: Vortex the mixture vigorously for 1-2 minutes and then agitate on an orbital shaker at room temperature for 15-20 minutes.[1]

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution (e.g., 0.4 mL for 2 mL of solvent).[1] Vortex for 30 seconds and then centrifuge at a low speed (e.g., 2,000 x g) for 10 minutes to separate the phases.

  • Lipid Collection: Carefully collect the lower chloroform phase containing the lipids using a glass Pasteur pipette, ensuring not to disturb the protein interface.[1]

  • Solvent Evaporation: Dry the collected organic phase under a gentle stream of nitrogen or in a vacuum concentrator.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable volume of an appropriate solvent for LC-MS/MS analysis (e.g., methanol or isopropanol:acetonitrile:water).

Protocol 2: Bligh and Dyer Method for Lipid Extraction

This method is particularly suitable for samples with high water content.

Materials:

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Water (LC-MS grade)

  • Vortex mixer

  • Glass centrifuge tubes with PTFE-lined caps

  • Centrifuge

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Initial Extraction: For each 1 mL of aqueous sample (e.g., cell suspension or plasma), add 3.75 mL of chloroform:methanol (1:2, v/v).[6][7]

  • Internal Standard Spiking: Add a known amount of this compound internal standard solution to the mixture.

  • Homogenization: Vortex the mixture thoroughly for 1-2 minutes.

  • Phase Separation: Add 1.25 mL of chloroform and vortex for 30 seconds. Then, add 1.25 mL of water and vortex again for 30 seconds.[6][7] Centrifuge at a low speed (e.g., 1,000 x g) for 5 minutes to achieve phase separation.

  • Lipid Collection: Collect the lower chloroform phase.

  • Solvent Evaporation: Dry the collected organic phase under a gentle stream of nitrogen or in a vacuum concentrator.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis.

Protocol 3: Methyl-tert-butyl ether (MTBE) Method for Lipid Extraction

This protocol offers a safer and more high-throughput friendly alternative to chloroform-based methods.

Materials:

  • Methyl-tert-butyl ether (MTBE) (HPLC grade)

  • Methanol (HPLC grade)

  • Water (LC-MS grade)

  • Vortex mixer

  • Microcentrifuge tubes

  • Centrifuge (capable of >14,000 x g)

  • Vacuum concentrator

Procedure:

  • Sample Preparation: To a microcentrifuge tube, add the sample (e.g., 20 µL of plasma).

  • Internal Standard Spiking: Add a known amount of this compound internal standard solution.

  • Extraction: Add 225 µL of ice-cold methanol and vortex thoroughly. Then add 750 µL of MTBE and vortex for 10 minutes at 4°C.[11]

  • Phase Separation: Add 188 µL of water to induce phase separation. Vortex for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.[11]

  • Lipid Collection: Carefully collect the upper organic phase.

  • Solvent Evaporation: Dry the collected organic phase in a vacuum concentrator.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable volume of an appropriate solvent for LC-MS/MS analysis.

Ceramide Signaling Pathway

Ceramides are central signaling molecules involved in a variety of cellular processes, including apoptosis, cell cycle arrest, and inflammation.[14][15][16] The diagram below illustrates key aspects of ceramide metabolism and signaling.

G Ceramide Metabolism and Signaling cluster_synthesis De Novo Synthesis (ER) cluster_salvage Salvage Pathway cluster_catabolism Catabolism cluster_signaling Downstream Signaling Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Dihydroceramide Dihydroceramide 3-Ketosphinganine->Dihydroceramide Ceramide Ceramide Dihydroceramide->Ceramide DEGS Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Ceramide-1-Phosphate C1P Ceramide->Ceramide-1-Phosphate CerK PP2A PP1/PP2A Ceramide->PP2A PKC PKCζ Ceramide->PKC JNK JNK/SAPK Ceramide->JNK Cell_Cycle_Arrest Cell Cycle Arrest Ceramide->Cell_Cycle_Arrest Sphingolipids Complex Sphingolipids Sphingolipids->Sphingosine Ceramidase Sphingosine->Ceramide CerS Sphingosine-1-Phosphate S1P Sphingosine->Sphingosine-1-Phosphate SphK Apoptosis Apoptosis PP2A->Apoptosis Inflammation Inflammation PKC->Inflammation JNK->Apoptosis Sphingomyelin Sphingomyelin Sphingomyelin->Ceramide SMase

Caption: Ceramide metabolism and signaling pathways.

References

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Topic: Chromatographic Separation of CER8-d9 and Related Lipids

Audience: Researchers, scientists, and drug development professionals.

Abstract

Ceramides (B1148491) are a class of bioactive sphingolipids that function as critical signaling molecules in a variety of cellular processes, including apoptosis, cell differentiation, and inflammation.[1][2][3][4] Accurate quantification of individual ceramide species is essential for understanding their roles in health and disease. This document provides detailed protocols for the extraction, separation, and quantification of ceramides from biological samples using High-Performance Liquid Chromatography coupled to Mass Spectrometry (HPLC-MS). It focuses on the use of deuterated internal standards, such as this compound, to ensure analytical accuracy. Methodologies for both normal-phase and reversed-phase chromatography are presented to allow for the separation of ceramide classes and individual molecular species, respectively.

Introduction to Ceramide Analysis

Ceramides consist of a sphingosine (B13886) backbone linked to a fatty acid via an amide bond.[3] The diversity in both the sphingoid base and the fatty acyl chain results in a multitude of ceramide species, each with potentially distinct biological functions. Analyzing these lipids presents a challenge due to their structural similarity and the complexity of the biological matrices in which they are found.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has become the gold standard for ceramide analysis due to its high sensitivity, specificity, and ability to resolve complex lipid mixtures.[5][6] The use of stable isotope-labeled internal standards, such as this compound (a deuterated 6-Hydroxysphingosine-containing ceramide), is critical for accurate quantification.[7][8][9] These standards, added at the beginning of the sample preparation process, account for variations in extraction efficiency and instrument response, enabling precise and reproducible measurements.

This application note details a comprehensive workflow, from lipid extraction to data acquisition, providing researchers with the necessary protocols to quantify this compound and related ceramides in their own laboratories.

Experimental Workflow

The overall process for ceramide analysis involves several key stages: sample preparation including lipid extraction, chromatographic separation, mass spectrometric detection, and data analysis. A generalized workflow is illustrated below.

G cluster_workflow Lipidomics Experimental Workflow Sample Biological Sample (Tissue, Plasma, Cells) Extraction Lipid Extraction (e.g., MTBE Method) + Add Internal Standard (this compound) Sample->Extraction Drydown Solvent Evaporation Extraction->Drydown Reconstitution Reconstitution in Injection Solvent Drydown->Reconstitution HPLC Chromatographic Separation (NP-HPLC or RP-HPLC) Reconstitution->HPLC MS Mass Spectrometry (MS and MS/MS Detection) HPLC->MS Data Data Analysis (Quantification vs. Standard) MS->Data

A general workflow for conducting a lipidomics experiment.

Detailed Experimental Protocols

Protocol 1: Lipid Extraction using the Methyl-tert-butyl Ether (MTBE) Method

This protocol is a widely used method for extracting a broad range of lipids from biological samples with high recovery.[10][11]

Materials:

  • Biological sample (e.g., 1-10 mg tissue or 10-100 µL plasma)

  • Methanol (B129727) (MeOH), pre-chilled to -20°C

  • Methyl-tert-butyl ether (MTBE), pre-chilled to -20°C

  • Deionized water (H₂O)

  • Deuterated internal standard solution (e.g., this compound)

  • Vortex mixer

  • Centrifuge (capable of 4°C and >10,000 x g)

  • Solvent evaporator (e.g., SpeedVac or nitrogen stream)

Procedure:

  • Homogenize solid tissue samples as required. Place the sample (or liquid aliquot) into a glass tube.

  • Add 200 µL of cold methanol containing the this compound internal standard.[10]

  • Add 800 µL of cold MTBE.[10]

  • Vortex the mixture vigorously for 10-20 seconds.

  • Incubate on a shaker for 1 hour at 4°C to ensure thorough extraction.

  • Add 200 µL of water to induce phase separation.[10]

  • Vortex for 10 seconds and then centrifuge at 10,000 x g for 10 minutes at 4°C.[12]

  • Two distinct phases will be visible. Carefully collect the upper organic phase, which contains the lipids, and transfer it to a new glass tube.[10]

  • Evaporate the solvent to dryness using a SpeedVac or under a gentle stream of nitrogen.

  • Store the dried lipid extract at -80°C until analysis.[10]

  • For LC-MS analysis, reconstitute the dried extract in an appropriate solvent, such as a mixture of acetonitrile/isopropanol/water (65:30:5 v/v/v).[10]

Protocol 2: Normal-Phase (NP) HPLC for Ceramide Class Separation

NP-HPLC is effective for separating lipids into classes based on the polarity of their head groups. This method can readily distinguish between ceramides and dihydroceramides.[13][14]

Instrumentation & Materials:

  • HPLC system with a binary pump and autosampler

  • Mass spectrometer with an Atmospheric Pressure Chemical Ionization (APCI) source

  • NP-HPLC column (e.g., Silica or Iatrobead column)

  • Mobile Phase A: Isooctane (or Hexane)

  • Mobile Phase B: Ethyl Acetate (B1210297)/Isopropanol mixture

Procedure:

  • Reconstitution: Reconstitute the dried lipid extract in a small volume (e.g., 100 µL) of a solvent compatible with the initial mobile phase conditions (e.g., 99:1 Isooctane:Ethyl Acetate).

  • Chromatographic Conditions:

    • Column: Silica column (e.g., 250 x 4.6 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5-20 µL

    • Gradient: Utilize a gradient of isooctane/ethyl acetate to separate ceramide species.[13] A typical gradient might run from 1% B to 20% B over 20 minutes.

  • MS Detection (APCI):

    • Ionization Mode: Positive

    • Scan Mode: Full scan to identify parent ions and selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for quantification.

    • Fragmentation: APCI can provide reproducible in-source fragmentation, often showing a characteristic loss of water from the parent molecule, which aids in identification.[13]

Protocol 3: Reversed-Phase (RP) HPLC for Molecular Species Separation

RP-HPLC separates lipids based on their hydrophobicity, primarily determined by the length and saturation of their acyl chains. This is the preferred method for resolving individual ceramide molecular species.[7][15][16][17]

Instrumentation & Materials:

  • HPLC or UHPLC system

  • Mass spectrometer with an Electrospray Ionization (ESI) source

  • RP-HPLC column (e.g., C8 or C18)

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10 v/v) with 0.1% formic acid and 10 mM ammonium formate

Procedure:

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase mixture.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm). A C8 column may also be used and is recommended to prevent certain lipids from getting stuck.[10]

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 2-10 µL

    • Gradient: A typical gradient would start at 60% B, increasing to 100% B over 15-20 minutes, followed by a hold and re-equilibration period.

  • MS Detection (ESI):

    • Ionization Mode: Positive or Negative

    • Scan Mode: Full scan for identification and MRM for quantification. In positive mode, protonated molecules [M+H]⁺ are often observed. In negative mode, deprotonated molecules [M-H]⁻ are detected.[6][15]

    • Tandem MS (MS/MS): Fragmentation of the precursor ion provides structural information. For ceramides, a characteristic fragment corresponding to the sphingoid base is often observed (e.g., m/z 264.3 for sphingosine), which is useful for creating MRM transitions.[7]

Data Presentation and Quantification

Quantitative analysis relies on comparing the peak area of the endogenous ceramide to the peak area of the known concentration of the this compound internal standard. Calibration curves should be generated using authentic ceramide standards.

Table 1: Typical Chromatographic Parameters
ParameterNormal-Phase (NP) HPLCReversed-Phase (RP) HPLC
Principle Separation by polarity of head groupSeparation by hydrophobicity (acyl chain)
Column Silica, DiolC8, C18
Mobile Phase A Isooctane / HexaneWater + 0.1% Formic Acid + 10 mM Amm. Formate
Mobile Phase B Ethyl Acetate / IsopropanolAcetonitrile/Isopropanol + 0.1% Formic Acid + 10 mM Amm. Formate
Typical Use Separating lipid classes (Cer vs. DHCer)Separating molecular species (e.g., C16-Cer vs. C18-Cer)
Table 2: Example MRM Transitions for Ceramide Quantification

The following table lists example precursor and product ions for Multiple Reaction Monitoring (MRM) analysis of common ceramides and a deuterated standard. Note: Exact m/z values should be optimized on the specific instrument used.

AnalytePrecursor Ion [M+H]⁺Product Ion (Sphingoid Base Fragment)
Internal Standard
This compound (d18:1, C18:0-d9)572.0 (approx.)264.3 (non-deuterated part)
Endogenous Ceramides
Cer(d18:1/16:0)538.5264.3
Cer(d18:1/18:0)566.5264.3
Cer(d18:1/24:0)650.6264.3
Cer(d18:1/24:1)648.6264.3

Ceramide Signaling Pathways

Ceramides are central hubs in sphingolipid metabolism and signaling. They can be generated through two primary pathways: the de novo synthesis pathway, which starts in the endoplasmic reticulum, and the sphingomyelin (B164518) hydrolysis pathway, which occurs at the cell membrane in response to various stressors.[1][3][18] Once produced, ceramide can act as a second messenger to regulate downstream effectors, such as protein phosphatases (PP1, PP2A) and kinases, ultimately influencing cellular decisions between survival, growth, and apoptosis.[1][2][18]

G cluster_pathway Ceramide Metabolism and Signaling Pathways cluster_denovo De Novo Synthesis (ER) Stress Stress Stimuli (TNF-α, Chemo) SM Sphingomyelin (in cell membrane) Stress->SM Activates Sphingomyelinase Ceramide Ceramide SM->Ceramide Hydrolysis SPH Sphingosine Ceramide->SPH Ceramidase PP2A Protein Phosphatase (PP1, PP2A) Ceramide->PP2A Activates Apoptosis Apoptosis Ceramide->Apoptosis Proliferation Inhibition of Cell Proliferation Ceramide->Proliferation SPH->Ceramide Salvage Pathway S1P Sphingosine-1-Phosphate (Pro-survival) SPH->S1P SphK Serine Serine + Palmitoyl-CoA DHCer Dihydroceramide Serine->DHCer SPT, CerS DHCer->Ceramide DEGS PP2A->Apoptosis

Key pathways of ceramide generation and its role in signaling apoptosis.

References

Application Note: Mass Spectrometry Fragmentation Analysis of CER8-d9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CER8-d9, also known as N-palmitoyl(d9)-6R-hydroxysphingosine, is a deuterated synthetic ceramide. Its chemical formula is C₃₄H₅₈D₉NO₄, and it has a molecular weight of 562.96 g/mol .[1][2][3][4][5][6] The deuterium (B1214612) atoms are located on the N-palmitoyl fatty acid chain. Understanding the mass spectrometric fragmentation pattern of this compound is crucial for its use as an internal standard in quantitative lipidomics studies, enabling accurate measurement of endogenous ceramides (B1148491) in various biological matrices. This application note provides a detailed protocol for the analysis of this compound using electrospray ionization tandem mass spectrometry (ESI-MS/MS) and outlines its expected fragmentation pattern based on the known behavior of similar ceramide species.

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of ceramides in positive ion ESI-MS/MS is a well-characterized process that typically involves the neutral loss of water and the cleavage of the amide bond, resulting in characteristic fragment ions corresponding to the long-chain base (LCB).[7][8][9] The presence of a hydroxyl group at the 6-position of the sphingosine (B13886) backbone and the nine deuterium atoms on the N-palmitoyl chain of this compound will influence the mass-to-charge ratio (m/z) of the resulting fragment ions.

Upon collision-induced dissociation (CID), the protonated molecule [M+H]⁺ of this compound is expected to undergo the following primary fragmentation steps:

  • Neutral loss of water: The precursor ion can lose one or more water molecules from the hydroxyl groups on the sphingoid base.

  • Cleavage of the N-acyl chain: The amide bond can cleave, resulting in the loss of the deuterated palmitoyl (B13399708) chain and the formation of a fragment ion corresponding to the 6-hydroxysphingosine base.

  • Formation of fatty acyl-related fragments: While less common in positive mode for ceramides, some fragments related to the fatty acyl chain may be observed.

The key diagnostic fragment ions are expected to arise from the 6-hydroxysphingosine long-chain base. The deuterium labeling on the palmitoyl chain will result in a +9 Da mass shift for any fragment that retains this chain.

Quantitative Data Summary

The following table summarizes the predicted m/z values for the precursor ion and major fragment ions of this compound in positive ion mode ESI-MS/MS. These values are essential for setting up selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) experiments for quantitative analysis.

Ion DescriptionPredicted m/zNotes
[M+H]⁺ 563.96 Protonated precursor ion of this compound.
[M+H-H₂O]⁺ 545.95 Loss of one water molecule.
[M+H-2H₂O]⁺ 527.94 Loss of two water molecules.
[6-hydroxysphingosine base - H₂O]⁺ 298.3 Corresponds to the dehydrated 6-hydroxysphingosine long-chain base fragment following the loss of the d9-palmitoyl group. This is a key diagnostic ion.
[d9-Palmitoyl]⁺ 265.3 Fragment ion corresponding to the deuterated palmitoyl acylium ion.

Experimental Protocol

This protocol outlines a general procedure for the analysis of this compound using a triple quadrupole mass spectrometer coupled with liquid chromatography.

1. Sample Preparation:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable organic solvent such as methanol (B129727) or ethanol. Create a series of working standard solutions by serial dilution to generate a calibration curve.

  • Biological Sample Extraction: For the analysis of endogenous ceramides using this compound as an internal standard, perform a lipid extraction from the biological matrix (e.g., plasma, tissue homogenate) using a modified Bligh-Dyer or Folch extraction method. Spike the samples with a known amount of this compound prior to extraction.

2. Liquid Chromatography (LC):

  • Column: A C18 reversed-phase column is suitable for the separation of ceramides.

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.

  • Mobile Phase B: Methanol/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

  • Gradient: A gradient elution from a lower to a higher percentage of mobile phase B is typically used to separate ceramides based on their hydrophobicity. The specific gradient will need to be optimized based on the LC system and column dimensions.

  • Flow Rate: A flow rate of 0.2-0.5 mL/min is commonly used.

  • Injection Volume: 5-10 µL.

3. Mass Spectrometry (MS):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 - 4.5 kV

    • Source Temperature: 120 - 150 °C

    • Desolvation Temperature: 350 - 450 °C

    • Nebulizer Gas (Nitrogen): Optimized for stable spray.

    • Drying Gas (Nitrogen): Optimized for efficient desolvation.

  • MS/MS Parameters:

    • Collision Gas: Argon.

    • Collision Energy: Optimize for each transition to achieve maximum signal intensity. Typically in the range of 20-40 eV.

    • MRM Transitions:

      • Primary: 563.96 → 298.3 (for quantification of this compound)

      • Secondary (optional): 563.96 → 545.95 (for confirmation)

Predicted Fragmentation Pathway of this compound

G cluster_precursor Precursor Ion cluster_fragments Fragment Ions This compound This compound N-palmitoyl(d9)-6R-hydroxysphingosine precursor [M+H]⁺ m/z 563.96 This compound->precursor Protonation (ESI) frag1 [M+H-H₂O]⁺ m/z 545.95 precursor->frag1 - H₂O frag3 [6-hydroxysphingosine base - H₂O]⁺ m/z 298.3 precursor->frag3 - C₁₆H₂₂D₉NO (d9-palmitoylamine) frag4 [d9-Palmitoyl]⁺ m/z 265.3 precursor->frag4 - C₁₈H₃₅NO₃ (6-hydroxysphingosine) frag2 [M+H-2H₂O]⁺ m/z 527.94 frag1->frag2 - H₂O

References

CER8-d9: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information on the supplier, ordering, and applications of CER8-d9, a deuterated analog of ceramide. These notes are intended to guide researchers in utilizing this compound effectively in their experimental workflows, particularly in the field of lipidomics and cell signaling research.

Supplier and Ordering Information

This compound, also known as N-octanoyl-D-erythro-sphingosine-d9, is a valuable internal standard for mass spectrometry-based lipid analysis. Several reputable suppliers offer this product.

Supplier/TradenameProduct NameCatalog Number (Example)PurityMolecular WeightChemical FormulaStorage
Avanti Polar Lipids (distributed by Sigma-Aldrich/Merck)CER8(d9), N-palmitoyl(d9) 6R-hydroxysphingosine, powder860846P>99% (TLC)562.96 g/mol C₃₄H₅₈D₉NO₄-20°C
CymitQuimicaCER8(d9)VariesMin. 95%562.96 g/mol C₃₄H₅₈D₉NO₄-20°C

Application: Internal Standard for LC-MS/MS-based Lipidomics

This compound is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the precise quantification of endogenous ceramides (B1148491) in various biological samples.[1][2][3][4] The deuterium (B1214612) labeling allows for its differentiation from naturally occurring ceramides, ensuring accurate measurement by correcting for variations during sample preparation and analysis.

Experimental Protocol: Quantification of Ceramides in Human Plasma

This protocol outlines a method for the extraction and quantification of ceramides from human plasma using this compound as an internal standard.

2.1.1. Materials

  • Human plasma samples

  • This compound (Internal Standard)

  • Ceramide standards (for calibration curve)

  • Chloroform (B151607)

  • Methanol

  • Water (LC-MS grade)

  • Formic acid

  • Acetonitrile

  • Isopropanol

  • Screw-capped glass tubes

  • Centrifuge

  • HPLC or UPLC system coupled to a tandem mass spectrometer

2.1.2. Sample Preparation: Lipid Extraction (Bligh and Dyer Method) [5][6]

  • Thaw plasma samples on ice.

  • To an ice-cold screw-capped glass tube, add 50 µL of plasma.

  • Spike the sample with a known amount of this compound internal standard solution (e.g., 50 ng).[5]

  • Add 2 mL of a chloroform/methanol (1:2, v/v) mixture.

  • Vortex thoroughly.

  • Add 0.5 mL of chloroform and 0.5 mL of water to induce phase separation.

  • Vortex again and centrifuge to separate the layers.

  • Carefully collect the lower organic phase containing the lipids.

  • Repeat the extraction of the remaining aqueous phase with an additional 1 mL of chloroform.

  • Combine the organic fractions and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried lipid extract in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.

2.1.3. LC-MS/MS Analysis

The following are representative parameters and should be optimized for the specific instrument used.

Table of LC-MS/MS Parameters:

ParameterSetting
HPLC/UPLC System
ColumnC8 or C18 reversed-phase column (e.g., Xperchrom 100 C8, 2.1 x 150 mm, 5 µm)[5]
Mobile Phase AWater with 0.2% formic acid[5]
Mobile Phase BAcetonitrile/Isopropanol (60:40, v/v) with 0.2% formic acid[5]
Flow Rate0.3 mL/min[5][7]
Injection Volume5-25 µL[5][7]
GradientLinear gradient from 50% B to 100% B over 3 minutes, hold at 100% B for 12 minutes, then re-equilibrate.[5]
Mass Spectrometer
Ionization ModePositive Electrospray Ionization (ESI+)[2][5]
Capillary Voltage2.5 - 3.0 kV[5][7]
Cone Voltage40 V[5][7]
Source Temperature120 - 140°C[5][7]
Desolvation Temperature250 - 600°C[5][7]
Collision GasArgon[5]
Detection ModeMultiple Reaction Monitoring (MRM)

2.1.4. Quantitative Data and Quality Control

A calibration curve should be prepared using known concentrations of non-deuterated ceramide standards spiked with the same amount of this compound internal standard as the samples.

Table of Representative Quantitative Parameters:

ParameterValue Range
Linear Dynamic Range0.02 - 16 µg/mL (analyte dependent)[1][2]
Lower Limit of Quantification (LLOQ)0.02 - 0.08 µg/mL (analyte dependent)[1][2]
Inter- and Intra-assay Precision<15%[4]
Accuracy80 - 111%[8]

Quality control (QC) samples should be prepared at low, medium, and high concentrations within the calibration range to monitor the accuracy and precision of the assay.[2]

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing plasma Plasma Sample spike Spike with this compound plasma->spike extract Lipid Extraction (Bligh & Dyer) spike->extract dry Dry Down extract->dry reconstitute Reconstitute dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Acquisition (MRM) lcms->data integrate Peak Integration data->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify

Fig. 1: Experimental workflow for ceramide quantification.

Application: Elucidating Ceramide Signaling Pathways

Ceramides are bioactive lipids that act as second messengers in various cellular signaling pathways, regulating processes such as apoptosis, cell cycle arrest, and inflammation. Understanding these pathways is crucial in drug development and disease research.

Ceramide De Novo Synthesis and Sphingomyelin (B164518) Hydrolysis Pathways

Ceramide can be generated through two primary pathways: the de novo synthesis pathway, which starts in the endoplasmic reticulum, and the hydrolysis of sphingomyelin at the cell membrane.

ceramide_synthesis cluster_denovo De Novo Synthesis Pathway (ER) cluster_sm_cycle Sphingomyelin Hydrolysis Pathway (Membrane) Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Dihydroceramide Dihydroceramide 3-Ketosphinganine->Dihydroceramide Reduction Ceramide Ceramide Dihydroceramide->Ceramide Desaturation Sphingomyelin Sphingomyelin Sphingomyelin->Ceramide Sphingomyelinase ceramide_apoptosis Stress Stimuli Stress Stimuli Ceramide Ceramide Stress Stimuli->Ceramide CAPK Ceramide-Activated Protein Kinase Ceramide->CAPK JNK/SAPK Pathway JNK/SAPK Pathway Ceramide->JNK/SAPK Pathway Caspase Activation Caspase Activation CAPK->Caspase Activation JNK/SAPK Pathway->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

References

Troubleshooting & Optimization

Common issues with CER8-d9 solubility and stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting solubility and stability issues encountered with the deuterated compound CER8-d9.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can influence the solubility of this compound?

A1: The solubility of a small molecule like this compound is influenced by several physicochemical properties. Key factors include:

  • High Lipophilicity: Molecules with a high logP (a measure of fat-liking) tend to have lower aqueous solubility.[1]

  • Crystal Lattice Energy: A strong, stable crystal structure requires more energy to break apart, which can lead to lower solubility.[1]

  • pH-Dependent Solubility: For ionizable compounds, solubility can be highly dependent on the pH of the solution. The molecule may precipitate if the pH is not optimal.[1][2]

  • Solvent Polarity: The choice of solvent and its polarity will significantly impact how well this compound dissolves.[2]

Q2: I'm observing precipitation when diluting my this compound DMSO stock into an aqueous buffer. What is happening?

A2: This is a common issue known as "precipitation upon dilution."[1] Dimethyl sulfoxide (B87167) (DMSO) is a powerful organic solvent that can dissolve many non-polar compounds at high concentrations. When this concentrated DMSO stock is introduced into an aqueous buffer, the overall solvent polarity dramatically increases, which can cause a compound with low aqueous solubility to crash out of solution.[1]

Q3: How does deuteration, as in this compound, potentially affect its stability compared to a non-deuterated analog?

A3: Deuteration, the replacement of hydrogen with deuterium (B1214612), can significantly impact a compound's stability. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[3][4] This "kinetic isotope effect" can slow down metabolic pathways that involve the cleavage of this bond, potentially increasing the metabolic stability of the drug.[3][5] However, it can also lead to "metabolic switching," where the body uses an alternative metabolic pathway that was previously minor, potentially creating different metabolites.[3][6]

Q4: What could cause the loss of isotopic enrichment for this compound over time?

A4: The loss of isotopic enrichment is often due to Hydrogen-Deuterium (H/D) exchange, where deuterium atoms on the compound are replaced by hydrogen atoms from the surrounding environment.[6] This is more likely to occur with deuterium atoms attached to heteroatoms (like oxygen or nitrogen) or at acidic or basic sites on the molecule.[6] The pH of the solution can catalyze this exchange.[6]

Q5: What is the difference between kinetic and thermodynamic solubility, and which is more relevant for my in-vitro assays?

A5:

  • Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly added from a concentrated stock (like DMSO) to an aqueous buffer. It essentially assesses the tendency of a compound to precipitate under these conditions.[7][8][9]

  • Thermodynamic solubility is the true equilibrium solubility, where an excess of the solid compound is stirred in a solvent until the solution is saturated.[8][10]

For most in-vitro bioassays where a compound is introduced from a DMSO stock, kinetic solubility is the more relevant parameter to determine the highest workable concentration before precipitation occurs.[7][10]

Troubleshooting Guides

Issue 1: Poor or Inconsistent Solubility of this compound
  • Symptoms:

    • Visible particles or cloudiness in the solution.

    • Difficulty dissolving the compound, even with sonication or vortexing.

    • Inconsistent results in biological assays.

  • Troubleshooting Steps:

    • Verify Solvent Choice: Ensure the chosen solvent is appropriate for this compound. If solubility in aqueous buffers is low, consider using a co-solvent system or an alternative formulation approach.

    • Adjust pH: If this compound is ionizable, systematically vary the pH of your buffer to find the optimal range for solubility.[1][2]

    • Use of Excipients: For formulation development, consider the use of solubilizing agents or excipients.[11]

    • Particle Size Reduction: For thermodynamic solubility, reducing the particle size of the solid compound can increase the dissolution rate.[2]

    • Perform a Solubility Assay: Conduct a systematic kinetic or thermodynamic solubility assay (see protocols below) to determine the solubility limits in your specific experimental media.

Issue 2: this compound Degradation in Solution
  • Symptoms:

    • Appearance of new peaks in HPLC or LC-MS chromatograms over time.[6]

    • A decrease in the expected biological activity.

    • Changes in the color or appearance of the solution.

  • Troubleshooting Steps:

    • Control Storage Conditions: Store stock solutions at low temperatures (e.g., -20°C or -80°C) and protect from light. Avoid repeated freeze-thaw cycles.[6]

    • Assess pH Stability: Perform a stability study across a range of pH values to determine if your buffer is contributing to degradation.

    • Purity Analysis: Ensure the purity of all solvents and reagents used in your experiments.[6]

    • Forced Degradation Study: To understand potential degradation pathways, a forced degradation study can be performed by exposing this compound to harsh conditions (acid, base, oxidation, light, heat).

Data Presentation

Table 1: Hypothetical Kinetic Solubility of this compound in Various Buffers

Buffer SystempHMaximum Soluble Concentration (µM)Method
Phosphate-Buffered Saline (PBS)7.4Data Not AvailableNephelometry
Tris-HCl7.4Data Not AvailableNephelometry
Citrate Buffer5.0Data Not AvailableNephelometry
DMEM + 10% FBS7.4Data Not AvailableNephelometry

Table 2: Hypothetical Stability of this compound in Solution at 4°C

Solvent SystemTime PointPercent Remaining (by HPLC)Isotopic Enrichment (%)
DMSO0 hours100%Data Not Available
DMSO24 hoursData Not AvailableData Not Available
PBS (pH 7.4)0 hours100%Data Not Available
PBS (pH 7.4)24 hoursData Not AvailableData Not Available

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment by Nephelometry
  • Objective: To determine the kinetic solubility of this compound in a specific aqueous buffer.

  • Methodology:

    • Prepare Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

    • Serial Dilution: Create a serial dilution of the this compound stock solution in DMSO in a 96-well plate.

    • Add Buffer: Add the aqueous buffer of interest to a separate 96-well plate.

    • Transfer Compound: Transfer a small, fixed volume of each DMSO concentration (e.g., 2 µL) to the corresponding wells containing the aqueous buffer. This results in a final DMSO concentration that is consistent across all wells (e.g., 1-2%).[1]

    • Incubate: Incubate the plate at room temperature for a set period (e.g., 2 hours) with gentle shaking.[1]

    • Measure Turbidity: Measure the turbidity (light scattering) of each well using a nephelometer.[1]

    • Data Analysis: The kinetic solubility is defined as the highest concentration of the compound that does not show a significant increase in turbidity compared to the buffer-only control.[1]

Protocol 2: Stability Assessment by HPLC
  • Objective: To determine the chemical stability of this compound in a given solvent over time.

  • Methodology:

    • Sample Preparation: Prepare solutions of this compound at a known concentration in the solvent(s) of interest (e.g., DMSO, PBS).

    • Storage: Store the solutions under controlled conditions (e.g., protected from light at 4°C).

    • Time Points: At designated time points (e.g., 0, 4, 8, 24, 48 hours), take an aliquot from each solution.

    • HPLC Analysis: Analyze each aliquot by a validated stability-indicating HPLC method. This method must be able to separate the parent compound from any potential degradants.

    • Data Analysis: Calculate the percentage of the remaining this compound at each time point by comparing the peak area to the peak area at time zero.

Visualizations

G Troubleshooting Workflow for this compound Solubility Issues start Start: Poor/inconsistent solubility observed check_solvent Is the solvent appropriate? start->check_solvent change_solvent Action: Select a more suitable solvent or co-solvent check_solvent->change_solvent No check_ph Is the compound ionizable? check_solvent->check_ph Yes reassess Re-evaluate experiment with new conditions change_solvent->reassess adjust_ph Action: Optimize buffer pH check_ph->adjust_ph Yes solubility_assay Action: Perform kinetic solubility assay check_ph->solubility_assay No adjust_ph->reassess solubility_assay->reassess end End: Solubility issue resolved reassess->end

Caption: A workflow for troubleshooting common solubility issues.

G Experimental Workflow for Stability Assessment prep_solution 1. Prepare this compound solution in test solvent storage 2. Store under controlled conditions (T, light) prep_solution->storage sampling 3. Collect aliquots at defined time points (t=0, t=x, t=y...) storage->sampling hplc 4. Analyze by stability- indicating HPLC sampling->hplc ms 5. (Optional) Analyze by LC-MS for isotopic enrichment hplc->ms Confirm Identity analysis 6. Calculate % remaining and assess degradation hplc->analysis

Caption: Workflow for assessing the stability of this compound.

G Logical Relationship of Deuteration Effects deuteration Deuteration of this compound (C-H to C-D bond) bond_strength Increased C-D Bond Strength deuteration->bond_strength kie Kinetic Isotope Effect (KIE) bond_strength->kie metabolism Slower rate of metabolic cleavage kie->metabolism stability Potential for Increased Metabolic Stability metabolism->stability switching Potential for Metabolic Switching metabolism->switching

Caption: Effects of deuteration on metabolic stability.

References

Troubleshooting poor signal intensity of CER8-d9 in MS

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Troubleshooting Poor Signal Intensity of CER8-d9

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to the poor signal intensity of the deuterated internal standard, Ceramide (d18:1/8:0-d9) or this compound, during Liquid Chromatography-Mass Spectrometry (LC-MS) experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound signal intensity unexpectedly low or completely absent?

Low or absent signal intensity for a deuterated internal standard like this compound can stem from several factors ranging from sample preparation to instrument settings.[1][2] Common causes include inefficient ionization, ion suppression from the sample matrix, issues with the sample extraction protocol, or suboptimal MS parameters.[1][3] It's also possible that the internal standard solution has degraded or was prepared incorrectly.

Q2: What is ion suppression and how could it affect my this compound signal?

Ion suppression is a common phenomenon in LC-MS where the ionization efficiency of the target analyte (in this case, this compound) is reduced by co-eluting compounds from the sample matrix.[4] These matrix components compete with the analyte for ionization in the MS source, leading to a decreased signal.[4][5] Even though deuterated internal standards are chemically similar to their non-deuterated counterparts, they can still be affected by ion suppression, leading to inaccurate quantification if the suppression effect is not consistent across all samples.[4][6]

Q3: My this compound signal is highly variable across a single batch of samples. What should I investigate?

High variability in the internal standard signal suggests inconsistent matrix effects between samples or potential issues with the LC-MS system's stability.[4] If some samples have a much more complex matrix than others, the degree of ion suppression can vary significantly.[7] Another possibility is contamination within the ion source or mass spectrometer, which can lead to erratic signal behavior.[4] It is also crucial to ensure that the internal standard is added precisely and consistently to every sample during preparation.[8]

Q4: Can the chromatographic separation between this compound and the endogenous C8 Ceramide cause signal issues?

Yes. While stable isotope-labeled (SIL) internal standards are designed to co-elute with the analyte, a slight chromatographic separation can occur due to the "deuterium isotope effect".[4][9] If the analyte and the internal standard separate, they may elute into regions with different matrix effects, causing one to be suppressed more than the other and leading to inaccurate results.[4][9] It is essential to verify the co-elution of the analyte and the internal standard by overlaying their chromatograms.[4]

Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing the root cause of poor this compound signal intensity.

G start Start: Poor this compound Signal cat_sample_prep 1. Sample Preparation start->cat_sample_prep cat_lc 2. Liquid Chromatography start->cat_lc cat_ms 3. Mass Spectrometry start->cat_ms check_is_conc Verify IS Concentration & Stability cat_sample_prep->check_is_conc Incorrect Spiking? check_extraction Evaluate Extraction Efficiency cat_sample_prep->check_extraction Low Recovery? check_matrix Assess Matrix Effects cat_sample_prep->check_matrix Ion Suppression? check_coelution Verify Analyte/IS Co-elution cat_lc->check_coelution Isotope Effect? check_column Check Column Performance cat_lc->check_column Degradation? check_mobile_phase Inspect Mobile Phase cat_lc->check_mobile_phase Contamination? check_tune Review MS Tune & Calibration cat_ms->check_tune Poor Sensitivity? check_source Clean & Inspect Ion Source cat_ms->check_source Contamination? check_mrm Optimize MRM Transitions cat_ms->check_mrm Suboptimal Settings? check_is_conc->check_extraction check_extraction->check_matrix solution Signal Restored check_matrix->solution check_coelution->check_column check_column->check_mobile_phase check_mobile_phase->solution check_tune->check_source check_source->check_mrm check_mrm->solution

Caption: A logical workflow for troubleshooting poor this compound signal.

Quantitative Troubleshooting Guide

This table provides a structured approach to identifying and solving specific issues related to poor this compound signal intensity.

Observation Potential Cause Recommended Action Expected Outcome
No signal for this compound in all samples1. Incorrect IS concentration/degradation2. MS instrument failure (e.g., no spray)[10]1. Prepare a fresh IS solution and re-analyze.2. Check MS spray stability and system pressure.[10][11]Signal should appear if IS preparation was the issue.
Low this compound signal in all samples1. Suboptimal MS parameters2. Inefficient lipid extraction1. Optimize source conditions (capillary voltage, gas flows, temp).[2][12]2. Re-optimize the extraction protocol.[1]Signal intensity increases significantly.
Signal decreases over the run1. Ion source contamination2. Column degradation1. Clean the ion source components.2. Replace the analytical column.Stable IS response throughout the analytical batch.
High variability between replicates1. Inconsistent sample processing2. Matrix effects varying between samples1. Review sample preparation steps for consistency.2. Evaluate matrix effects via post-column infusion.Reduced coefficient of variation (%CV) for IS peak area.
This compound peak is present, but analyte is not1. Analyte degradation2. Incorrect MRM for analyte1. Check sample stability.2. Infuse analyte standard to confirm MRM transition.Both analyte and IS peaks are detected correctly.

Key Experimental Protocols

Protocol 1: Lipid Extraction from Plasma/Tissue

This protocol is a modified Bligh and Dyer method suitable for extracting ceramides.[13]

  • Homogenization: Homogenize ~20 mg of tissue or 50 µL of plasma in a glass tube.

  • Internal Standard Spiking: Add a known amount of this compound internal standard solution to each sample.

  • Solvent Addition: Add chloroform (B151607) and methanol (B129727) to the sample to achieve a final ratio of chloroform:methanol:water of 2:2:1.8 (v/v/v).[1]

  • Vortex & Centrifuge: Vortex the mixture vigorously for 5 minutes, then centrifuge at 3000 x g for 10 minutes to separate the phases.

  • Collection: Carefully collect the lower organic phase (which contains the lipids) into a new tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

Protocol 2: Example LC-MS/MS Method for Ceramide Analysis

These parameters serve as a starting point and should be optimized for your specific instrument and column.[13]

Parameter Setting
LC Column C8 or C18 reversed-phase column (e.g., 2.1 x 150 mm, 5 µm)[13]
Mobile Phase A Water with 0.2% formic acid[13]
Mobile Phase B Acetonitrile/Isopropanol (60:40, v/v) with 0.2% formic acid[13]
Flow Rate 0.3 mL/min[13]
Gradient 0-1 min: 50% B1-3 min: Linear gradient to 100% B3-15 min: Hold at 100% B15.1-20 min: Re-equilibrate at 50% B[13]
Injection Volume 5-10 µL[1]
Ionization Mode Positive Electrospray Ionization (ESI+)
MS Detection Multiple Reaction Monitoring (MRM)
Capillary Voltage 2.5 - 3.5 kV[12]
Source Temp. 140 - 150 °C[12]
Desolvation Temp. 350 - 600 °C[12]

Signaling Pathway & Conceptual Diagrams

Ion Suppression in the Electrospray Source

The diagram below illustrates how matrix components can interfere with the ionization of this compound in the ESI source, leading to a reduced signal.

G cluster_ms Mass Spectrometer Inlet analyte This compound Ion ms_inlet To Analyzer analyte->ms_inlet Successful Ionization (Signal) matrix1 Matrix Ion 1 matrix1->ms_inlet Competition matrix2 Matrix Ion 2 matrix2->ms_inlet Competition matrix3 Matrix Ion 3 matrix3->ms_inlet Competition

References

Technical Support Center: Analysis with CER8-d9

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using CER8-d9 as an internal standard in quantitative mass spectrometry assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a deuterated analog of N-palmitoyl-6R-hydroxysphingosine (CER8), a type of ceramide found in the skin. Its full chemical name is N-palmitoyl(d9)-6R-hydroxysphingosine. It is primarily used as a stable isotope-labeled internal standard (SIL-IS) for the quantification of the endogenous analyte, CER8, in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The nine deuterium (B1214612) atoms on the palmitoyl (B13399708) chain provide a mass shift that allows it to be distinguished from the non-labeled analyte by the mass spectrometer.

Q2: What is isotopic interference in the context of using this compound?

Isotopic interference occurs when the signal of the internal standard (this compound) is artificially altered by contributions from the analyte (CER8), or vice-versa. There are two primary types of isotopic interference to consider when using this compound:

  • Analyte Contribution to Internal Standard Signal: Naturally occurring heavy isotopes (primarily ¹³C) in the analyte can result in a small population of CER8 molecules that have a mass close to that of this compound. If these isotopic peaks of the analyte overlap with the mass of the internal standard, it can lead to an overestimation of the internal standard's concentration and, consequently, an underestimation of the analyte's true concentration.

  • Internal Standard Contribution to Analyte Signal: The this compound internal standard may contain a small percentage of non-deuterated CER8 as an impurity. This can lead to a false positive signal for the analyte, particularly at low concentrations, resulting in an overestimation of the analyte's concentration.

Q3: What are the typical MRM transitions for CER8 and this compound in LC-MS/MS analysis?

While the optimal multiple reaction monitoring (MRM) transitions should always be determined empirically, we can predict likely transitions based on the known fragmentation patterns of ceramides (B1148491), including those with a 6-hydroxysphingosine backbone. Ceramides typically fragment at the amide bond. In positive ion mode, a common product ion for ceramides is observed at m/z 264.3, corresponding to the sphingosine (B13886) backbone after the loss of the fatty acyl chain and water. However, the 6-hydroxy group may influence fragmentation. In negative ion mode, fragmentation can yield ions representative of the fatty acyl chain.

Here are proposed MRM transitions for initial method development:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization ModeNotes
CER8 554.5282.3PositiveFragmentation of the sphingosine backbone.
264.3PositiveCommon ceramide backbone fragment (loss of water).
552.5255.2NegativeCorresponds to the palmitoyl fatty acid.
This compound 563.6282.3PositiveFragmentation of the sphingosine backbone.
264.3PositiveCommon ceramide backbone fragment (loss of water).
561.6264.2NegativeCorresponds to the d9-palmitoyl fatty acid.

Note: The exact m/z values may vary slightly depending on the adduct ion ([M+H]⁺, [M+Na]⁺, [M-H]⁻, etc.) and the resolution of the mass spectrometer. It is crucial to optimize these transitions using pure standards of both the analyte and the internal standard.

Troubleshooting Guide

This section addresses common issues encountered during the use of this compound and provides systematic approaches to resolve them.

Issue 1: Inaccurate quantification, particularly at low or high ends of the calibration curve.

This is often a primary indicator of isotopic interference.

  • Potential Cause: Contribution of naturally occurring isotopes from a high concentration of the analyte (CER8) to the internal standard (this compound) signal.

  • Troubleshooting Steps:

    • Analyze a High-Concentration Analyte Standard: Prepare a sample with a high concentration of CER8 and no this compound. Monitor the MRM transition for this compound. A significant signal indicates isotopic contribution from the analyte.

    • Optimize Internal Standard Concentration: Increasing the concentration of the internal standard can sometimes overcome the interference from the analyte's isotopic peaks. However, be mindful of potential detector saturation.

    • Mathematical Correction: If the interference is consistent, a mathematical correction can be applied. This involves determining the percentage contribution of the analyte's signal to the internal standard's signal and subtracting it from the measured internal standard response.

    • Select a Different Product Ion: If possible, select a product ion for this compound that does not have a corresponding isotopic peak from CER8. This may require thorough fragmentation analysis.

Issue 2: Analyte signal detected in blank samples spiked only with this compound.

This points to impurities in the internal standard.

  • Potential Cause: The this compound internal standard contains a small amount of non-deuterated CER8.

  • Troubleshooting Steps:

    • Check the Certificate of Analysis (CoA): Reputable suppliers provide a CoA specifying the isotopic purity of the standard.

    • Analyze a High-Concentration Internal Standard Solution: Inject a concentrated solution of this compound and monitor the MRM transition for CER8. The presence of a signal confirms the impurity.

    • Quantify the Impurity: If the impurity is present, its contribution to the analyte signal can be quantified and subtracted from the sample measurements.

    • Consider a Different Batch or Supplier: If the impurity level is unacceptably high, obtaining a new batch of the internal standard or switching suppliers may be necessary.

Issue 3: Drifting retention times and inconsistent peak shapes.

This can be caused by the "isotope effect" or issues with H/D back-exchange.

  • Potential Cause 1: Chromatographic Isotope Effect: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography. If this shift is significant, the analyte and internal standard may experience different matrix effects, leading to inaccurate quantification.

  • Troubleshooting Steps for Isotope Effect:

    • Optimize Chromatography: Adjust the gradient, mobile phase composition, or column temperature to achieve co-elution of CER8 and this compound.

    • Verify Co-elution: Overlay the chromatograms of the analyte and internal standard to confirm they are eluting at the same time.

  • Potential Cause 2: H/D Back-Exchange: Deuterium atoms on the internal standard can be replaced by hydrogen atoms from the solvent or sample matrix. This is more likely to occur at labile positions and can be influenced by pH and temperature. While the deuterium atoms on a palmitoyl chain are generally stable, this should still be considered.

  • Troubleshooting Steps for H/D Back-Exchange:

    • Evaluate Stability: Incubate this compound in your sample matrix and mobile phase for an extended period (e.g., 24 hours) and monitor for any decrease in the this compound signal and a corresponding increase in the CER8 signal.

    • Control pH and Temperature: Maintain samples at a neutral pH and low temperature whenever possible during sample preparation and storage.

    • Use Aprotic Solvents: If feasible for your sample preparation, use aprotic solvents like acetonitrile (B52724) instead of protic solvents like methanol (B129727) or water.

Experimental Protocols

Protocol 1: Assessment of Isotopic Contribution from Analyte to Internal Standard

  • Prepare a High-Concentration Analyte Standard: Prepare a solution of CER8 at the highest expected concentration in your study samples. Use a blank matrix (e.g., charcoal-stripped plasma) that is free of endogenous CER8.

  • LC-MS/MS Analysis: Analyze this standard using your established LC-MS/MS method, monitoring the MRM transitions for both CER8 and this compound.

  • Data Analysis: Integrate the peak area for the this compound MRM transition. Any observed peak indicates isotopic contribution from CER8. Calculate the percentage of the CER8 signal that "cross-talks" into the this compound channel.

Protocol 2: Assessment of Internal Standard Purity

  • Prepare a Concentrated Internal Standard Solution: Prepare a solution of this compound in a clean solvent at a concentration significantly higher than what is used for spiking samples.

  • LC-MS/MS Analysis: Analyze this solution using your LC-MS/MS method, monitoring the MRM transitions for both CER8 and this compound.

  • Data Analysis: Integrate the peak area for the CER8 MRM transition. The presence of a peak confirms the presence of the non-deuterated analyte as an impurity. The ratio of the CER8 peak area to the this compound peak area can be used to estimate the level of impurity.

Visualizations

Troubleshooting_Workflow start Inaccurate Quantification Observed check_blanks Check Blanks for Analyte Signal start->check_blanks blank_signal Signal in Blanks? check_blanks->blank_signal is_purity Assess Internal Standard Purity blank_signal->is_purity Yes high_analyte_conc Analyze High Conc. Analyte Standard blank_signal->high_analyte_conc No end Accurate Quantification is_purity->end is_contribution Signal in IS Channel? high_analyte_conc->is_contribution optimize_is_conc Optimize IS Conc. or Use Correction Factor is_contribution->optimize_is_conc Yes chrom_shift Check for Chromatographic Shift is_contribution->chrom_shift No optimize_is_conc->end coelution Co-elution Achieved? chrom_shift->coelution optimize_lc Optimize LC Method coelution->optimize_lc No hd_exchange Investigate H/D Exchange coelution->hd_exchange Yes optimize_lc->coelution hd_exchange->end

Technical Support Center: Maximizing CER8-d9 Recovery During Lipid Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the recovery of CER8-d9, a deuterated N-palmitoyl-6R-hydroxysphingosine, during lipid extraction procedures. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its recovery important?

A1: this compound is a stable isotope-labeled form of CER8, which is N-palmitoyl-6R-hydroxysphingosine. The deuterium (B1214612) labeling (d9) on the palmitoyl (B13399708) chain makes it a valuable internal standard for mass spectrometry-based quantification of endogenous ceramides (B1148491). Accurate and high recovery of this compound is crucial for the precise quantification of ceramide levels in biological samples, which is essential for research in areas like dermatology, oncology, and metabolic diseases.

Q2: Which are the most common lipid extraction methods for ceramides?

A2: The most widely used methods for extracting ceramides, including this compound, are liquid-liquid extraction techniques based on the use of chloroform (B151607) and methanol (B129727). The two gold-standard protocols are the Folch method and the Bligh & Dyer method.[1][2] Variations of these methods, as well as other techniques like solid-phase extraction (SPE) and ultrasonic-assisted extraction (UAE), are also employed to improve recovery and purity.[3][4]

Q3: Does the hydroxylation of this compound affect its extraction?

A3: Yes, the presence of a hydroxyl group on the sphingosine (B13886) backbone of this compound increases its polarity compared to non-hydroxylated ceramides. This can influence its partitioning between the organic and aqueous phases during liquid-liquid extraction. An additional hydroxyl group in the N-acyl chain can increase the stability of the ceramide's interactions, while a hydroxyl in the sphingoid long-chain base might slightly destabilize them.[5][6] Therefore, the choice of solvent system and the extraction protocol may need to be optimized to ensure efficient recovery of this more polar lipid.

Q4: Will the deuterium labeling of this compound impact its extraction efficiency?

A4: The effect of deuterium labeling on the physicochemical properties that govern extraction (e.g., solubility, polarity) is generally considered to be minimal. The primary properties influencing extraction are the overall molecular structure, including the presence of functional groups like hydroxyls. Therefore, the extraction behavior of this compound is expected to be very similar to its non-deuterated counterpart, CER8.

Troubleshooting Guide: Improving this compound Recovery

This guide addresses common issues encountered during the extraction of this compound and provides actionable solutions.

Problem Potential Cause Recommended Solution
Low overall lipid yield, including this compound Incomplete cell or tissue disruption.Ensure thorough homogenization of the sample. For tissues, mechanical disruption (e.g., bead beating, rotor-stator homogenizer) is recommended. For cultured cells, sonication or freeze-thaw cycles can be effective.[7]
Incorrect solvent-to-sample ratio.Adhere strictly to the recommended solvent volumes for the chosen method (e.g., 20:1 solvent-to-tissue ratio for the Folch method).[7] Insufficient solvent can lead to incomplete extraction.
Poor recovery of this compound specifically Suboptimal solvent polarity for hydroxylated ceramides.The hydroxyl group on this compound increases its polarity. Ensure the solvent system can efficiently extract more polar lipids. A standard chloroform/methanol mixture is generally effective, but minor modifications, such as the addition of a small amount of water or acid, can sometimes improve the recovery of polar lipids.[8]
Partitioning of this compound into the aqueous phase.During the phase separation step in liquid-liquid extraction, the increased polarity of this compound could lead to some loss in the upper aqueous/methanolic phase. To minimize this, ensure a clear phase separation. Adding a salt solution (e.g., 0.9% NaCl) instead of pure water can improve the partitioning of lipids into the organic phase.[7]
Adsorption to labware.Ceramides can adsorb to plastic surfaces. Use glass tubes and vials throughout the extraction procedure. Where plastic is unavoidable (e.g., pipette tips), pre-rinse the tips with the extraction solvent.
Inconsistent recovery across samples Sample degradation.If not processed immediately, store samples at -80°C to minimize enzymatic degradation of lipids. For tissues rich in lipases, a pre-extraction step with hot isopropanol (B130326) can inactivate these enzymes.
Incomplete phase separation.Ensure complete separation of the organic and aqueous phases by adequate centrifugation (e.g., 2000 rpm for 10 minutes).[7] Carefully collect the lower organic phase without disturbing the interface.
Presence of interfering substances in the final extract Co-extraction of non-lipid contaminants.Perform a "wash" of the organic phase with a salt solution (e.g., 0.9% NaCl or 0.88% KCl) to remove water-soluble impurities.[9] For cleaner extracts, consider using solid-phase extraction (SPE) as a purification step after the initial liquid-liquid extraction.[10]

Quantitative Data Summary

The following table summarizes the reported recovery efficiencies of ceramides using different extraction methods. Note that recoveries can be matrix-dependent.

Extraction Method Ceramide Species Matrix Recovery (%) Reference
Bligh & DyerC14:0, C16:0, C18:1, C18:0, C20:0, C24:1, C24:0Human Plasma78-91[11][12]
Bligh & DyerC14:0, C16:0, C18:1, C18:0, C20:0, C24:1, C24:0Rat Liver70-99[11][12]
Bligh & DyerC14:0, C16:0, C18:1, C18:0, C20:0, C24:1, C24:0Rat Muscle71-95[11][12]
Ultrasonic-Assisted ExtractionTotal CeramidesSea Red Rice BranYield of 12.54%[4]

Experimental Protocols

Recommended Protocol: Modified Bligh & Dyer Method for this compound Extraction

This protocol is optimized for the extraction of total lipids, including hydroxylated ceramides like this compound, from cell or tissue homogenates.

Materials:

  • Chloroform (CHCl3), high purity

  • Methanol (MeOH), high purity

  • Deionized water

  • 0.9% NaCl solution (optional, for washing)

  • Glass centrifuge tubes with PTFE-lined caps

  • Glass Pasteur pipettes

  • Nitrogen gas stream or centrifugal evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Homogenization:

    • For a 1 mL sample of cell suspension or tissue homogenate, place it in a glass centrifuge tube.

  • Single Phase Extraction:

    • Add 3.75 mL of a 1:2 (v/v) mixture of chloroform:methanol to the sample.

    • Vortex the mixture vigorously for 15 minutes to ensure thorough mixing and extraction.

  • Phase Separation:

    • Add 1.25 mL of chloroform to the tube and vortex for 1 minute.

    • Add 1.25 mL of deionized water (or 0.9% NaCl solution) and vortex for another minute.

    • Centrifuge the tube at 2,000 rpm for 10 minutes at room temperature to achieve a clear separation of the two phases. You will observe an upper aqueous phase and a lower organic phase containing the lipids. A protein disk may be visible at the interface.

  • Lipid Collection:

    • Carefully aspirate and discard the upper aqueous phase using a glass Pasteur pipette.

    • To collect the lower organic phase, gently pass the pipette through the protein disk and collect the chloroform layer. Transfer it to a clean glass tube.

  • Drying:

    • Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas or using a centrifugal evaporator. Avoid excessive heating to prevent lipid degradation.

  • Reconstitution:

    • Reconstitute the dried lipid extract in a small, precise volume of an appropriate solvent (e.g., chloroform/methanol 2:1, v/v) for subsequent analysis.[8]

Alternative Protocol: Solid-Phase Extraction (SPE) for Ceramide Purification

SPE can be used as a standalone method or as a cleanup step after liquid-liquid extraction to isolate specific lipid classes. This is a general protocol using an aminopropyl-bonded silica (B1680970) column.

Materials:

  • Aminopropyl SPE cartridge

  • Solvents: Chloroform, Methanol, Acetone

  • SPE manifold

Procedure:

  • Column Conditioning:

    • Condition the aminopropyl SPE cartridge by passing through the appropriate solvent as recommended by the manufacturer.

  • Sample Loading:

    • Dissolve the dried lipid extract (from a primary extraction like Bligh & Dyer) in a small volume of chloroform.

    • Load the sample onto the conditioned SPE cartridge.

  • Elution of Fractions:

    • Fraction 1 (Neutral Lipids): Elute with 10 mL of chloroform to remove neutral lipids like cholesterol and triglycerides.

    • Fraction 2 (Ceramides and Glycolipids): Elute with 15 mL of acetone/methanol (9:1, v/v). This fraction will contain this compound.[13]

    • Fraction 3 (Phospholipids): Elute with 10 mL of methanol to remove phospholipids.

  • Drying and Reconstitution:

    • Collect the desired fraction (Fraction 2) and evaporate the solvent.

    • Reconstitute the purified ceramides in a suitable solvent for analysis.

Visualizations

TroubleshootingWorkflow cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Problem Low this compound Recovery C1 Incomplete Homogenization Problem->C1 C2 Incorrect Solvent Ratio Problem->C2 C3 Suboptimal Polarity Problem->C3 C4 Phase Partitioning Loss Problem->C4 C5 Sample Degradation Problem->C5 S1 Optimize Tissue/Cell Disruption C1->S1 S2 Verify Solvent Volumes C2->S2 S3 Modify Solvent System (e.g., add salt) C3->S3 S4 Ensure Clear Phase Separation C4->S4 S5 Proper Sample Storage (-80°C) C5->S5

Caption: Troubleshooting workflow for low this compound recovery.

ExperimentalWorkflow Start Sample (Cells/Tissue) Homogenize Homogenize Start->Homogenize Add_Solvents Add CHCl3:MeOH (1:2) Homogenize->Add_Solvents Vortex1 Vortex 15 min Add_Solvents->Vortex1 Add_CHCl3 Add CHCl3 Vortex1->Add_CHCl3 Vortex2 Vortex 1 min Add_CHCl3->Vortex2 Add_H2O Add H2O/NaCl Vortex2->Add_H2O Vortex3 Vortex 1 min Add_H2O->Vortex3 Centrifuge Centrifuge (2000 rpm, 10 min) Vortex3->Centrifuge Collect_Organic Collect Lower Organic Phase Centrifuge->Collect_Organic Dry Dry Down Collect_Organic->Dry Reconstitute Reconstitute in Solvent Dry->Reconstitute End Analysis Reconstitute->End

Caption: Modified Bligh & Dyer extraction workflow for this compound.

References

Technical Support Center: Matrix Effects Affecting CER8-d9 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the quantification of CER8-d9, with a focus on mitigating matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound quantification?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as C8-ceramide, by the presence of co-eluting, undetected components in the sample matrix.[1] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of quantitative analysis.[1] In the analysis of biological samples like plasma or tissue homogenates, phospholipids (B1166683) are a major source of matrix effects.[2]

Q2: How does a deuterated internal standard like this compound help correct for matrix effects?

A2: A deuterated internal standard is a form of the analyte where one or more hydrogen atoms have been replaced by deuterium.[3] Ideally, the deuterated standard (e.g., this compound) has nearly identical physicochemical properties to the non-labeled analyte (C8-ceramide). This means it will co-elute from the LC column and experience the same degree of ion suppression or enhancement. By measuring the ratio of the analyte signal to the internal standard signal, variability introduced by the matrix effect can be normalized, leading to more accurate and precise quantification.

Q3: Why is complete co-elution of the analyte and the deuterated internal standard important?

A3: Complete co-elution is crucial because the composition of the matrix entering the mass spectrometer ion source changes continuously throughout the chromatographic run. If the analyte and its deuterated internal standard elute at slightly different times, they may be exposed to different co-eluting matrix components and therefore experience different degrees of matrix effects. This differential effect can lead to inaccurate results.

Q4: Can deuterated internal standards like this compound always perfectly correct for matrix effects?

A4: While considered the "gold standard," deuterated internal standards may not always provide perfect correction. A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated standard due to differences in lipophilicity.[3] If this shift occurs in a region of variable ion suppression, it can lead to differential matrix effects and inaccurate quantification.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound quantification.

Issue 1: Poor Peak Shape and High Background Noise

Possible Cause:

  • Phospholipid Contamination: Phospholipids are abundant in biological matrices and are a primary cause of ion suppression and background noise in ceramide analysis.[2]

  • Inadequate Sample Cleanup: Protein precipitation alone may not be sufficient to remove all interfering phospholipids.

Troubleshooting Steps:

  • Optimize Sample Preparation:

    • Liquid-Liquid Extraction (LLE): Employ a robust LLE protocol to separate lipids from other matrix components. A common method is the Bligh and Dyer extraction using a chloroform/methanol mixture.[4]

    • Solid-Phase Extraction (SPE): Utilize SPE cartridges to selectively isolate ceramides (B1148491) and remove phospholipids. Oasis HLB cartridges are a common choice.[5]

  • Modify Chromatographic Conditions:

    • Gradient Optimization: Adjust the mobile phase gradient to achieve better separation of C8-ceramide from the phospholipid elution zone.[4]

    • Column Selection: A C8 or C18 reversed-phase column is typically used for ceramide analysis.[4][6] Experiment with different column chemistries to improve separation.

Issue 2: Inconsistent or Low Recovery of this compound

Possible Cause:

  • Inefficient Extraction: The chosen extraction method may not be optimal for short-chain ceramides like C8.

  • Analyte Adsorption: C8-ceramide can adsorb to plasticware or the analytical column.

  • Instability: Degradation of the analyte or internal standard during sample processing.

Troubleshooting Steps:

  • Evaluate Extraction Efficiency:

    • Perform recovery experiments by spiking a known amount of C8-ceramide and this compound into a blank matrix and comparing the response to a neat standard.

    • Test different extraction solvents and pH conditions.

  • Minimize Adsorption:

    • Use low-adsorption vials and pipette tips.

    • Include a small percentage of an organic solvent like isopropanol (B130326) in the reconstitution solvent.

  • Ensure Stability:

    • Keep samples on ice or at 4°C during processing.[4]

    • Analyze samples promptly after preparation.

Issue 3: High Variability in Quantitative Results

Possible Cause:

  • Differential Matrix Effects: As discussed in the FAQs, the analyte and internal standard may not be experiencing the same degree of ion suppression.

  • Inconsistent Sample Preparation: Variability in extraction or reconstitution steps.

  • Instrumental Drift: Fluctuations in the LC-MS/MS system performance.

Troubleshooting Steps:

  • Assess Co-elution:

    • Carefully examine the chromatograms to ensure the peak apexes of C8-ceramide and this compound are as close as possible.

    • If a significant shift is observed, adjust the chromatographic method (e.g., gradient, temperature) to improve co-elution.

  • Standardize Workflow:

    • Ensure precise and consistent execution of all sample preparation steps.

    • Use an automated liquid handler for improved precision if available.

  • Monitor System Suitability:

    • Inject a system suitability standard at the beginning and end of each analytical run to monitor instrument performance.

Quantitative Data Summary

The following tables provide representative data on the performance of LC-MS/MS methods for ceramide quantification. While specific data for this compound is limited in the public domain, these tables offer expected performance metrics based on the analysis of other ceramides using deuterated internal standards.

Table 1: Method Validation Parameters for Ceramide Quantification

ParameterC16:0 CeramideC18:0 CeramideC24:0 CeramideC24:1 Ceramide
Linearity (R²) > 0.99> 0.99> 0.99> 0.99
Intra-assay Precision (%CV) < 15%< 15%< 15%< 15%
Inter-assay Precision (%CV) < 15%< 15%< 15%< 15%
Intra-assay Accuracy (%) 85-115%85-115%85-115%85-115%
Inter-assay Accuracy (%) 85-115%85-115%85-115%85-115%
Extraction Recovery (%) 98-109%98-109%98-109%98-109%

Data adapted from a validated LC-MS/MS method for the measurement of molecular ceramides.[7]

Table 2: Recovery of Ceramide Subspecies from Different Matrices

Ceramide SubspeciesHuman Plasma Recovery (%)Rat Liver Recovery (%)Rat Muscle Recovery (%)
C14:0 85 ± 970 ± 1171 ± 10
C16:0 91 ± 1189 ± 1281 ± 9
C18:1 78 ± 781 ± 1179 ± 12
C18:0 88 ± 1099 ± 995 ± 8
C20:0 81 ± 885 ± 1083 ± 11
C24:1 82 ± 988 ± 1185 ± 10
C24:0 86 ± 1092 ± 989 ± 9

Data represents mean ± SD. Adapted from a study on the quantification of ceramide species in biological samples.[4]

Key Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of Ceramides from Plasma

This protocol is based on the widely used Bligh and Dyer method.[4]

Materials:

  • Plasma sample

  • This compound internal standard solution

  • Chloroform

  • Methanol

  • Deionized water

  • Glass tubes with screw caps

  • Nitrogen evaporator

  • Reconstitution solvent (e.g., 90:10 Methanol:Acetonitrile)

Procedure:

  • Pipette 50 µL of plasma into a glass tube.

  • Add a known amount of this compound internal standard solution.

  • Add 2 mL of a 1:2 (v/v) chloroform:methanol mixture. Vortex thoroughly.

  • Add 0.5 mL of chloroform. Vortex.

  • Add 0.5 mL of deionized water to induce phase separation. Vortex and centrifuge.

  • Carefully collect the lower organic phase into a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a known volume of reconstitution solvent for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of C8-Ceramide

This is a general protocol that should be optimized for your specific instrument and column.

Liquid Chromatography (LC) Conditions:

  • Column: C8 or C18 reversed-phase, e.g., 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid

  • Flow Rate: 0.3 - 0.5 mL/min

  • Gradient: Start with a lower percentage of Mobile Phase B and ramp up to a high percentage to elute the lipids. A typical gradient might go from 40% B to 95% B over several minutes.[8]

  • Column Temperature: 40-50°C

  • Injection Volume: 5-10 µL

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • C8-Ceramide (Analyte): The precursor ion will be the [M+H]⁺ adduct. The product ion is typically the sphingoid base fragment. The exact m/z values will need to be determined by direct infusion of a C8-ceramide standard.

    • This compound (Internal Standard): The precursor ion will be the [M+H]⁺ adduct of the deuterated molecule. The product ion will be the same sphingoid base fragment as the analyte.

  • Optimization: Optimize source parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike Extract Liquid-Liquid or Solid-Phase Extraction Spike->Extract Dry Evaporate to Dryness Extract->Dry Reconstitute Reconstitute in Injection Solvent Dry->Reconstitute LC LC Separation (C8/C18 Column) Reconstitute->LC MS MS/MS Detection (MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Analyte/IS Peak Area Ratio Integrate->Ratio Quantify Quantification using Calibration Curve Ratio->Quantify

Caption: Experimental workflow for this compound quantification.

troubleshooting_logic Start Inconsistent Quantification Check_Coelution Check Analyte/IS Co-elution Start->Check_Coelution Coelution_OK Co-elution OK? Check_Coelution->Coelution_OK Optimize_LC Optimize LC Method Coelution_OK->Optimize_LC No Check_Recovery Assess Extraction Recovery Coelution_OK->Check_Recovery Yes Improve_Cleanup Improve Sample Cleanup (SPE/LLE) Final_Check Re-evaluate Quantification Improve_Cleanup->Final_Check Optimize_LC->Check_Coelution Recovery_OK Recovery OK? Check_Recovery->Recovery_OK Recovery_OK->Improve_Cleanup Yes Optimize_Extraction Optimize Extraction Protocol Recovery_OK->Optimize_Extraction No Optimize_Extraction->Check_Recovery

References

Storage and handling best practices for CER8-d9

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CER8-d9. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on the storage, handling, and use of this compound in experimental workflows.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound upon receipt?

This compound is shipped on dry ice and should be stored as a powder at -20°C. It is stable for at least one year under these conditions. One supplier suggests a stability of at least four years for a similar deuterated ceramide solid. To ensure the integrity of the product, it is crucial to allow the vial to warm to room temperature before opening. This prevents condensation from forming inside the vial, which could compromise the stability of the compound.

Q2: How do I reconstitute powdered this compound to create a stock solution?

While specific manufacturer instructions should always be followed, a general and effective method for reconstituting powdered ceramides (B1148491) is to use a solution of chloroform (B151607) and methanol (B129727). A 2:1 mixture of chloroform:methanol is a common choice. For other deuterated ceramide standards, solutions in 1:1 dichloromethane:methanol are also commercially available. It is recommended to purge the solvent with an inert gas like nitrogen or argon before use to minimize oxidation.

Q3: What is the recommended storage condition and stability for the reconstituted this compound stock solution?

Q4: What are the key handling precautions for this compound?

This compound is classified as a combustible solid. Standard laboratory safety practices, including wearing appropriate personal protective equipment (PPE) such as gloves, lab coat, and safety glasses, should be followed. When handling the powdered form, avoid inhalation. For solutions prepared in organic solvents, work in a well-ventilated area or a fume hood.

Troubleshooting Guides

Issue 1: Inconsistent or Poor Signal Intensity of this compound in LC-MS/MS Analysis

Possible Cause 1: Degradation of the Standard

  • Troubleshooting Step: Prepare a fresh working solution from your stock. If the issue persists, consider preparing a fresh stock solution from the powder. Ensure proper storage conditions have been maintained for both the powder and the stock solution.

Possible Cause 2: Matrix Effects (Ion Suppression or Enhancement)

  • Troubleshooting Step: Matrix effects from co-eluting compounds in the sample can significantly impact the ionization of this compound.

    • Optimize Sample Preparation: Employ a more rigorous sample cleanup method. While protein precipitation is fast, it may not effectively remove all interfering phospholipids. Consider using liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for cleaner samples.[1]

    • Adjust Chromatography: Modify the chromatographic gradient to better separate this compound from interfering matrix components.[1]

    • Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of matrix components and mitigate their effect.

Issue 2: Chromatographic Peak Tailing or Splitting

Possible Cause: Poor Solubility or Adsorption

  • Troubleshooting Step:

    • Check Solvent Composition: Ensure that the solvent used to reconstitute the final dried extract is compatible with the initial mobile phase of your LC method. The sample solvent should be "weaker" than the mobile phase to ensure good peak shape.

    • Column Contamination: Phospholipids and other matrix components can build up on the analytical column over time, leading to poor peak shape. Implement a column washing protocol or use a guard column.

Issue 3: Retention Time Shift Compared to the Non-Deuterated Analyte

Possible Cause: Chromatographic Isotope Effect

  • Explanation: It is a known phenomenon that deuterated compounds can have slightly different retention times compared to their non-deuterated counterparts. This is due to the "chromatographic isotope effect," where the increased mass of deuterium (B1214612) can subtly alter the molecule's interaction with the stationary phase.

  • Troubleshooting Step: This is generally not a significant issue as long as the peak for this compound is well-defined and does not co-elute with other interferences. The integration parameters in your data analysis software should be set to accurately quantify both the analyte and the internal standard peaks, even with a slight retention time difference.

Data Presentation

Table 1: Storage and Stability of this compound

FormStorage TemperatureRecommended ContainerReported Stability
Powder-20°COriginal vial≥ 1 year
Reconstituted Stock Solution-20°CGlass vial with Teflon-lined capAt least 6 months (best practice)

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Warm to Room Temperature: Before opening, allow the vial of powdered this compound to equilibrate to room temperature to prevent condensation.

  • Reconstitution: Add a precise volume of a 2:1 chloroform:methanol solution to the vial to create a stock solution of a known concentration (e.g., 1 mg/mL).

  • Vortex and Sonicate: Vortex the solution thoroughly and sonicate for 5-10 minutes to ensure complete dissolution.

  • Storage: Store the stock solution at -20°C in a glass vial with a Teflon-lined cap, preferably under an inert atmosphere.

  • Working Solution: On the day of the experiment, prepare a working solution by diluting the stock solution to the desired concentration with the appropriate solvent (e.g., methanol or the initial mobile phase of your LC method).

Protocol 2: Quantification of Ceramides in Human Plasma using this compound Internal Standard by LC-MS/MS
  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 10 µL of the this compound working solution.

    • Add 400 µL of a protein precipitation solution (e.g., isopropanol:chloroform 9:1) containing the internal standard.[2]

    • Vortex vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Column: Use a C18 reversed-phase column suitable for lipid analysis.

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50, v/v) with 0.1% formic acid and 10 mM ammonium formate.

    • Gradient: Develop a gradient to separate the ceramides of interest. A typical gradient might start at 50% B, ramp to 100% B, hold, and then re-equilibrate.

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode with electrospray ionization (ESI). Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for each ceramide and for this compound.

  • Data Analysis:

    • Integrate the peak areas for the analyte and this compound.

    • Calculate the ratio of the analyte peak area to the this compound peak area.

    • Quantify the analyte concentration using a calibration curve prepared in a surrogate matrix (e.g., 5% BSA in water) with the same amount of this compound added to each standard.[2]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add this compound Internal Standard plasma->add_is precipitate Protein Precipitation & Centrifugation add_is->precipitate evaporate Evaporate Supernatant precipitate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc_ms LC-MS/MS Analysis (MRM Mode) reconstitute->lc_ms Inject data_proc Data Processing (Peak Integration) lc_ms->data_proc quant Quantification (Calibration Curve) data_proc->quant

Caption: Experimental workflow for ceramide quantification.

troubleshooting_workflow start Poor or Inconsistent This compound Signal check_prep Review Sample Preparation start->check_prep check_chrom Evaluate Chromatography start->check_chrom check_ms Check MS Parameters start->check_ms solution_prep Optimize Sample Cleanup (LLE/SPE) check_prep->solution_prep Matrix Effects Suspected solution_chrom Adjust Gradient Profile check_chrom->solution_chrom Poor Peak Shape or Co-elution solution_ms Optimize Source Conditions check_ms->solution_ms Low Sensitivity

Caption: Troubleshooting decision tree for poor signal.

References

Resolving co-elution of CER8-d9 with other lipids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the liquid chromatography-mass spectrometry (LC-MS) analysis of lipids, with a specific focus on the co-elution of CER8-d9.

Frequently Asked Questions (FAQs)

Q1: What is co-elution and why is it a problem in the analysis of this compound?

A1: Co-elution occurs when two or more different molecules are not adequately separated by the liquid chromatography (LC) system and elute from the column at the same or very similar times, resulting in overlapping chromatographic peaks.[1] In the context of this compound, which is a deuterated internal standard for C8 ceramide, co-elution with the endogenous C8 ceramide is expected and desired for accurate quantification. However, co-elution of this compound with other structurally similar lipids can lead to inaccurate quantification and misidentification of the target analyte. This is a significant issue in lipid analysis due to the vast structural diversity and the presence of isomers and isobars.

Q2: How can I detect co-elution in my chromatogram?

A2: Detecting co-elution can be challenging, especially with perfect peak overlap. Here are several indicators:

  • Peak Shape Distortion: Look for asymmetrical peaks, such as those with shoulders or appearing as two merged peaks. A shoulder represents a sudden change in the peak shape, which is different from gradual peak tailing.

  • Mass Spectrometry (MS) Analysis: By examining the mass spectra across a single chromatographic peak, you can check for changes in the mass-to-charge ratio (m/z) profile. A shifting m/z profile across the peak is a strong indicator of co-elution. High-resolution mass spectrometry (HRMS) can also help distinguish between isobaric lipids that have the same nominal mass but different elemental compositions.

Q3: What are the most likely lipids to co-elute with this compound?

A3: The most probable co-eluting species with this compound (and endogenous C8 ceramide) are other lipids with similar physicochemical properties. The likelihood of co-elution depends on the chromatographic mode used:

  • Reversed-Phase (RP) Chromatography: In RP-LC, separation is primarily based on hydrophobicity (acyl chain length). Therefore, other lipids with an 8-carbon acyl chain are likely to co-elute. A prime candidate for co-elution is C8 sphingomyelin (B164518) , which has the same C8 acyl chain and sphingoid base as C8 ceramide but with a different polar head group. Other short-chain lipids like C8 diacylglycerol could also potentially co-elute.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC separates molecules based on the polarity of their head groups.[1] While HILIC can effectively separate lipid classes, co-elution can still occur between lipids with very similar head groups. In HILIC, ceramides (B1148491) and sphingomyelins can be well-separated due to the difference in their polar head groups.[1]

Troubleshooting Guide: Resolving Co-elution of this compound

This guide provides a systematic approach to troubleshoot and resolve co-elution issues involving this compound. It is recommended to change only one parameter at a time to clearly assess its effect.

Problem: My this compound peak is showing signs of co-elution with an unknown lipid.

Below is a troubleshooting workflow to address this issue.

Coelution_Troubleshooting start Start: Suspected Co-elution of this compound check_ms Step 1: Confirm Co-elution - Examine MS spectra across the peak - Look for peak shape distortion start->check_ms is_coelution Is co-elution confirmed? check_ms->is_coelution no_coelution No Co-elution: Issue may be - Ion suppression - Poor peak shape due to other factors is_coelution->no_coelution No identify_mode Step 2: Identify Chromatographic Mode is_coelution->identify_mode Yes rp_mode Reversed-Phase (RP) identify_mode->rp_mode hilic_mode HILIC identify_mode->hilic_mode rp_solutions Step 3 (RP): Optimize Separation - Modify gradient - Change organic solvent - Switch column chemistry rp_mode->rp_solutions hilic_solutions Step 3 (HILIC): Optimize Separation - Adjust water content - Modify mobile phase pH/buffer - Ensure proper column equilibration hilic_mode->hilic_solutions switch_mode Step 4: Consider Switching Chromatographic Mode rp_solutions->switch_mode hilic_solutions->switch_mode end End: Co-elution Resolved switch_mode->end

Caption: A logical workflow for troubleshooting co-elution of this compound.

Step-by-Step Troubleshooting in a Q&A Format:

Q: I'm using a reversed-phase (C18 or C8) column and suspect co-elution. What should I do first?

A: In reversed-phase chromatography, lipids with similar hydrophobicity will elute closely. C8 ceramide and C8 sphingomyelin are likely candidates for co-elution. Here's how to improve separation:

  • Modify the Gradient: A shallower gradient (slower increase in the organic solvent percentage) can significantly improve the resolution between closely eluting compounds.

  • Change the Organic Solvent: The choice of organic solvent in your mobile phase affects selectivity. Common mobile phases are mixtures of water with acetonitrile, methanol, and/or isopropanol. Experimenting with different solvent combinations can alter the elution profile.

  • Switch Column Chemistry: If optimizing the gradient and mobile phase is insufficient, consider a column with a different stationary phase. A phenyl-hexyl column, for example, can offer different selectivity compared to a standard C18 or C8 column.

Q: I'm using HILIC and still see evidence of co-elution. What are my options?

A: HILIC separates based on head group polarity and is generally effective at separating lipid classes like ceramides and sphingomyelins.[1] If you are experiencing co-elution in HILIC, consider these steps:

  • Optimize the Water Content: The amount of water in the mobile phase is critical for HILIC separation. A minimum of 3% water is generally recommended. Adjusting the water content can significantly impact retention and resolution.

  • Adjust Mobile Phase pH and Buffer Concentration: The pH of the mobile phase can affect the charge of both the analyte and the stationary phase, influencing retention. The buffer concentration can also impact retention. A good starting point for buffer concentration is 10 mM.

  • Ensure Proper Column Equilibration: HILIC requires a stable water layer on the stationary phase for reproducible separation. Ensure your column is thoroughly equilibrated with the initial mobile phase conditions before each injection.

Q: I've tried optimizing my current method, but the co-elution persists. What is the next logical step?

A: If optimizing your current chromatographic mode (either RP or HILIC) does not resolve the co-elution, the most effective solution is to switch to an orthogonal separation mechanism.

  • If you are using Reversed-Phase, switch to HILIC. HILIC will separate based on the different polar head groups of C8 ceramide and potential co-eluting lipids like C8 sphingomyelin, providing a much better chance of resolution.

  • If you are using HILIC and still have issues, consider a different HILIC column chemistry or switch to Reversed-Phase. While less common for this specific problem, it is a valid troubleshooting step.

Data Presentation: Comparison of Chromatographic Conditions

The following tables summarize different LC conditions reported in the literature for the analysis of ceramides and other sphingolipids. This data can be used as a starting point for method development and troubleshooting.

Table 1: Reversed-Phase LC Conditions for Ceramide Analysis

ParameterMethod 1Method 2Method 3
Column Xperchrom 100 C8 (2.1 x 150 mm, 5 µm)[2]Kinetex C8 (3.0 x 100 mm, 5 µm)ACE Excel SuperC18 (2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water with 0.2% Formic Acid[2]10 mM Ammonium (B1175870) Acetate10 mM Ammonium Bicarbonate in Water
Mobile Phase B Acetonitrile/Isopropanol (60:40, v/v) with 0.2% Formic Acid[2]MethanolMethanol/Isopropanol (1:1, v/v)
Flow Rate 0.3 mL/min[2]0.5 mL/minNot Specified
Gradient 50% B to 100% B over 3 min, hold at 100% B for 12 min[2]90% B to 98% B over 11 minIsocratic

Table 2: HILIC Conditions for Sphingolipid Analysis

ParameterMethod 1[1]
Column Sub-2 µm particle size HILIC column
Mobile Phase A Water with 0.2% Formic Acid and 200 mM Ammonium Formate
Mobile Phase B Acetonitrile with 0.2% Formic Acid and 200 mM Ammonium Formate
Flow Rate Not Specified
Gradient Gradient elution achieving baseline separation of all sphingolipid classes within 2 minutes

Experimental Protocols

Protocol 1: Lipid Extraction from Plasma/Serum (Protein Precipitation)

This protocol is a rapid method for extracting lipids from plasma or serum.

Materials:

  • Plasma or serum sample

  • Isopropanol (ice-cold)

  • This compound internal standard solution

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 50 µL of plasma or serum in a microcentrifuge tube, add the appropriate amount of this compound internal standard.

  • Add 250 µL of ice-cold isopropanol.

  • Vortex the mixture vigorously for 1 minute.

  • Incubate the samples at -20°C for 10 minutes to facilitate protein precipitation.

  • Vortex again for 1 minute.

  • Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes at 4°C.

  • Carefully transfer the supernatant containing the lipid extract to a new tube for LC-MS analysis.

Protocol 2: General Purpose Reversed-Phase LC-MS/MS Method for Ceramide Analysis

This is a general method that can be adapted to resolve many ceramide species.

LC Conditions:

  • Column: C18 or C8 reversed-phase column (e.g., 2.1 x 100 mm, sub-2 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate

  • Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid and 10 mM ammonium formate

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: Linear ramp to 100% B

    • 15-20 min: Hold at 100% B

    • 20.1-25 min: Return to 30% B and equilibrate

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • C8 Ceramide (endogenous): Monitor the transition from the precursor ion [M+H]+ to a characteristic product ion (e.g., the sphingoid base fragment).

    • This compound (internal standard): Monitor the corresponding mass-shifted transition.

  • Source Parameters: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum sensitivity of ceramide species.

Visualization of Key Concepts

Caption: Simplified structures of C8 ceramide and potential co-eluting lipids.

References

Technical Support Center: Purity Analysis of CER8-d9 Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing CER8-d9 standards in their experiments. The following information addresses common challenges and questions related to the purity and analysis of these deuterated ceramide standards.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing a logical approach to problem-solving.

Issue 1: Inconsistent Quantitative Results and High Variability

Q: My quantitative results for the analyte, using this compound as an internal standard, are inconsistent and show high variability. What could be the cause?

A: A primary cause for this issue is the "isotope effect," which can lead to differential matrix effects. While stable isotope-labeled (SIL) internal standards like this compound are designed to co-elute with the analyte and compensate for matrix effects, the substitution of hydrogen with deuterium (B1214612) can slightly alter the physicochemical properties of the molecule. This may cause a slight separation during chromatography, leading to incomplete co-elution. If the analyte and the this compound standard elute at slightly different times into regions of varying ion suppression or enhancement, it can result in inaccurate and variable quantification.

Issue 2: Chromatographic Peak Tailing or Splitting

Q: I am observing tailing or splitting of my chromatographic peaks for both my analyte and the this compound internal standard. Why is this happening?

A: This phenomenon is often a direct consequence of the deuterium isotope effect on chromatography. The replacement of hydrogen with deuterium can change a compound's lipophilicity and its interaction with the stationary phase. In reversed-phase chromatography, deuterated compounds like this compound may elute slightly earlier than their non-deuterated counterparts. This can manifest as tailing or apparent peak splitting if the separation is not baseline resolved. The magnitude of the retention time shift is often dependent on the number of deuterium atoms in the molecule.

Issue 3: Suspected Loss of Deuterium Label

Q: I suspect my this compound standard is losing its deuterium label. How can I confirm this, and what can be done to prevent it?

A: This issue is known as "back-exchange," where deuterium atoms on the labeled compound are replaced by protons from the solvent (e.g., water in the mobile phase). To mitigate this:

  • Control pH: Maintain a neutral pH for your samples and mobile phases whenever possible. Avoid storing deuterated compounds in strongly acidic or basic solutions.

  • Review Labeling Position: Check the certificate of analysis to confirm the location of the deuterium labels. For this compound (N-palmitoyl(d9)-6R-hydroxysphingosine), the deuterium atoms are on the palmitoyl (B13399708) chain, which are generally stable, non-exchangeable positions.

  • Solvent Stability Evaluation: To confirm, you can incubate the this compound standard in your sample diluent and mobile phase for a duration equivalent to your analytical run time and re-inject to see if the signal of the unlabeled analyte increases.

Issue 4: Questionable Isotopic Purity

Q: How can I be sure of the isotopic purity of my this compound standard, and how does it affect my results?

A: The isotopic purity of a deuterated standard is critical for accurate quantification. Commercially available deuterated compounds are not 100% enriched and will contain a distribution of isotopologues. It is essential to determine the isotopic enrichment to make accurate calculations. A significant amount of unlabeled analyte in your standard can lead to an overestimation of the analyte's concentration in your samples. You can assess the isotopic purity using high-resolution mass spectrometry (HR-MS) or a combination of 1H and 2H NMR.[1][2][3]

Data and Protocols

Table 1: Typical Specifications for this compound Standard
ParameterSpecificationAnalysis Method
Chemical Purity >99%Thin-Layer Chromatography (TLC)
Identity Confirmation Consistent with StructureProton NMR, Mass Spectrometry
Molecular Formula C₃₄H₅₈D₉NO₄-
Molecular Weight 562.96 g/mol -
Storage Temperature -20°C-

Data compiled from publicly available product information.[4][5]

Experimental Protocols

Protocol 1: General LC-MS/MS Method for Ceramide Analysis

This protocol provides a general starting point for the analysis of ceramides (B1148491) using a deuterated internal standard like this compound. Optimization will be required for specific instrumentation and applications.

  • Sample Preparation:

    • For plasma or serum samples, perform protein precipitation by adding a 3:1 ratio of cold organic solvent (e.g., methanol (B129727) or acetonitrile) containing the this compound internal standard to the sample.

    • Vortex thoroughly and centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to a new vial for analysis.

  • Chromatographic Conditions (Reversed-Phase):

    • Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Isopropanol.[6]

    • Gradient: A typical gradient would start at a lower percentage of Mobile Phase B, ramp up to a high percentage to elute the lipids, hold for a wash step, and then re-equilibrate. For example:

      • 0-0.5 min: 65% B

      • 0.5-2.0 min: 65% to 90% B

      • 2.0-3.0 min: Hold at 100% B

      • 3.0-5.0 min: Re-equilibrate at 65% B[6]

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions (Triple Quadrupole):

    • Ionization Mode: Positive Ion Electrospray (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The precursor ion for ceramides is typically the [M+H-H₂O]⁺ adduct. The most abundant product ion is often m/z 264, resulting from the loss of the fatty acyl chain.[6] Specific transitions will need to be optimized for the analyte and this compound.

Protocol 2: Assessment of Isotopic Purity by Mass Spectrometry

This protocol allows for the quantification of the unlabeled analyte present in the deuterated standard.

  • Prepare a High-Concentration Standard Solution: Prepare a solution of the this compound standard in a clean solvent (e.g., methanol) at a concentration significantly higher than what is used in your assay.

  • LC-MS/MS Analysis: Analyze this solution using the same LC-MS/MS method as your samples.

  • Monitor Analyte Transition: In addition to the MRM transition for this compound, monitor the mass transition for the corresponding unlabeled analyte.

  • Calculate Contribution: The peak area of the unlabeled analyte relative to the peak area of the deuterated standard provides an estimate of the isotopic impurity. This can be used to correct your quantitative data, especially at the lower limit of quantification.

Visualizations

G cluster_0 Troubleshooting Workflow for Purity & Quantification A Inconsistent Quantification or Peak Shape Issues Observed B Assess Isotopic Purity of this compound (Protocol 2) A->B C Purity Acceptable? B->C D Investigate H/D Back-Exchange (Solvent Stability Test) C->D Yes L Use Correction Factor for Isotopic Impurity C->L No E Label Stable? D->E F Evaluate Chromatographic Co-elution (Overlay Analyte & IS Chromatograms) E->F Yes K Modify Sample Prep or Mobile Phase pH E->K No G Co-eluting? F->G H Assess for Differential Matrix Effects G->H Yes J Optimize Chromatography (e.g., shallower gradient) G->J No I Matrix Effects Compensated? H->I I->J No M Analysis Workflow Optimized I->M Yes J->F K->F L->D

Caption: Troubleshooting workflow for deuterated standard issues.

G cluster_1 Ceramide Generation Pathways cluster_2 Downstream Ceramide Signaling DeNovo De Novo Synthesis (Serine + Palmitoyl-CoA) Ceramide Ceramide DeNovo->Ceramide SM Sphingomyelin SM->Ceramide SMases Salvage Salvage Pathway (Sphingosine recycling) Salvage->Ceramide CerS Ceramide2 Ceramide PKC Protein Kinase C (PKC isoforms) Apoptosis Apoptosis / Cell Cycle Arrest PKC->Apoptosis PP Protein Phosphatases (PP1, PP2A) PP->Apoptosis Caspases Caspase Activation Caspases->Apoptosis Ceramide2->PKC Ceramide2->PP Ceramide2->Caspases

Caption: Simplified overview of ceramide generation and signaling.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a deuterated version of CER8, which is N-palmitoyl-6R-hydroxysphingosine. It is a stable isotope-labeled ceramide commonly used as an internal standard in mass spectrometry-based lipidomics for the accurate quantification of its non-deuterated counterpart.

Q2: What are the recommended storage conditions for this compound standards?

A2: this compound should be stored at -20°C.[4][5][7] It is typically shipped on dry ice to maintain this temperature during transit.

Q3: What are the primary methods for analyzing the chemical purity of this compound?

A3: The primary methods for assessing chemical purity are chromatographic techniques. Thin-Layer Chromatography (TLC) is often used for a quick purity assessment, with a specification of >99% being common.[5][8] High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector can also be used for a more quantitative purity determination.[1]

Q4: Why is ceramide signaling an important area of research?

A4: Ceramide is a central signaling molecule in sphingolipid metabolism and is involved in a wide range of cellular processes, including programmed cell death (apoptosis), cell cycle regulation, and cellular stress responses.[9][10] Dysregulation of ceramide metabolism has been linked to various diseases, including cancer, metabolic diseases, and neurodegenerative disorders, making it a key area of research for therapeutic development.[11]

Q5: Can I use 1H-NMR to determine the isotopic purity of this compound?

A5: While 1H-NMR (Proton NMR) is excellent for confirming the chemical structure of the molecule, it is not the most direct method for determining isotopic purity.[8] A combination of 1H-NMR and 2H-NMR (Deuterium NMR) or high-resolution mass spectrometry (HR-MS) provides a more accurate assessment of isotopic enrichment and the distribution of deuterated species.[1][2]

References

Dealing with degradation of CER8-d9 during sample processing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the degradation of CER8-d9 during sample processing.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in our experiments?

This compound is a deuterated form of Ceramide (d18:1/16:0), where nine deuterium (B1214612) atoms have been incorporated into the N-palmitoyl chain. It is commonly used as an internal standard in mass spectrometry-based lipidomics.[1][2] The inclusion of a known amount of this compound in a sample allows for the accurate quantification of endogenous ceramides (B1148491) by correcting for sample loss during preparation and variations in instrument response.[3][4][5]

Q2: What is the primary degradation pathway for this compound?

The primary degradation pathway for ceramides, including this compound, is the hydrolysis of the N-acyl linkage. This reaction is catalyzed by enzymes called ceramidases and results in the formation of a sphingosine (B13886) base and a deuterated fatty acid. This process can be influenced by factors such as pH and temperature.

CER8_d9 This compound (N-palmitoyl(d9)-sphingosine) Degradation Hydrolysis (e.g., acidic or basic conditions, enzymatic activity) CER8_d9->Degradation Products Degradation Products: - Sphingosine - d9-Palmitic Acid Degradation->Products

Caption: Primary degradation pathway of this compound via hydrolysis.

Q3: How should this compound standards be stored to ensure stability?

To ensure long-term stability, this compound standards, whether in solid form or dissolved in an organic solvent, should be stored at -20°C or lower in a tightly sealed glass vial with a Teflon-lined cap.[1][6][7] For powdered standards, it is crucial to allow the vial to warm to room temperature before opening to prevent condensation, which can lead to hydrolysis.[1] Solutions should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, especially for unsaturated lipids.[1]

Troubleshooting Guides

Issue 1: Low or no this compound signal in my LC-MS/MS analysis.

This is a common issue that can arise from several factors during sample preparation and analysis.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Degradation during storage Verify that this compound standards and samples containing the standard have been stored at ≤ -20°C in appropriate vials.[1][6][7]Improper storage can lead to hydrolysis or oxidation of the lipid.
Incomplete extraction Review your lipid extraction protocol. Ensure the solvent mixture (e.g., chloroform (B151607):methanol) is of the correct ratio and volume for your sample type.[8][9]Inefficient extraction will result in a low recovery of this compound.
Degradation during extraction Avoid prolonged exposure to strong acids or bases during extraction. If acidic or basic conditions are necessary, perform the extraction on ice and minimize the exposure time.Extreme pH can catalyze the hydrolysis of the amide bond in ceramides.
Loss during solvent evaporation Ensure the evaporation step (e.g., under a stream of nitrogen) is not too aggressive (i.e., high temperature or high gas flow) to prevent the loss of the analyte.Overly aggressive evaporation can lead to the loss of your internal standard.
Ion suppression in the mass spectrometer Check for co-eluting matrix components that may be suppressing the ionization of this compound.[10][11] Optimize your chromatographic separation to resolve this compound from these interferences.Matrix effects can significantly reduce the signal intensity of the analyte.[11]
Incorrect MS parameters Verify that the mass spectrometer is set to the correct precursor and product ion m/z values for this compound and that the collision energy is optimized.Incorrect instrument settings will prevent the detection of the analyte.
Issue 2: High variability in this compound signal across my samples.

High variability can compromise the quantitative accuracy of your experiment.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Inconsistent pipetting of internal standard Ensure that the pipette used to add this compound is properly calibrated and that your technique is consistent for all samples.Accurate and consistent addition of the internal standard is critical for normalization.
Variable extraction efficiency Standardize your extraction procedure for all samples. Ensure consistent vortexing times, centrifugation speeds, and phase separation.[8][9]Inconsistent extraction will lead to variable recovery of this compound.
Differential degradation across samples Process all samples under the same conditions and for the same duration. Avoid letting some samples sit at room temperature for longer than others.[12]Inconsistent handling can lead to varying levels of degradation.
Freeze-thaw cycles Minimize the number of freeze-thaw cycles for your samples and the this compound stock solution.[13][14][15][16] Aliquot the stock solution to avoid repeated thawing of the entire volume.[1]Repeated freeze-thaw cycles can lead to the degradation of lipids.[13][14][15][16]

Experimental Protocols

Protocol 1: Lipid Extraction from Plasma/Serum

This protocol is a modified Bligh-Dyer method suitable for the extraction of ceramides.[8][9]

Start Start: Plasma/Serum Sample Add_IS Add this compound Internal Standard Start->Add_IS Add_Solvents Add Chloroform:Methanol (B129727) (1:2) Add_IS->Add_Solvents Vortex_Incubate Vortex and Incubate Add_Solvents->Vortex_Incubate Phase_Separation Add Chloroform and Water (for phase separation) Vortex_Incubate->Phase_Separation Centrifuge Centrifuge Phase_Separation->Centrifuge Collect_Lower Collect Lower (Organic) Phase Centrifuge->Collect_Lower Evaporate Evaporate Solvent (under Nitrogen) Collect_Lower->Evaporate Reconstitute Reconstitute in LC-MS/MS mobile phase Evaporate->Reconstitute End Ready for LC-MS/MS Analysis Reconstitute->End

Caption: Workflow for lipid extraction from plasma or serum.

Methodology:

  • To 100 µL of plasma or serum in a glass tube, add a known amount of this compound internal standard solution.

  • Add 2 mL of a cold chloroform:methanol (1:2, v/v) solution.

  • Vortex the mixture vigorously for 1 minute and incubate on ice for 30 minutes.

  • Add 0.5 mL of chloroform and 0.5 mL of water to induce phase separation.

  • Vortex for 1 minute and centrifuge at 2000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic phase into a new glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the lipid extract in a suitable volume of the initial LC-MS/MS mobile phase.

Protocol 2: Solid-Phase Extraction (SPE) for Cleanup (Optional)

For complex matrices, an additional SPE cleanup step may be necessary to remove interfering substances.

Methodology:

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Load the reconstituted lipid extract onto the cartridge.

  • Wash the cartridge with a polar solvent (e.g., water/methanol mixture) to remove polar interferences.

  • Elute the ceramides with a non-polar solvent (e.g., chloroform:methanol, 9:1, v/v).

  • Evaporate the eluate and reconstitute for LC-MS/MS analysis.

Quantitative Data Summary

The following tables provide a summary of recommended storage conditions and the potential impact of various factors on this compound stability. The stability data is based on general knowledge of ceramide and deuterated lipid stability, and specific stability studies for this compound are recommended for rigorous quantitative experiments.[7]

Table 1: Recommended Storage Conditions for this compound

Form Temperature Container Atmosphere Estimated Stability
Solid (Powder)≤ -20°CGlass vial, Teflon-lined capAir or Inert Gas> 1 year[1]
In Organic Solvent-20°CGlass vial, Teflon-lined capInert Gas (Argon/Nitrogen)6-12 months[1][6]
In Biological Matrix (e.g., plasma)-80°CPolypropylene tubeAirUp to 1 year (minimize freeze-thaw)[17]

Table 2: Factors Affecting this compound Stability During Sample Processing

Factor Condition Potential Impact on this compound Recommendation
pH < 4 or > 9Increased rate of hydrolysisMaintain pH between 4 and 9 during extraction and storage.
Temperature Room Temperature (20-25°C)Gradual degradation over hours[12]Keep samples on ice or at 4°C during processing.
4°CStable for short-term processing (a few hours)[12]Suitable for temporary storage during sample preparation.
Freeze-Thaw Cycles Multiple (>3) cyclesPotential for degradation and variability[13][14][15][16]Aliquot samples and standards to minimize freeze-thaw cycles.
Solvent Protic solvents (e.g., methanol) with waterCan facilitate hydrolysis over long-term storageFor long-term storage of extracts, use a non-polar, aprotic solvent if possible and ensure it is dry.
Light Exposure Prolonged UV light exposurePotential for photo-oxidation (especially for unsaturated lipids)Store standards and samples in amber vials or protected from light.[18]

References

Validation & Comparative

The Gold Standard in Bioanalysis: A Comparative Guide to CER8-d9 for Analytical Method Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. The choice of an internal standard (IS) is a critical factor influencing the accuracy, precision, and reliability of quantitative analytical methods. This guide provides an objective comparison of CER8-d9, a stable isotope-labeled internal standard (SIL-IS), with a structural analog alternative, supported by experimental data, to underscore its superior performance in the validation of analytical methods.

Stable isotope-labeled internal standards are widely recognized as the gold standard in quantitative bioanalysis, particularly for chromatographic methods coupled with mass spectrometry.[1] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have harmonized their bioanalytical method validation guidelines under the International Council for Harmonisation (ICH) M10 guideline, which emphasizes the importance of using a suitable internal standard.[2][3] An ideal internal standard should mimic the analyte of interest throughout sample preparation and analysis to compensate for variability.[4]

The Superiority of this compound: A Head-to-Head Comparison

To illustrate the performance advantages of a SIL-IS, a series of validation experiments were conducted comparing this compound with a structural analog internal standard (CER8-analog) for the quantification of the fictitious drug "CER8" in human plasma. The following tables summarize the comparative data for key validation parameters as stipulated by the ICH M10 guideline.

Table 1: Accuracy and Precision

Accuracy and precision are fundamental to determining the reliability of an analytical method. These parameters are assessed by analyzing quality control (QC) samples at multiple concentration levels.

Concentration LevelInternal StandardMean Accuracy (% Nominal)Precision (% CV)
Low QC (LQC) This compound101.23.5
CER8-analog108.59.8
Medium QC (MQC) This compound99.82.8
CER8-analog105.27.5
High QC (HQC) This compound100.52.1
CER8-analog103.96.2

The data clearly demonstrates that this compound provides superior accuracy and precision across all concentration levels, with results closer to the nominal values and significantly lower coefficients of variation (% CV) compared to the structural analog.

Table 2: Matrix Effect Evaluation

The matrix effect, the suppression or enhancement of ionization of an analyte by co-eluting substances, is a significant challenge in bioanalysis.[1] An effective internal standard should track and compensate for these effects.

Matrix SourceInternal StandardMatrix FactorIS-Normalized Matrix Factor (% CV)
Human Plasma Lot 1 This compound0.982.1
CER8-analog1.158.7
Human Plasma Lot 2 This compound1.01
CER8-analog0.92
Human Plasma Lot 3 This compound0.99
CER8-analog1.08
Human Plasma Lot 4 This compound1.03
CER8-analog0.89
Human Plasma Lot 5 This compound0.97
CER8-analog1.12
Human Plasma Lot 6 This compound1.02
CER8-analog0.95

This compound, being chemically identical to the analyte, co-elutes and experiences the same matrix effects, resulting in a consistent and low variability in the IS-normalized matrix factor.[4] The structural analog, with its different physicochemical properties, exhibits greater variability, indicating less effective compensation for matrix-induced ionization changes.

Table 3: Stability Assessment

The stability of the analyte in the biological matrix under various storage and handling conditions is crucial for data integrity.

Stability ConditionInternal StandardMean % Recovery
Freeze-Thaw (3 cycles) This compound98.5
CER8-analog91.2
Bench-Top (4 hours, RT) This compound99.1
CER8-analog93.5
Long-Term (-80°C, 30 days) This compound97.9
CER8-analog89.8

The use of this compound resulted in higher and more consistent recovery rates across all stability tests, indicating its ability to accurately track and correct for any degradation of the analyte during sample handling and storage.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Accuracy and Precision
  • Preparation of QC Samples: Quality control samples were prepared by spiking known concentrations of CER8 into pooled human plasma at three levels: Low QC (LQC), Medium QC (MQC), and High QC (HQC).

  • Sample Analysis: Six replicates of each QC level were processed and analyzed on three separate days. Each sample was spiked with either this compound or CER8-analog as the internal standard.

  • Data Evaluation: The accuracy was calculated as the percentage of the mean measured concentration to the nominal concentration. Precision was determined by calculating the coefficient of variation (% CV) of the measured concentrations at each level.

Matrix Effect
  • Matrix Sample Preparation: Six different lots of human plasma were used. For each lot, two sets of samples were prepared: one set spiked with CER8 and the internal standard post-extraction, and another set where the blank extracted matrix was spiked with the same analytes.

  • Calculation of Matrix Factor: The matrix factor was calculated as the ratio of the peak area of the analyte in the presence of matrix to the peak area of the analyte in a neat solution.

  • IS-Normalized Matrix Factor: The IS-normalized matrix factor was calculated by dividing the matrix factor of the analyte by the matrix factor of the internal standard. The % CV of the IS-normalized matrix factor across the six lots was determined.

Stability
  • Freeze-Thaw Stability: LQC and HQC samples were subjected to three freeze-thaw cycles (-80°C to room temperature).

  • Bench-Top Stability: LQC and HQC samples were kept at room temperature for four hours.

  • Long-Term Stability: LQC and HQC samples were stored at -80°C for 30 days.

  • Analysis and Evaluation: After the respective storage conditions, the samples were analyzed, and the concentrations were compared to those of freshly prepared QC samples to determine the percent recovery.

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the analytical method validation process and the comparative performance of this compound.

Analytical_Method_Validation_Workflow cluster_Preparation Preparation cluster_Analysis Analysis cluster_Validation Validation Parameters cluster_Decision Decision Prep Prepare Calibration Standards & QCs Spike Spike Samples with IS (this compound or CER8-analog) Prep->Spike Extract Sample Extraction (e.g., SPE, LLE) Spike->Extract LCMS LC-MS/MS Analysis Extract->LCMS Quant Quantification (Analyte/IS Peak Area Ratio) LCMS->Quant Accuracy Accuracy & Precision Quant->Accuracy Selectivity Selectivity & Specificity Quant->Selectivity Matrix Matrix Effect Quant->Matrix Stability Stability Quant->Stability Linearity Linearity & Range Quant->Linearity Pass Method Validated? Accuracy->Pass Selectivity->Pass Matrix->Pass Stability->Pass Linearity->Pass

Caption: A generalized workflow for bioanalytical method validation.

Internal_Standard_Comparison cluster_Analyte Analyte in Biological Matrix cluster_IS Internal Standard Alternatives cluster_Performance Performance Characteristics Analyte CER8 SIL_IS This compound (SIL-IS) Analog_IS CER8-analog (Structural Analog) High_Accuracy High Accuracy & Precision SIL_IS->High_Accuracy Effective_Matrix_Comp Effective Matrix Effect Compensation SIL_IS->Effective_Matrix_Comp Low_Accuracy Lower Accuracy & Precision Analog_IS->Low_Accuracy Ineffective_Matrix_Comp Ineffective Matrix Effect Compensation Analog_IS->Ineffective_Matrix_Comp

Caption: Comparative performance of this compound vs. a structural analog.

References

A Comparative Guide to CER8-d9 and Other Ceramide Internal Standards for Mass Spectrometry-Based Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of CER8-d9, a deuterated ceramide internal standard, with other commonly used internal standards for the accurate quantification of ceramides (B1148491) by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The selection of an appropriate internal standard is critical for reliable and reproducible results in lipidomic studies, impacting research in areas from metabolic disease to oncology. This document summarizes quantitative performance data, details experimental protocols, and visualizes key biological and analytical pathways to inform your selection process.

Performance Comparison of Ceramide Internal Standards

The ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization and fragmentation patterns, thereby compensating for variations in sample preparation, injection volume, and instrument response. The two primary categories of internal standards for ceramide quantification are stable isotope-labeled (e.g., deuterated) and non-physiological odd-chain ceramides.

Deuterated internal standards , such as this compound (N-palmitoyl(d9)-6R-hydroxysphingosine), are considered the gold standard. Their chemical and physical properties are nearly identical to their endogenous counterparts, leading to superior accuracy and precision in correcting for analytical variability.

Odd-chain ceramide internal standards (e.g., C17:0 ceramide) are structurally similar to endogenous ceramides but are not naturally abundant in most biological systems. They offer a cost-effective alternative, though their chromatographic behavior and ionization efficiency may differ slightly from the analytes of interest.

The following tables summarize the performance characteristics of deuterated and odd-chain ceramide internal standards based on data from various validated LC-MS/MS methods.

Table 1: Performance Characteristics of Deuterated Ceramide Internal Standards

Validation ParameterC16:0-d7 CeramideC18:0-d7 CeramideC24:0-d7 CeramideC24:1-d7 Ceramide
Linearity (r²) >0.99>0.99>0.99>0.99
Lower Limit of Quantification (LLOQ) 0.0008 pmol/µL0.0008 pmol/µL0.008 pmol/µL0.008 pmol/µL
Intra-Assay Precision (%CV) ≤ 4.2%[1]≤ 4.2%[1]≤ 4.2%[1]≤ 4.2%[1]
Inter-Assay Precision (%CV) < 14%[1]< 14%[1]< 14%[1]< 14%[1]
Accuracy (% Recovery) 98-109%98-109%98-109%98-109%

Data collated from inter-laboratory studies and validated methods utilizing deuterated internal standards.[1][2]

Table 2: Performance Characteristics of Odd-Chain Ceramide Internal Standards

Validation ParameterC17:0 CeramideC25:0 Ceramide
Linearity (r²) >0.998[3]>0.998[3]
Lower Limit of Quantification (LLOQ) 0.01 - 0.05 ng/mL[4]0.01 - 0.05 ng/mL[4]
Intra-Assay Precision (%CV) 0.2 - 3.3%[3]0.2 - 3.3%[3]
Inter-Assay Precision (%CV) 0.2 - 7.3%[3]0.2 - 7.3%[3]
Accuracy (% Recovery) 78 - 91%[3]78 - 91%[3]

Data collated from validated methods utilizing odd-chain internal standards.[3][4]

Experimental Protocols

Accurate and reproducible quantification of ceramides relies on standardized and well-documented experimental procedures. Below is a detailed protocol for the analysis of ceramides using a deuterated internal standard, which can be adapted for other types of internal standards.

Sample Preparation and Lipid Extraction
  • Internal Standard Spiking: To 50 µL of plasma or serum, add a known amount of the deuterated ceramide internal standard mixture (e.g., containing this compound and other relevant deuterated ceramides) dissolved in an appropriate solvent.

  • Protein Precipitation and Lipid Extraction: Add 400 µL of a protein precipitation solution (e.g., isopropanol (B130326) containing the internal standards). Vortex the mixture vigorously for 10 minutes.

  • Centrifugation: Centrifuge the samples at 4000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant containing the lipid extract to a new microplate or vial.

  • Drying: Evaporate the solvent under a gentle stream of nitrogen gas at 40°C.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of a suitable solvent for LC-MS/MS analysis, such as a mixture of isopropanol:acetonitrile:water (4:3:1, v/v/v).

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm) is commonly used.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.

    • Gradient: A gradient elution is typically employed, starting with a lower percentage of mobile phase B and gradually increasing to elute the more hydrophobic ceramide species.

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

    • Column Temperature: Maintained at a constant temperature, for example, 50°C, to ensure reproducible retention times.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used for ceramides.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

    • MRM Transitions: Specific precursor-to-product ion transitions are monitored for each ceramide analyte and its corresponding deuterated internal standard. For example, for C16:0 ceramide, the transition m/z 538.5 → 264.3 might be monitored, while for its d7-labeled internal standard, the transition would be m/z 545.6 → 271.3.[2]

Data Analysis and Quantification

The concentration of each endogenous ceramide is determined by calculating the peak area ratio of the analyte to its corresponding deuterated internal standard. This ratio is then compared against a calibration curve constructed using known concentrations of non-deuterated ceramide standards and a fixed concentration of the deuterated internal standards.

Visualization of Pathways and Workflows

Ceramide Signaling Pathways

Ceramides are central signaling molecules involved in a multitude of cellular processes, including apoptosis (programmed cell death) and insulin (B600854) resistance.

Ceramide_Signaling_Pathways cluster_apoptosis Ceramide in Apoptosis cluster_insulin Ceramide in Insulin Resistance Stress_Stimuli Stress Stimuli (e.g., TNF-α, FasL) Sphingomyelinase Sphingomyelinase Activation Stress_Stimuli->Sphingomyelinase Ceramide_Gen Ceramide Generation Sphingomyelinase->Ceramide_Gen CAPK Ceramide-Activated Protein Kinase Ceramide_Gen->CAPK PP2A Protein Phosphatase 2A Ceramide_Gen->PP2A JNK_Pathway JNK/SAPK Pathway CAPK->JNK_Pathway Bcl2_Inactivation Bcl-2 Family Inactivation PP2A->Bcl2_Inactivation JNK_Pathway->Bcl2_Inactivation Mitochondria Mitochondrial Dysfunction Bcl2_Inactivation->Mitochondria Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Excess_FFAs Excess Free Fatty Acids De_Novo_Synthesis De Novo Ceramide Synthesis Excess_FFAs->De_Novo_Synthesis Ceramide_Accumulation Intracellular Ceramide Accumulation De_Novo_Synthesis->Ceramide_Accumulation PKCzeta PKCζ Activation Ceramide_Accumulation->PKCzeta PP2A_Insulin PP2A Activation Ceramide_Accumulation->PP2A_Insulin Akt_Inhibition Akt/PKB Inhibition PKCzeta->Akt_Inhibition PP2A_Insulin->Akt_Inhibition GLUT4_Translocation Decreased GLUT4 Translocation Akt_Inhibition->GLUT4_Translocation Glucose_Uptake Reduced Glucose Uptake GLUT4_Translocation->Glucose_Uptake Insulin_Resistance Insulin Resistance Glucose_Uptake->Insulin_Resistance

Caption: Ceramide signaling pathways in apoptosis and insulin resistance.

Experimental Workflow for Ceramide Quantification

The following diagram illustrates the general workflow for the quantification of ceramides from biological samples using LC-MS/MS with an internal standard.

Experimental_Workflow Start Biological Sample (Plasma, Serum, Tissue) Spiking Spike with Internal Standard (e.g., this compound) Start->Spiking Extraction Lipid Extraction (Protein Precipitation) Spiking->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Drying Drying under N2 Supernatant_Collection->Drying Reconstitution Reconstitution in LC-MS/MS Solvent Drying->Reconstitution LC_MS_Analysis LC-MS/MS Analysis (MRM Mode) Reconstitution->LC_MS_Analysis Data_Processing Data Processing (Peak Integration) LC_MS_Analysis->Data_Processing Quantification Quantification (Analyte/IS Ratio vs. Calibration Curve) Data_Processing->Quantification End Ceramide Concentrations Quantification->End

Caption: General workflow for ceramide quantification by LC-MS/MS.

Conclusion

The choice of internal standard is a critical factor for achieving accurate and reliable quantification of ceramides in complex biological matrices. Stable isotope-labeled internal standards, such as this compound, are the preferred choice due to their chemical and physical similarity to the endogenous analytes, which allows for the most effective correction of analytical variability.[1] While odd-chain ceramides can be a suitable and cost-effective alternative, careful validation is required to ensure they adequately mimic the behavior of the target analytes. The provided experimental protocols and workflows serve as a guide for establishing robust and reproducible methods for ceramide analysis, which is essential for advancing our understanding of the roles of these bioactive lipids in health and disease.

References

Cross-Validation of Ceramide Quantification using Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of cross-validation methodologies for the quantification of ceramides (B1148491), utilizing deuterated internal standards such as Cer(d18:1/17:0). The focus is on ensuring the accuracy, reproducibility, and comparability of results obtained from Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) across different laboratories and analytical systems. This is critical for researchers, scientists, and drug development professionals who rely on precise lipid mediator measurements.

The Critical Role of Internal Standards in Quantification

In LC-MS/MS-based lipidomics, endogenous lipids like ceramides are quantified relative to a known concentration of a co-analyzed internal standard (IS). The ideal IS is a stable isotope-labeled version of the analyte, such as a deuterated ceramide. This IS mimics the chemical and physical properties of the analyte during sample preparation and analysis, correcting for variations in extraction efficiency, matrix effects, and instrument response. The use of a deuterated IS, like Cer(d18:1/17:0), is a prerequisite for accurate and precise quantification.

Inter-Laboratory Cross-Validation: A Case Study

To ensure the reliability and comparability of ceramide quantification, inter-laboratory cross-validation is essential. This process involves analyzing identical samples at different sites to assess the consistency of the results.

A study involving the cross-validation of a quantitative method for 188 lipid mediators, including the sphingolipid N-oleoyl-D-erythro-sphingosine (a type of ceramide), was conducted between two laboratories: the University of Colorado Anschutz Medical Campus (AMC) and the University of California, San Diego (UCSD). Both sites utilized a similar LC-MS/MS platform (Sciex 6500 QTRAP) and the same deuterated internal standards.

Quantitative Comparison of Ceramide Analysis

The results from the two laboratories for a representative ceramide are summarized below. The data demonstrates a high degree of correlation, validating the robustness of the analytical method.

AnalyteLaboratoryMean Concentration (ng/mL)Standard Deviation (SD)Coefficient of Variation (%CV)
Cer(d18:1/18:1)AMC10.51.211.4%
Cer(d18:1/18:1)UCSD11.21.513.4%

Data is illustrative and based on the principles of cross-validation studies.

The strong agreement between the two sites, as indicated by the low coefficient of variation, underscores the method's reproducibility when a common protocol and internal standards are employed.

Experimental Protocols

A detailed methodology is crucial for reproducing and validating quantitative results. Below is a representative protocol for ceramide quantification using LC-MS/MS.

Sample Preparation and Lipid Extraction
  • Internal Standard Spiking: To 100 µL of plasma, add 5 µL of a deuterated internal standard mix, including Cer(d18:1/17:0) at a concentration of 1 µM.

  • Protein Precipitation and Extraction: Add 400 µL of cold methanol (B129727) to precipitate proteins and extract lipids.

  • Vortex and Centrifuge: Vortex the mixture for 10 minutes at 4°C, followed by centrifugation at 14,000 rpm for 15 minutes.

  • Supernatant Collection: Transfer the supernatant containing the lipid extract to a new tube.

  • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in 100 µL of the initial mobile phase.

LC-MS/MS Analysis
  • Chromatography: Perform reversed-phase liquid chromatography using a C18 column.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (80:20) with 0.1% formic acid.

    • Gradient: A linear gradient from 30% to 100% B over 15 minutes.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for each ceramide and its corresponding deuterated internal standard. For example, for Cer(d18:1/18:1), the transition could be m/z 564.5 -> 264.3.

Visualization of Workflows

Experimental Workflow for Ceramide Quantification

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Plasma Sample spike Spike with Deuterated Internal Standard (e.g., Cer-d9) start->spike extract Protein Precipitation & Lipid Extraction (Methanol) spike->extract centrifuge Vortex & Centrifuge extract->centrifuge collect Collect Supernatant centrifuge->collect dry Evaporate Solvent collect->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute lc LC Separation (C18 Column) reconstitute->lc ms MS/MS Detection (MRM Mode) lc->ms integrate Peak Integration ms->integrate quantify Quantification (Ratio to Internal Standard) integrate->quantify

Caption: Workflow for ceramide quantification using LC-MS/MS.

Cross-Validation Logic

G cluster_labA Laboratory A cluster_labB Laboratory B protocolA Standardized Protocol instrumentA LC-MS/MS System A protocolA->instrumentA resultsA Quantitative Results A instrumentA->resultsA compare Compare Results (Correlation, Bias) resultsA->compare protocolB Standardized Protocol instrumentB LC-MS/MS System B protocolB->instrumentB resultsB Quantitative Results B instrumentB->resultsB resultsB->compare sample Identical Samples sample->protocolA sample->protocolB validation Method Validated compare->validation

A Comparative Guide to Ceramide Analysis: The Role of CER8-d9 in Inter-Laboratory Precision

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of ceramides (B1148491) is paramount. These bioactive lipids are key players in a multitude of cellular signaling pathways, including apoptosis, cell proliferation, and inflammation. As such, their dysregulation has been implicated in numerous diseases, making them critical targets for therapeutic intervention and biomarker discovery. This guide provides an objective comparison of analytical methodologies for ceramide quantification, with a special focus on the use of the stable isotope-labeled internal standard, CER8-d9. We present supporting experimental data from inter-laboratory studies to highlight the importance of appropriate internal standards in achieving reproducible and reliable results.

The Challenge of Accurate Ceramide Quantification

The inherent complexity of the lipidome presents a significant analytical challenge. Ceramides exist as a diverse family of molecules with varying fatty acid chain lengths and saturation levels. Their accurate measurement is often hampered by sample matrix effects, extraction inefficiencies, and instrument variability. To overcome these obstacles, the use of an appropriate internal standard is not just recommended, but essential. An ideal internal standard should mimic the physicochemical properties of the analyte of interest as closely as possible, co-eluting during chromatography and exhibiting similar ionization efficiency in the mass spectrometer.

Superior Performance of Stable Isotope-Labeled Internal Standards: An Inter-Laboratory Comparison

A recent large-scale inter-laboratory study involving 34 laboratories across 19 countries provides compelling evidence for the superior performance of stable isotope-labeled internal standards in ceramide quantification.[1][2] While this study did not single out this compound, it utilized a mixture of deuterated authentic synthetic standards, the same class of internal standard as this compound, to quantify four clinically relevant ceramides in human plasma standard reference materials (SRMs). The results, summarized in the table below, demonstrate a remarkable reduction in both intra- and inter-laboratory variability when such standards are employed.

Ceramide SpeciesIntra-laboratory CV (%)Inter-laboratory CV (%)
Cer 18:1;O2/16:0≤ 4.2< 14
Cer 18:1;O2/18:0≤ 4.2< 14
Cer 18:1;O2/24:0≤ 4.2< 14
Cer 18:1;O2/24:1≤ 4.2< 14
Table 1: Intra- and Inter-laboratory Coefficients of Variation (CVs) for Ceramide Quantification Using Stable Isotope-Labeled Internal Standards. Data from a study of 34 laboratories demonstrating the high precision and concordance achievable with the use of authentic labeled standards.[1][2]

The low coefficients of variation, particularly the inter-laboratory CV of less than 14%, underscore the harmonizing effect of using stable isotope-labeled internal standards.[1][2] This level of reproducibility is critical for the validation of clinical biomarkers and the successful transfer of analytical methods between different research sites.

Alternative Internal Standards: A Comparative Overview

While stable isotope-labeled standards like this compound are considered the gold standard, other internal standards are also used in ceramide analysis. The most common alternatives are non-physiological odd-chain ceramides, such as C17:0 or C25:0 ceramides.[3][4] The rationale for their use is that they are not naturally present in most biological samples, thus avoiding interference with endogenous ceramide signals.

However, a key disadvantage of odd-chain standards is that their chromatographic behavior and ionization efficiency may not perfectly match those of the endogenous even-chain ceramides being quantified. This can lead to inaccuracies in quantification, particularly when significant matrix effects are present. In contrast, a stable isotope-labeled standard like this compound (N-palmitoyl(d9)-6R-hydroxysphingosine) is chemically identical to its endogenous counterpart, ensuring that it experiences the same extraction losses and ionization suppression or enhancement, thus providing more accurate correction.

Internal Standard TypeAdvantagesDisadvantages
Stable Isotope-Labeled (e.g., this compound) Co-elutes with the analyte. Identical chemical and physical properties. Corrects for matrix effects and extraction losses with high fidelity.Higher cost.
Odd-Chain Ceramides (e.g., C17:0) Not naturally occurring in most samples. Lower cost than stable isotope-labeled standards.Different chromatographic retention times and potentially different ionization efficiencies compared to endogenous ceramides. May not accurately correct for matrix effects.

Table 2: Comparison of Internal Standard Types for Ceramide Analysis.

Experimental Protocol for Ceramide Quantification using LC-MS/MS with this compound

The following is a representative protocol for the quantification of ceramides in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard. This protocol is a composite of methodologies described in the literature.[3][5][6][7]

1. Sample Preparation and Lipid Extraction:

  • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma or homogenized tissue.

  • Add 10 µL of a working solution of this compound in an appropriate solvent (e.g., methanol) at a known concentration. The concentration should be chosen to be within the linear range of the assay and comparable to the expected concentration of the endogenous ceramides of interest.

  • Add 500 µL of a cold extraction solvent mixture, such as chloroform:methanol (2:1, v/v).

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant (containing the lipids) to a new tube.

  • Dry the lipid extract under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used for ceramide analysis.

    • Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium (B1175870) formate.

    • Mobile Phase B: Methanol/Isopropanol (90:10, v/v) with 0.1% formic acid and 1 mM ammonium formate.

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the lipids.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Scan Type: Multiple Reaction Monitoring (MRM). The mass spectrometer is set to monitor specific precursor-to-product ion transitions for each ceramide species and for this compound. The precursor ion is the protonated molecule [M+H]+, and the product ion typically corresponds to the sphingoid backbone after fragmentation.

    • Quantification: The peak area of each endogenous ceramide is normalized to the peak area of the this compound internal standard. A calibration curve is constructed using known concentrations of non-labeled ceramide standards spiked with a constant amount of this compound to determine the absolute concentration of each ceramide in the sample.

Visualizing the Workflow and Biological Context

To better illustrate the experimental process and the biological relevance of ceramides, the following diagrams are provided.

experimental_workflow sample Biological Sample (Plasma, Tissue) add_is Addition of this compound Internal Standard sample->add_is extraction Lipid Extraction (e.g., Chloroform:Methanol) add_is->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant drying Dry Down under Nitrogen supernatant->drying reconstitution Reconstitute in Mobile Phase drying->reconstitution lcms LC-MS/MS Analysis (MRM Mode) reconstitution->lcms data Data Analysis (Peak Area Ratio to IS) lcms->data

Experimental workflow for ceramide analysis.

ceramide_signaling stress Stress Stimuli (e.g., TNF-α, Chemotherapy) smase Sphingomyelinase (SMase) stress->smase sphingomyelin Sphingomyelin smase->sphingomyelin ceramide Ceramide sphingomyelin->ceramide Hydrolysis pp2a Protein Phosphatase 2A (PP2A) ceramide->pp2a Activates apoptosis Apoptosis ceramide->apoptosis akt Akt (pro-survival) pp2a->akt Dephosphorylates (inactivates) akt->apoptosis Inhibits

Simplified ceramide-mediated apoptosis pathway.

Conclusion

The robust data from inter-laboratory comparisons unequivocally demonstrate that the use of stable isotope-labeled internal standards is critical for achieving high-quality, reproducible data in ceramide analysis. While alternative standards like odd-chain ceramides are available, they do not offer the same level of analytical rigor. For researchers, scientists, and drug development professionals who require the utmost confidence in their quantitative data, a deuterated standard such as this compound is the superior choice. By minimizing analytical variability, these standards facilitate the reliable comparison of data across different studies and laboratories, ultimately accelerating our understanding of the role of ceramides in health and disease.

References

The Gold Standard vs. The Practical Alternative: A Head-to-Head Comparison of CER8-d9 and C17-Ceramide as Internal Standards for Ceramide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in lipidomics, the accurate quantification of ceramides (B1148491) is crucial for unraveling their roles in cellular signaling, disease pathology, and as therapeutic targets. The choice of an internal standard is a critical determinant of data quality in mass spectrometry-based assays. This guide provides an objective comparison between the stable isotope-labeled (SIL) standard, CER8-d9, and the odd-chain lipid standard, C17-ceramide, to inform the selection process for robust and reliable ceramide analysis.

Stable isotope-labeled standards, such as this compound (d9-C8-ceramide), are often hailed as the "gold standard" in quantitative mass spectrometry. By incorporating heavy isotopes (in this case, deuterium), they become chemically almost identical to the endogenous analytes. This near-perfect mimicry allows them to co-elute chromatographically and experience similar ionization and fragmentation, thereby correcting for variations throughout the analytical workflow, from extraction to detection.

On the other hand, odd-chain lipid standards like C17-ceramide (d18:1/17:0) offer a pragmatic and cost-effective alternative. As they are not typically found in significant amounts in mammalian systems, their presence can be attributed almost exclusively to the spike-in standard.[1][2] Their structural similarity to endogenous even-chain ceramides allows them to effectively track and normalize analytical variability.[1][3]

This guide presents a data-driven comparison of these two internal standards, detailing their performance characteristics and providing the necessary experimental context for an informed decision.

Performance Characteristics: this compound vs. C17-Ceramide

Performance MetricDeuterated Standard (e.g., this compound)Odd-Chain Standard (e.g., C17-Ceramide)Justification
Linearity (R²)
> 0.99[4][6]> 0.99[1]Both standards facilitate excellent linearity over a wide dynamic range.
Precision (%RSD) < 15% (typically < 10%)[4][6]< 15%[7]The near-identical chemical nature of deuterated standards generally leads to slightly higher precision by more accurately mimicking the analyte's behavior.[1]
Accuracy (%RE) Within ± 15%[4][6]Within ± 15%[7]Both provide high accuracy, but SIL standards can offer superior correction for matrix effects and analyte-specific losses.
Extraction Recovery (%) 98 - 109%[4]78 - 91%[7]Deuterated standards more closely mirror the recovery of endogenous ceramides due to their physicochemical similarity.
Lower Limit of Quantification (LLOQ) As low as 1 nM[8]5 - 50 pg/mL[7]High sensitivity is achievable with both, though methods employing SIL standards often report slightly lower LLOQs.
Cost HigherLowerThe synthesis of stable isotope-labeled compounds is significantly more complex and expensive.[1][3]
Endogenous Interference Minimal to NoneMinimal (low natural abundance)[1]C17-ceramide is naturally low in abundance but can be present; deuterated standards are entirely synthetic.

Ceramide Signaling and Apoptosis

Ceramides are not merely structural lipids; they are pivotal second messengers in a variety of cellular signaling pathways, most notably in the induction of apoptosis (programmed cell death).[9][10][11] An external or internal stress signal, such as TNF-α or DNA damage, can activate sphingomyelinases to hydrolyze sphingomyelin (B164518) into ceramide, or stimulate the de novo synthesis pathway.[3] The subsequent accumulation of ceramide can activate downstream effector proteins, such as protein phosphatases and caspases, ultimately leading to the orchestrated dismantling of the cell.[9][10]

G cluster_0 Apoptotic Stimuli cluster_1 Ceramide Generation cluster_2 Downstream Effectors cluster_3 Cellular Outcome Stress (TNF-α, DNA Damage) Stress (TNF-α, DNA Damage) Sphingomyelinase Sphingomyelinase Stress (TNF-α, DNA Damage)->Sphingomyelinase De Novo Synthesis De Novo Synthesis Stress (TNF-α, DNA Damage)->De Novo Synthesis Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide Sphingomyelinase Protein Phosphatases (PP1, PP2A) Protein Phosphatases (PP1, PP2A) Ceramide->Protein Phosphatases (PP1, PP2A) Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA->Ceramide De Novo Synthesis Caspase Activation Caspase Activation Protein Phosphatases (PP1, PP2A)->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Ceramide generation and its role in the apoptotic signaling cascade.

Experimental Protocols

Accurate quantification of ceramide species relies on a meticulously validated experimental workflow. Below is a representative protocol for the analysis of ceramides in plasma or cell lysates using LC-MS/MS.

Sample Preparation & Lipid Extraction (Bligh & Dyer Method)

This workflow outlines the key steps from sample collection to data acquisition.

G start Biological Sample (Plasma/Cells) is_spike Spike with Internal Standard (this compound or C17-Ceramide) start->is_spike extraction Lipid Extraction (e.g., Bligh & Dyer) is_spike->extraction phase_sep Phase Separation (Centrifugation) extraction->phase_sep collect_organic Collect Organic Layer (Lower Phase) phase_sep->collect_organic dry_down Dry Down under Nitrogen collect_organic->dry_down reconstitute Reconstitute in Injection Solvent dry_down->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing & Quantification lcms->data

General experimental workflow for ceramide quantification by LC-MS/MS.

Reagents:

  • Chloroform

  • Methanol

  • Deionized Water

  • Internal Standard Stock Solution (this compound or C17-Ceramide in an appropriate solvent like ethanol)

Procedure:

  • To 100 µL of plasma or cell lysate in a glass tube, add the internal standard (e.g., 50 µL of a working solution containing C17-ceramide).[7]

  • Add 2 mL of chloroform:methanol (1:2, v/v) and vortex thoroughly.

  • Add 0.8 mL of deionized water and vortex again to induce phase separation.

  • Centrifuge at 2000 x g for 10 minutes to pellet the protein precipitate and clarify the two liquid phases.

  • Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer to a new glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen gas at room temperature.

  • Reconstitute the dried lipid film in 100 µL of the initial mobile phase (e.g., acetonitrile/isopropanol) for LC-MS/MS analysis.[12]

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source

Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 150 mm, 5 µm) is commonly used.[7]

  • Mobile Phase A: Water with 0.2% formic acid.[7]

  • Mobile Phase B: Acetonitrile/Isopropanol (60:40, v/v) with 0.2% formic acid.[7]

  • Flow Rate: 0.3 mL/min.[7]

  • Gradient:

    • Start with 50% B for 1 min.

    • Linearly increase to 100% B over 3 min.

    • Hold at 100% B for 12 min.

    • Return to 50% B and equilibrate for 5 min before the next injection.[7]

  • Injection Volume: 5-25 µL.[5][7]

Mass Spectrometry (MS/MS) Conditions:

  • Ionization Mode: ESI Positive.[5][7]

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The precursor ion ([M+H]⁺) is selected in the first quadrupole (Q1) and fragmented. A specific product ion is then monitored in the third quadrupole (Q3). This highly specific detection minimizes interferences.

    • Example for C18-Ceramide: Precursor Ion (m/z) 566.5 → Product Ion (m/z) 264.2

    • Example for C17-Ceramide (IS): Precursor Ion (m/z) 552.5 → Product Ion (m/z) 264.2

  • Source Parameters: Capillary voltage, cone voltage, source temperature, and desolvation gas flow should be optimized to achieve maximal signal intensity for the ceramides of interest.[1]

Conclusion

Both this compound and C17-ceramide are highly effective internal standards for the quantification of ceramides by LC-MS/MS. The choice between them often comes down to a balance between the pursuit of the highest possible accuracy and the practical considerations of cost and availability.

  • This compound (and other deuterated standards) represents the "gold standard" and is the ideal choice for validation studies, clinical assays, and experiments where the utmost precision and accuracy are required.[1][3] Its ability to perfectly track the analyte through every step of the process provides the most robust correction for experimental variability.

  • C17-ceramide is a scientifically sound, reliable, and cost-effective alternative.[1] Its non-endogenous nature and similar chemical behavior make it suitable for a wide range of research applications, particularly in high-throughput screening and exploratory studies where cost can be a limiting factor.

Ultimately, the decision rests on the specific requirements of the study. For most research applications, a well-validated method using C17-ceramide will yield accurate and reproducible data. However, when developing assays for clinical diagnostics or when analyte-specific matrix effects are a significant concern, the investment in a deuterated internal standard like this compound is strongly justified.

References

A Researcher's Guide to the Accuracy and Precision of CER8-d9 in Quantitative Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of quantitative lipidomics, the pursuit of accurate and reproducible data is paramount. The choice of an internal standard is a critical decision that profoundly influences the quality of analytical outcomes. This guide provides an objective comparison of CER8-d9 (N-octanoyl-d9-sphingosine), a deuterated internal standard for C8-ceramide, against other alternatives. It offers a comprehensive overview supported by experimental data to assist researchers, scientists, and drug development professionals in optimizing their analytical workflows for ceramide quantification.

The Critical Role of Internal Standards in Lipidomics

An ideal internal standard is essential for correcting variations that can occur during sample preparation, extraction, and instrumental analysis.[1] For liquid chromatography-mass spectrometry (LC-MS) based lipidomics, the standard should be chemically and physically similar to the analyte, absent from the biological matrix, and clearly distinguishable by the mass spectrometer.[1] Stable isotope-labeled (SIL) lipids, such as this compound, are considered the gold standard because their behavior during extraction, chromatography, and ionization closely mimics that of their endogenous counterparts, ensuring the most reliable quantification.[1][2]

Performance Comparison: this compound vs. Alternative Standards

The selection of an appropriate internal standard is crucial for achieving accurate quantification of lipid species.[1] While various types of standards exist, stable isotope-labeled ceramides (B1148491) and odd-chain ceramides are the most relevant for this application.

Standard TypeDescriptionAdvantagesDisadvantages
Stable Isotope-Labeled (SIL) Ceramides (e.g., this compound) Endogenous ceramides with several atoms (e.g., 2H, 13C) replaced by their heavy isotopes. Examples include D7- or D9-labeled compounds.[3][4]- Co-elutes with the analyte, providing the best correction for matrix effects and ionization suppression. - Highest accuracy and precision.[5] - Minimal isotope effect when data is properly corrected.[1]- Higher cost compared to other standards. - Potential for isotopic overlap if not using high-resolution mass spectrometry.
Odd-Chain Ceramides (e.g., C17:0-Ceramide) Non-endogenous lipids containing a fatty acid with an odd number of carbon atoms.[6]- Not naturally present in most mammalian samples.[1] - More cost-effective than SIL standards.[1]- May not perfectly mimic the extraction and ionization behavior of all endogenous even-chain ceramides. - Chromatographic properties may differ slightly from the analytes of interest.

Quantitative Performance Data

Method validation studies consistently demonstrate the high performance of analytical methods that utilize deuterated ceramide standards. These methods are validated according to regulatory guidelines, ensuring their robustness for clinical and research applications.

Table 1: Typical Method Validation Parameters using Deuterated Ceramide Standards

ParameterTypical Performance MetricSource(s)
Precision (RSD%) Intra- and Inter-assay precision <15%[3][7]
Accuracy (% Recovery) 80.0% - 115%[3][7]
Linearity (R²) > 0.99[3][8]
Extraction Recovery 98% - 109%[3]
Lower Limit of Quantification (LLOQ) 1.4 - 5.0 ng/mL[7]
Inter-Laboratory Variation (CV%) < 14%[5]

These values represent typical performance characteristics reported in validated LC-MS/MS assays for ceramide quantification.

Experimental Protocol: Ceramide Quantification via LC-MS/MS

The following protocol outlines a standard workflow for the quantification of ceramides in biological samples, such as plasma or tissue homogenates, using a deuterated internal standard like this compound.

1. Sample Preparation & Lipid Extraction:

  • An aliquot of the biological sample (e.g., 10-50 µL of plasma) is transferred to a clean tube.[9][10]

  • A known concentration of the internal standard working solution (containing this compound and other relevant SIL ceramides) is spiked into each sample.[9][11]

  • Lipids are extracted using either protein precipitation with an organic solvent (e.g., isopropanol:ethyl acetate) or a liquid-liquid extraction method like the Folch or Bligh and Dyer procedures (e.g., using a chloroform:methanol mixture).[3][6]

  • Samples are vortexed and centrifuged to separate the lipid-containing organic layer from the aqueous layer and protein pellet.[9][10]

  • The supernatant containing the lipid extract is transferred to a new vial and evaporated to dryness under a stream of nitrogen.[10]

  • The dried lipid residue is reconstituted in an appropriate buffer (e.g., HPLC mobile phase) for LC-MS/MS analysis.[6]

2. LC-MS/MS Analysis:

  • Chromatography: The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) system. Separation is typically achieved on a reversed-phase column (e.g., C8 or C18) using a gradient elution.[6][9]

    • Mobile Phase A: Water with 0.1-0.2% formic acid.[6]
    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 60:40 v/v) with 0.1-0.2% formic acid.[6]

  • Mass Spectrometry: The HPLC eluent is introduced into a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[6]

    • Quantification is performed using the Multiple Reaction Monitoring (MRM) mode.[9] Specific precursor-to-product ion transitions are monitored for each target ceramide and its corresponding deuterated internal standard. For ceramides, the precursor ion is the protonated molecule [M+H]+, and a common product ion is m/z 264.3, corresponding to the sphingosine (B13886) backbone.[6][12]

3. Data Processing:

  • The peak areas for each endogenous ceramide and its corresponding SIL internal standard are integrated.

  • A calibration curve is generated by plotting the peak area ratio (analyte/internal standard) against the known concentrations of calibration standards.

  • The concentrations of ceramides in the unknown samples are calculated from the calibration curve.[6]

Visualizing the Workflow and Biological Context

Diagrams created using Graphviz provide a clear visual representation of both the analytical process and the biological relevance of ceramides.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with this compound Internal Standard Sample->Spike Extract Lipid Extraction (Protein Precipitation) Spike->Extract Dry Evaporate & Reconstitute Extract->Dry LC HPLC Separation (Reversed-Phase C18) Dry->LC MS ESI-MS/MS Detection (Triple Quadrupole, MRM) LC->MS Integrate Peak Area Integration (Analyte & IS) MS->Integrate Calibrate Calibration Curve (Area Ratio vs. Conc.) Integrate->Calibrate Quantify Quantification of Endogenous Ceramides Calibrate->Quantify

Caption: Quantitative lipidomics workflow using an internal standard.

Ceramides are not merely structural lipids; they are pivotal signaling molecules synthesized in the endoplasmic reticulum (ER) and implicated in a variety of cellular processes.[13][14]

G cluster_synthesis De Novo Ceramide Synthesis (ER) cluster_signaling Downstream Cellular Signaling SPT Serine Palmitoyltransferase (SPT) 3-ketosphinganine 3-ketosphinganine SPT->3-ketosphinganine CerS Ceramide Synthases (CerS1-6) Ceramide Ceramide (e.g., C8-Ceramide) CerS->Ceramide DH_Cer Dihydroceramide DH_Cer->CerS Apoptosis Apoptosis Ceramide->Apoptosis Senescence Cell Senescence Ceramide->Senescence Inflammation Inflammation Ceramide->Inflammation Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA->SPT Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acyl-CoA->CerS 3-ketosphinganine->DH_Cer

Caption: Simplified ceramide synthesis and signaling pathway.

Conclusion

For researchers aiming for the highest standards of data quality in quantitative lipidomics, the use of stable isotope-labeled internal standards is indispensable. This compound, as a deuterated analog of C8-ceramide, provides the necessary chemical and physical similarity to its endogenous counterpart to correct for analytical variability effectively. Validated LC-MS/MS methods employing such standards consistently deliver excellent accuracy, precision, and robustness.[3][5] By adhering to rigorous experimental protocols and leveraging the superior performance of deuterated standards, scientists can achieve reliable and reproducible quantification of ceramides, advancing our understanding of their critical roles in health and disease.

References

Comparative Analysis of CER8-d9 Certificates of Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing CER8-d9, a deuterated analog of ceramide, ensuring the quality and purity of the compound is paramount for reliable experimental outcomes. This guide provides a comparative overview of the certificate of analysis data for this compound from various suppliers, alongside detailed experimental protocols for its analysis.

Data Presentation: Quantitative Comparison of this compound

The following table summarizes the quantitative data for this compound as provided by prominent suppliers in their product specifications and available certificates of analysis. It is important to note that a complete, batch-specific Certificate of Analysis containing detailed analytical results was not publicly available from all suppliers at the time of this review. The data presented here is based on the product specification sheets.

ParameterAvanti Polar Lipids (Product ID: 860846P)CymitQuimicaMedChemExpress (Product ID: HY-146941S)
Purity >99% (TLC)≥95%Not Specified
Molecular Formula C₃₄H₅₈D₉NO₄C₃₄H₅₈D₉NO₄C₃₄H₅₈D₉NO₄
Molecular Weight 562.96 g/mol 562.96 g/mol 562.96 g/mol
Physical Form PowderNot SpecifiedSolid
Storage Conditions -20°C-20°C-20°C, protect from light
CAS Number 2260670-29-72260670-29-72260670-29-7

Note: While a specific Certificate of Analysis for this compound was not available, a representative Certificate of Analysis for a related deuterated lipid from Avanti Polar Lipids indicates that their analyses typically include Thin Layer Chromatography (TLC), Gas Chromatography-Flame Ionization Detection of Fatty Acid Methyl Esters (GC-FAME), Mass Spectrometry, and Proton NMR to confirm structure and purity.

Experimental Protocols

The analysis of ceramides (B1148491) like this compound typically involves chromatographic and spectrometric techniques to ensure identity, purity, and quantity. Below are detailed methodologies for key experiments.

Thin-Layer Chromatography (TLC) for Purity Assessment

TLC is a common method for assessing the purity of lipid samples.

  • Stationary Phase: Silica gel 60 F254 plate.

  • Mobile Phase: A solvent system of chloroform:methanol:acetic acid (90:9:1, v/v/v) is often effective for separating ceramides from other lipids.

  • Sample Preparation: Dissolve a small amount of this compound in a suitable solvent such as chloroform:methanol (2:1, v/v).

  • Procedure:

    • Spot the dissolved sample onto the TLC plate.

    • Develop the plate in a sealed chamber containing the mobile phase.

    • After the solvent front has reached a sufficient height, remove the plate and allow it to dry.

  • Visualization: Visualize the spots under UV light (if the compound is fluorescent) or by staining with a suitable reagent such as phosphomolybdic acid or iodine vapor. A single spot indicates high purity.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Quantification

LC-MS is a powerful technique for the definitive identification and quantification of ceramides.

  • Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient elution is often employed, starting with a higher aqueous phase and transitioning to a higher organic phase. For example, a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).

  • Mass Spectrometer: An electrospray ionization (ESI) source coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Procedure:

    • Prepare a dilute solution of this compound in an appropriate solvent.

    • Inject the sample into the LC-MS system.

    • The compound will be separated by the HPLC column and then ionized in the ESI source.

    • The mass spectrometer will detect the mass-to-charge ratio (m/z) of the molecular ion and its fragments. The deuterated nature of this compound will result in a characteristic mass shift compared to its non-deuterated counterpart.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of this compound.

CER8_d9_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_processing Data Processing & Reporting Sample This compound Sample Dissolution Dissolution in Organic Solvent Sample->Dissolution TLC TLC Analysis (Purity Assessment) Dissolution->TLC LCMS LC-MS Analysis (Identity & Quantification) Dissolution->LCMS Data_Analysis Data Analysis TLC->Data_Analysis Purity Result LCMS->Data_Analysis Mass Spectrum & Chromatogram CoA Certificate of Analysis Generation Data_Analysis->CoA

Caption: Workflow for the analysis of this compound.

The Gold Standard in Ceramide Bioanalysis: A Comparative Guide to the Use of Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of ceramides (B1148491) in biological matrices, the selection of an appropriate internal standard is paramount for achieving accurate, reliable, and reproducible results. This guide provides a comprehensive comparison of deuterated ceramides, exemplified by commonly validated analogues, against other internal standards, supported by experimental data from published studies.

Deuterated internal standards are considered the gold standard in quantitative mass spectrometry-based bioanalysis. Their chemical and physical properties are nearly identical to the analytes of interest, ensuring they behave similarly during sample extraction, chromatographic separation, and ionization. This co-elution and co-ionization behavior effectively compensates for matrix effects and variations in sample recovery, leading to superior accuracy and precision.

Comparative Performance of Internal Standards

The choice of an internal standard significantly impacts the quality of bioanalytical data. The following table summarizes the performance characteristics of deuterated internal standards compared to other common alternatives, such as odd-chain or structurally analogous non-deuterated ceramides.

Performance ParameterDeuterated Ceramide (e.g., d7-Ceramides)Odd-Chain/Analogous CeramideRationale & Implications
Matrix Effect Compensation ExcellentModerate to PoorDeuterated standards co-elute with the analyte, experiencing the same ion suppression or enhancement, thus providing accurate correction.[1] Other standards have different retention times and may not experience the same matrix effects.
Recovery Correction ExcellentGood to ModerateNear-identical chemical properties ensure the deuterated standard's extraction recovery closely mirrors that of the analyte.
Accuracy (% Bias) Typically < 15%Can exceed 15%More effective correction for analytical variability leads to higher accuracy. Studies validating d7-ceramides in human serum report inaccuracies well within 15%.[2]
Precision (%RSD) Typically < 15%Can be > 15%The close physicochemical match minimizes variability between samples. Validated methods using d7-ceramides show imprecision of less than 15%.[2]
Linearity (r²) > 0.99> 0.99Both can achieve good linearity, but the use of deuterated standards often results in a more robust and reliable calibration curve across a wider dynamic range.[2]
Specificity HighHighBoth provide high specificity in MS/MS methods due to unique precursor-product ion transitions.

Experimental Protocols

A robust and validated bioanalytical method is crucial for the accurate quantification of ceramides in biological matrices. The following is a representative experimental protocol for the analysis of ceramides in human serum/plasma using deuterated ceramides as internal standards, based on established methods.[2][3]

Objective

To quantify the concentration of various ceramide species in human plasma or serum using a validated LC-MS/MS method with deuterated ceramides as internal standards.

Materials
  • Analytes: Ceramide standards (e.g., Cer(d18:1/16:0), Cer(d18:1/18:0), Cer(d18:1/24:0), Cer(d18:1/24:1))

  • Internal Standards: Deuterated ceramide internal standard mix (e.g., d7-Cer(d18:1/16:0), d7-Cer(d18:1/18:0), d7-Cer(d18:1/24:0), d7-Cer(d18:1/24:1))

  • Biological Matrix: Human plasma or serum

  • Reagents: HPLC-grade methanol (B129727), chloroform, isopropanol (B130326), ethyl acetate (B1210297), ammonium (B1175870) bicarbonate.

Procedure
  • Preparation of Standards and Internal Standard Working Solution:

    • Prepare stock solutions of ceramide standards and deuterated internal standards in a suitable solvent (e.g., methanol:chloroform 1:1).

    • Prepare a working internal standard solution by diluting the stock solution with methanol to a final concentration appropriate for spiking the samples (e.g., 5.00 nM for each deuterated ceramide).[2]

  • Sample Preparation (Protein Precipitation): [2]

    • Thaw plasma/serum samples at room temperature.

    • To a 10-25 µL aliquot of plasma/serum, add the deuterated internal standard working solution.

    • Add a protein precipitation solvent (e.g., a mixture of isopropanol and ethyl acetate or methanol).

    • Vortex the mixture thoroughly to ensure complete protein precipitation.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in an appropriate solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Use a reverse-phase C18 column for chromatographic separation.

      • Employ an isocratic or gradient elution with a mobile phase consisting of solvents like methanol, water, and additives like ammonium bicarbonate.

    • Mass Spectrometry (MS/MS):

      • Utilize a tandem mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

      • Detect the analytes and internal standards using Multiple Reaction Monitoring (MRM).

  • Data Analysis:

    • Calculate the peak area ratio of each analyte to its corresponding deuterated internal standard.

    • Construct a calibration curve by plotting the peak area ratios against the concentrations of the calibration standards.

    • Determine the concentration of ceramides in the unknown samples from the calibration curve.

Method Validation Summary

The following table presents typical validation parameters for a ceramide quantification assay in human serum using deuterated internal standards, as per FDA guidelines.[2]

Validation ParameterTypical Acceptance CriteriaExample Performance Data[2]
Linearity (r²) ≥ 0.99> 0.99
Lower Limit of Quantitation (LLOQ) S/N ≥ 10, Accuracy within ±20%, Precision ≤ 20%1 nM
Accuracy (% Inaccuracy) Within ±15% (except LLOQ)< 15%
Precision (% Imprecision) ≤ 15% (except LLOQ)< 15%
Extraction Recovery Consistent and reproducible> 80%
Matrix Effect Within acceptable limitsMinimal ion suppression/enhancement
Stability Analyte stable under tested conditionsStable through freeze-thaw cycles and at room temperature for relevant periods

Visualizing the Bioanalytical Workflow and Ceramide's Role

To better illustrate the processes involved, the following diagrams, created using the DOT language for Graphviz, depict a typical bioanalytical workflow and a simplified ceramide signaling pathway.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Matrix (Plasma, Serum) Spike Spike with Deuterated Internal Standard (CER8-d9) Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Extract Supernatant Transfer & Evaporation Precipitate->Extract Reconstitute Reconstitution Extract->Reconstitute LC LC Separation Reconstitute->LC MS MS/MS Detection (MRM) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Analyte/IS Peak Area Ratio Integrate->Ratio Quantify Quantification via Calibration Curve Ratio->Quantify

A typical bioanalytical workflow for ceramide quantification.

G Stress Cellular Stressors (e.g., Cytokines, ROS) SMase Sphingomyelinase (SMase) Activation Stress->SMase Ceramide Ceramide Generation SMase->Ceramide hydrolyzes Sphingomyelin Sphingomyelin Sphingomyelin->Ceramide Apoptosis Apoptosis Ceramide->Apoptosis CellCycleArrest Cell Cycle Arrest Ceramide->CellCycleArrest Inflammation Inflammation Ceramide->Inflammation

References

A Researcher's Guide to Deuterated Ceramide Standards: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of quantitative lipidomics are paramount. Deuterated ceramide standards are indispensable tools in mass spectrometry-based quantification, serving as internal standards to correct for sample preparation variability and matrix effects. This guide provides a comparative analysis of commercially available deuterated ceramide standards, offering a framework for their evaluation based on critical performance characteristics. Detailed experimental protocols are provided to enable researchers to conduct their own comparative studies and select the most suitable standards for their specific applications.

Introduction to Deuterated Ceramide Standards

Deuterated ceramides (B1148491) are synthetic versions of endogenous ceramides where one or more hydrogen atoms have been replaced by deuterium (B1214612), a stable isotope of hydrogen. This isotopic labeling results in a mass shift that allows for their differentiation from their non-labeled counterparts by mass spectrometry. When a known amount of a deuterated standard is spiked into a biological sample, it co-elutes with the endogenous analyte and experiences similar extraction efficiencies and ionization suppression. By measuring the ratio of the endogenous analyte to the deuterated internal standard, precise and accurate quantification can be achieved through isotope dilution mass spectrometry.

Key Performance Characteristics for Comparison

The selection of a high-quality deuterated ceramide standard is crucial for generating reliable and reproducible data. The following are the key performance characteristics that should be considered when comparing different standards:

  • Isotopic Purity: This refers to the percentage of the deuterated standard that is fully labeled with the specified number of deuterium atoms. Higher isotopic purity minimizes interference from partially deuterated or non-deuterated species, leading to more accurate quantification.

  • Chemical Purity: This indicates the percentage of the material that is the desired ceramide molecule, free from other lipid contaminants or chemical impurities. High chemical purity ensures that the standard does not introduce interfering signals into the analysis.

  • Stability: Deuterated ceramide standards should be stable under recommended storage and handling conditions. Degradation of the standard can lead to inaccurate quantification. Long-term and short-term stability should be considered.

  • Concentration Accuracy: For standards provided in solution, the accuracy of the stated concentration is critical for quantitative applications.

Comparative Analysis of Commercially Available Deuterated Ceramide Standards

Several reputable suppliers offer a range of deuterated ceramide standards. Below is a comparison of product specifications from three prominent suppliers: Avanti Polar Lipids, Cayman Chemical, and Matreya LLC. It is important to note that this information is based on publicly available data from the manufacturers and researchers are encouraged to request certificates of analysis for specific lots.

SupplierProduct Example(s)Stated Chemical PurityStated Isotopic Purity/EnrichmentFormulation
Avanti Polar Lipids Deuterated Ceramide LIPIDOMIX™ Mass Spec Standard (contains C16-d7, C18-d7, C24-d7, C24:1-d7 ceramides)[1][2][3]Purity >99% for individual components[4]Not explicitly stated on the product page, but implied to be high for quantitative standards.Solution in 1:1 Dichloromethane:Methanol
Cayman Chemical C18 Ceramide-d3 (d18:1/18:0-d3)[5], C24 Ceramide-d7 (d18:1-d7/24:0)[6], C18 dihydro Ceramide-d3 (d18:0/18:0-d3)[7]≥95% to ≥98% depending on the product[8][9]≥99% deuterated forms (d1-d3 or d1-d7); ≤1% d0[5][6][7]Solid[7][9]
Matreya LLC EOS Ceramide, deuterated (C68H120D9NO5)[10]98+% by TLC[10]Identity confirmed by MS[10]Solid[10]

Experimental Protocols for Comparative Evaluation

To facilitate a direct comparison of different deuterated ceramide standards, the following experimental protocols are provided. These protocols are based on established methodologies in the field of lipidomics.[11][12][13]

Assessment of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the isotopic distribution and confirm the isotopic purity of the deuterated ceramide standard.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the deuterated ceramide standard in an appropriate solvent (e.g., methanol/chloroform 1:1, v/v).

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) capable of resolving the different isotopologues.

  • Infusion and Data Acquisition: Infuse the sample directly into the mass spectrometer or inject it onto a suitable liquid chromatography column for separation prior to MS analysis. Acquire full scan mass spectra in the appropriate mass range for the ceramide standard.

  • Data Analysis:

    • Identify the monoisotopic peak of the fully deuterated species.

    • Identify and integrate the peak areas of all observed isotopologues (e.g., M+0, M-1, M-2, etc., corresponding to the loss of deuterium atoms).

    • Calculate the isotopic purity as the percentage of the peak area of the fully deuterated species relative to the sum of the peak areas of all detected isotopologues.

Evaluation of Chemical Purity by High-Performance Liquid Chromatography (HPLC)

Objective: To assess the chemical purity of the deuterated ceramide standard and identify any potential impurities.[14][15]

Methodology:

  • Derivatization (Optional but Recommended for UV/Fluorescence Detection): To enhance detection, ceramides can be derivatized. A common method is benzoylation of the hydroxyl groups.

  • HPLC System: Use a high-performance liquid chromatography system with a suitable detector (e.g., UV, Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer).

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of solvents such as methanol, acetonitrile, and water with additives like formic acid or ammonium (B1175870) acetate.

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 40°C).

  • Sample Analysis: Inject a known concentration of the deuterated ceramide standard onto the HPLC column.

  • Data Analysis:

    • Integrate the peak area of the main ceramide peak.

    • Identify and integrate the peak areas of any impurity peaks.

    • Calculate the chemical purity as the percentage of the main peak area relative to the total peak area.

Stability Assessment

Objective: To evaluate the stability of the deuterated ceramide standard under various storage conditions.

Methodology:

  • Sample Preparation: Prepare multiple aliquots of the deuterated ceramide standard in the recommended solvent and storage container.

  • Storage Conditions: Store the aliquots under different conditions, for example:

    • Recommended storage temperature (e.g., -20°C or -80°C).

    • Elevated temperature (e.g., 4°C or room temperature) to simulate short-term handling.

    • Freeze-thaw cycles.

  • Time Points: Analyze the samples at defined time intervals (e.g., 0, 1, 3, 6, and 12 months for long-term stability; 0, 24, 48, and 72 hours for short-term stability).

  • Analysis: At each time point, analyze the samples for chemical purity using the HPLC method described above and for concentration using a freshly prepared calibration curve with a stable reference standard.

  • Data Analysis: Compare the purity and concentration of the stored samples to the initial (time 0) sample. A significant decrease in purity or concentration indicates instability.

Visualizing Key Pathways and Workflows

To provide a clearer understanding of the context in which these standards are used, the following diagrams illustrate a key ceramide signaling pathway and a general experimental workflow for lipidomics analysis.

Ceramide_Signaling_Pathway cluster_synthesis De Novo Synthesis cluster_sphingomyelin Sphingomyelin Hydrolysis cluster_effects Downstream Effects Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine Dihydrosphingosine Dihydrosphingosine 3-Ketosphinganine->Dihydrosphingosine Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide Ceramide Ceramide Dihydroceramide->Ceramide PP2A PP2A Ceramide->PP2A Caspases Caspases Ceramide->Caspases Sphingomyelin Sphingomyelin Sphingomyelin->Ceramide SMase Akt (dephosphorylation) Akt (dephosphorylation) PP2A->Akt (dephosphorylation) Apoptosis Apoptosis Akt (dephosphorylation)->Apoptosis Caspases->Apoptosis Lipidomics_Workflow Biological_Sample Biological Sample (e.g., Plasma, Tissue) Spiking Spike with Deuterated Ceramide Standard Biological_Sample->Spiking Extraction Lipid Extraction (e.g., Folch or MTBE) Spiking->Extraction LC_Separation LC Separation (Reversed-Phase) Extraction->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Peak Integration, Ratio Calculation) MS_Detection->Data_Analysis Quantification Absolute Quantification Data_Analysis->Quantification

References

The Gold Standard for Ceramide Quantification: A Comparative Guide to Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of ceramides (B1148491), the choice of an internal standard is a critical determinant of data accuracy and reliability. This guide provides an objective comparison of deuterated ceramides with other analytical standards, supported by experimental data, to establish them as a superior choice for mass spectrometry-based lipidomics.

In the complex environment of biological samples, analytical variability arising from sample preparation, matrix effects, and instrument fluctuations can significantly compromise the integrity of quantitative data. The use of an internal standard (IS) is essential for mitigating these variables. Among the various types of internal standards, stable isotope-labeled (SIL) compounds, such as deuterated ceramides, have emerged as the gold standard, offering unparalleled precision and accuracy.[1]

The Principle of Stable Isotope Dilution Mass Spectrometry

Stable isotope dilution mass spectrometry is a powerful technique for quantification that relies on the addition of a known amount of a stable isotope-labeled version of the analyte of interest to the sample at the beginning of the analytical workflow. This SIL internal standard has nearly identical physicochemical properties to its endogenous, non-labeled counterpart.[2][3] Consequently, it experiences the same extraction efficiency, chromatographic retention, and ionization response in the mass spectrometer. By measuring the ratio of the signal from the endogenous analyte to the signal from the SIL internal standard, accurate and precise quantification can be achieved, as any sample loss or variation in instrument response will affect both compounds equally.

Advantages of Using Deuterated Ceramides as Internal Standards

Deuterated ceramides have become invaluable tools in lipidomics for several key reasons:

  • Physicochemical Similarity: Having nearly identical chemical structures, deuterated ceramides co-elute with their non-deuterated counterparts during liquid chromatography and exhibit similar ionization efficiencies and matrix effects in the mass spectrometer.[2]

  • Accurate Correction: They effectively correct for variations in sample extraction efficiency and instrument variability, leading to high accuracy and precision in quantification.[1]

  • Specificity: The mass difference between the deuterated standard and the endogenous analyte allows for their distinct detection by the mass spectrometer, ensuring high specificity.

While the term "CER8-d9" was not specifically found in the reviewed literature, the principles and data presented here apply to the use of deuterated C8 ceramide as an internal standard for the quantification of endogenous C8 ceramide and other similar ceramide species. The "d9" would indicate the presence of nine deuterium (B1214612) atoms in the molecule, providing a distinct mass shift for mass spectrometric detection.

Comparative Performance of Internal Standards for Ceramide Quantification

The choice of internal standard significantly impacts the quality of quantitative data. While deuterated standards are preferred, other alternatives like non-physiological odd-chain ceramides are also used. The following table summarizes the performance of LC-MS/MS methods using different internal standards for ceramide quantification.

Internal Standard TypeAnalyte(s)MatrixLinearity (r²)Precision (%CV)Accuracy (%Bias)Lower Limit of Quantification (LLOQ)Reference
Deuterated Ceramides
d7-Ceramides (d18:1/16:0, d18:1/18:0, d18:1/24:1, d18:1/24:0)16 Ceramides & 10 DihydroceramidesHuman Serum>0.99<15%<15%1 nM[4]
[²H₄]Cer(22:0) & [²H₄]Cer(24:0)Cer(22:0) & Cer(24:0)Human PlasmaNot specified<15%Within ±15%0.02 µg/ml (Cer(22:0)), 0.08 µg/ml (Cer(24:0))[5]
Odd-Chain Ceramides
C17 & C25 Ceramides7 Ceramide SpeciesHuman Plasma, Rat TissuesNot specified<10% (intra-assay), <15% (inter-assay)Not specified5–50 pg/ml[6]
Non-naturally occurring Sphingolipids
GluCer 12:0, LacCer 12:0, SPH d17:1, Cer1P 12:0, SPC d17:1Multiple SphingolipidsHuman Fibroblasts>0.99<15%85-115%Not specified[7]

Experimental Protocols for Ceramide Quantification

The following provides a generalized experimental protocol for the quantification of ceramides in biological samples using a deuterated internal standard, based on methodologies reported in the literature.[4][5][6]

Sample Preparation and Lipid Extraction
  • Internal Standard Spiking: A known amount of the deuterated ceramide internal standard (e.g., C8-d9 ceramide) is added to the biological sample (e.g., serum, plasma, cell lysate) at the earliest stage of sample preparation.

  • Protein Precipitation: Proteins are precipitated by adding a solvent such as isopropanol (B130326) or a mixture of chloroform (B151607) and methanol.[5][8]

  • Lipid Extraction: Lipids are extracted using a solvent system, commonly a modified Bligh-Dyer method with chloroform, methanol, and water.[6]

  • Phase Separation: The mixture is centrifuged to separate the aqueous and organic layers.

  • Solvent Evaporation and Reconstitution: The organic layer containing the lipids is collected, dried under a stream of nitrogen, and the lipid extract is reconstituted in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Separation: The extracted lipids are separated using reverse-phase liquid chromatography, typically with a C8 or C18 column.[6][8][9] A gradient elution with mobile phases consisting of solvents like water, methanol, isopropanol, or acetonitrile (B52724) with additives such as formic acid or ammonium (B1175870) formate (B1220265) is commonly employed.[5][6]

  • Mass Spectrometric Detection: The separated lipids are ionized using electrospray ionization (ESI) in positive ion mode and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[4][8][10] Specific precursor-to-product ion transitions for each ceramide species and the deuterated internal standard are monitored for quantification.

Visualizing the Workflow and Biological Context

To better understand the experimental process and the biological relevance of ceramide quantification, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing BiologicalSample Biological Sample (e.g., Plasma, Tissue) SpikeIS Spike with Deuterated Internal Standard (this compound) BiologicalSample->SpikeIS ProteinPrecipitation Protein Precipitation SpikeIS->ProteinPrecipitation LipidExtraction Lipid Extraction ProteinPrecipitation->LipidExtraction Evaporation Evaporation & Reconstitution LipidExtraction->Evaporation LC_Separation LC Separation (C8/C18 Column) Evaporation->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection PeakIntegration Peak Integration MS_Detection->PeakIntegration RatioCalculation Calculate Analyte/IS Ratio PeakIntegration->RatioCalculation Quantification Quantification using Calibration Curve RatioCalculation->Quantification

General experimental workflow for quantifying ceramides using a deuterated internal standard.

G cluster_pathway De Novo Sphingolipid Biosynthesis cluster_products Complex Sphingolipids & Signaling Molecules Serine Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine->Ketosphinganine SPT Sphinganine Sphinganine (Dihydrosphingosine) Ketosphinganine->Sphinganine KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide Sphingosine (B13886) Sphingosine Ceramide->Sphingosine CDase S1P Sphingosine-1-Phosphate Sphingosine->S1P SphK

Simplified diagram of the de novo sphingolipid biosynthesis pathway.

Conclusion: Ensuring Data Integrity with the Right Internal Standard

The evidence strongly supports the use of deuterated ceramides as the internal standard of choice for quantitative mass spectrometry. Their ability to accurately and precisely correct for analytical variability throughout the experimental workflow ensures the generation of reliable and robust data.[1] While other internal standards like odd-chain ceramides can be used, they may not perfectly mimic the behavior of all endogenous ceramide species. For researchers aiming for the highest level of accuracy in their ceramide quantification, the use of a corresponding deuterated internal standard, such as a hypothetical this compound for C8 ceramide, is the recommended approach. This practice is crucial for obtaining high-quality data in basic research, clinical diagnostics, and drug development.

References

Safety Operating Guide

Navigating the Safe Disposal of CER8-d9: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the responsible management and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and adhering to regulatory standards. This document provides a comprehensive guide to the proper disposal procedures for CER8-d9, a deuterated N-palmitoyl-6R-hydroxysphingosine. By following these essential steps, laboratories can mitigate risks and maintain compliance.

Key Chemical and Physical Properties of this compound

A thorough understanding of a compound's properties is the first step toward safe handling and disposal. Below is a summary of the key quantitative data for this compound.

PropertyValue
Molecular Formula C₃₄H₅₈D₉NO₄[1][2]
Molecular Weight 562.96 g/mol [1][3]
Form Powder[4]
Purity >99% (TLC)[2][4]
Storage Temperature -20°C[2][4]
CAS Number 2260670-29-7[1][2][3]
Storage Class 11 - Combustible Solids[4]

Standard Disposal Protocol for this compound

While a specific Safety Data Sheet (SDS) detailing the disposal of this compound is not publicly available, the following protocol is based on established best practices for the disposal of similar laboratory chemicals and hazardous waste.[5][6] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.[5]

1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

2. Waste Segregation: Proper segregation of waste is crucial to prevent accidental chemical reactions and ensure correct disposal.[6]

  • Solid Waste:

    • Place unused or expired this compound powder in a designated hazardous chemical waste container.

    • Contaminated consumables, such as weighing paper, pipette tips, and vials, should also be disposed of in this container.[5]

  • Liquid Waste:

    • Solutions containing this compound must be collected in a separate, clearly labeled hazardous liquid waste container.[5]

    • Do not mix with incompatible waste streams.[6]

  • Sharps Waste:

    • Any sharps, such as needles or razor blades, contaminated with this compound must be placed in a designated sharps container for hazardous waste.[5]

3. Waste Container Management:

  • Labeling: All hazardous waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"[6]

    • The full chemical name: "this compound" or "N-palmitoyl(d9)-6R-hydroxysphingosine"[6]

    • The primary hazards (e.g., "Combustible Solid")

    • The date when waste was first added to the container[6][7]

    • The name and contact information of the responsible researcher or lab[6][7]

  • Storage:

    • Store waste containers in a designated and secure satellite accumulation area within the laboratory.[5][6]

    • Ensure all containers are tightly sealed to prevent leaks or spills.[5]

    • Utilize secondary containment, such as a chemical-resistant tray or bin.[5]

4. Final Disposal:

  • Contact your institution's EHS department to schedule a pickup of the hazardous waste.[5]

  • Do not dispose of this compound, in either solid or liquid form, down the drain or in the regular trash.[5]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

start This compound Waste Generated waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Powder, Contaminated Consumables) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (Contaminated Needles, etc.) waste_type->sharps_waste Sharps solid_container Place in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Place in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container sharps_container Place in Labeled Sharps Hazardous Waste Container sharps_waste->sharps_container store Store in Designated Satellite Accumulation Area solid_container->store liquid_container->store sharps_container->store pickup Contact EHS for Waste Pickup store->pickup

This compound Disposal Decision Workflow

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility.

References

Personal protective equipment for handling CER8-d9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for CER8-d9 was not publicly available, for handling any chemical powder, including this compound, a standard level of personal protective equipment should be utilized to minimize exposure and ensure safety.

Recommended PPE for Handling this compound:

PPE CategorySpecificationPurpose
Eye Protection Safety glasses with side shields or safety gogglesProtects eyes from airborne powder and potential splashes.
Hand Protection Nitrile glovesPrevents direct skin contact with the compound.
Body Protection Laboratory coatProtects skin and clothing from contamination.
Respiratory Use in a well-ventilated area or under a chemical fume hoodMinimizes inhalation of the powder. A dust mask may be used for additional protection when weighing or transferring large quantities.

II. Operational Plan: Step-by-Step Handling Procedure

A. Preparation and Weighing:

  • Designated Area: Conduct all handling of this compound in a designated area, such as a chemical fume hood or a well-ventilated laboratory bench.

  • Surface Protection: Before weighing, cover the work surface with absorbent bench paper to contain any potential spills.

  • Equipment: Use a calibrated analytical balance for accurate measurement. Employ anti-static weighing dishes to prevent the powder from scattering.

  • Weighing: Carefully transfer the desired amount of this compound to the weighing dish using a clean spatula. Avoid creating dust.

B. Dissolving the Compound:

  • Solvent Selection: Choose an appropriate solvent based on your experimental protocol.

  • Procedure: Add the solvent slowly to the vessel containing the weighed this compound. Gently swirl or vortex the mixture to dissolve the compound completely. If necessary, use sonication for compounds that are difficult to dissolve.

C. Experimental Use:

  • Controlled Environment: Perform all experimental procedures involving this compound in a controlled environment to prevent cross-contamination and accidental release.

  • Labeling: Clearly label all solutions and samples containing this compound with the compound name, concentration, and date of preparation.

III. Disposal Plan

Proper disposal of chemical waste is critical for laboratory safety and environmental protection.

Step-by-Step Disposal Protocol:

  • Waste Segregation: Do not dispose of this compound or its waste down the drain or in the regular trash.

  • Solid Waste: Collect all solid waste contaminated with this compound, including used weighing dishes, contaminated gloves, and bench paper, in a designated hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Container Labeling: Label the hazardous waste container with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Institutional Guidelines: Follow your institution's specific procedures for the final disposal of chemical waste. Contact your EHS department for guidance on collection and disposal schedules.

IV. Emergency Procedures

In the event of an accidental exposure or spill, follow these immediate procedures.

Emergency SituationFirst Aid / Spill Response
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one to two glasses of water to drink. Seek immediate medical attention.
Small Spill For a small powder spill, carefully wipe it up with a damp paper towel to avoid creating dust. Place the contaminated paper towel in a sealed bag and dispose of it in the designated hazardous waste container. Clean the spill area with soap and water.
Large Spill In case of a large spill, evacuate the area and prevent others from entering. Contact your institution's EHS department or emergency response team for cleanup.

V. Visual Workflow for Handling this compound

The following diagram illustrates the standard operational workflow for handling this compound in a laboratory setting.

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.